molecular formula C20H24O7 B1588809 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside CAS No. 303127-80-2

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Cat. No.: B1588809
CAS No.: 303127-80-2
M. Wt: 376.4 g/mol
InChI Key: CZPFTCBIXZWFIZ-LTFPLMDUSA-N
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Description

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C20H24O7 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPFTCBIXZWFIZ-LTFPLMDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441606
Record name 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside
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Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303127-80-2
Record name 4-Methoxyphenyl 3-O-(phenylmethyl)-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303127-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, a valuable glycoside building block in medicinal chemistry and drug development. The synthesis is approached through a strategic three-step sequence involving regioselective protection, targeted benzylation, and subsequent deprotection. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying chemical principles that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of Glycosides in Modern Drug Discovery

Glycosides, molecules in which a sugar is bound to another functional group via a glycosidic bond, are of paramount importance in the field of pharmacology.[1] The attachment of a sugar moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule, improving its solubility, stability, and bioavailability.[2] Glycosylation is a key strategy in the development of prodrugs, where an inactive glycoside is enzymatically cleaved at the target site to release the active aglycone.[3] This targeted delivery minimizes off-target effects and enhances therapeutic efficacy.

The target molecule of this guide, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, is a selectively protected glucoside that serves as a versatile intermediate in the synthesis of more complex, biologically active glycoconjugates. The methoxyphenyl group provides a stable anomeric linkage, while the benzyl ether at the C-3 position allows for further selective modifications at other positions of the glucose ring.

Synthetic Strategy: A Protection-Benzylation-Deprotection Approach

The synthesis of a selectively functionalized polyhydroxylated molecule like a glucoside necessitates a robust protecting group strategy. The chosen synthetic pathway for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside hinges on a logical three-step sequence:

  • Regioselective Protection: The synthesis commences with the protection of the C-4 and C-6 hydroxyl groups of the starting material, 4-Methoxyphenyl β-D-glucopyranoside. A benzylidene acetal is an ideal choice for this purpose as it selectively reacts with the primary C-6 hydroxyl and the neighboring C-4 hydroxyl to form a stable six-membered ring.[4]

  • Targeted Benzylation: With the C-4 and C-6 positions blocked, the remaining secondary hydroxyl groups at C-2 and C-3 are available for functionalization. The inherent reactivity differences and steric environment allow for the selective benzylation of the C-3 hydroxyl group under controlled conditions.

  • Deprotection: The final step involves the removal of the benzylidene acetal to liberate the C-4 and C-6 hydroxyl groups, yielding the desired 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. A mild and efficient method for this is catalytic transfer hydrogenation.[5]

This strategic approach minimizes the formation of unwanted side products and allows for the efficient and high-yield synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside (Intermediate 1)

Rationale: This step employs the formation of a benzylidene acetal to simultaneously protect the C-4 and C-6 hydroxyl groups. The reaction is catalyzed by an acid, and benzaldehyde dimethyl acetal is used as the source of the benzylidene group.[6]

Procedure:

  • To a solution of 4-Methoxyphenyl β-D-glucopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding triethylamine (0.2 eq).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside as a white solid.

Step 2: Synthesis of 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (Intermediate 2)

Rationale: With the C-4 and C-6 hydroxyls protected, the C-2 and C-3 hydroxyls are exposed. Selective benzylation at the C-3 position is achieved by using a strong base to deprotonate the hydroxyl group, followed by nucleophilic attack on benzyl bromide.

Procedure:

  • Dissolve 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (ethyl acetate/hexane gradient) to yield 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside.[7]

Step 3: Synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside (Final Product)

Rationale: The final step is the removal of the benzylidene acetal. Catalytic transfer hydrogenation using palladium on carbon and a hydrogen donor like triethylsilane is a mild and effective method that avoids the use of flammable hydrogen gas and is compatible with the benzyl ether protecting group.[5]

Procedure:

  • Dissolve 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (1.0 eq) in methanol.

  • Add 10% palladium on carbon (10% w/w) and triethylsilane (3.0 eq).

  • Stir the suspension at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside as a pure solid.[2][8]

Data Summary and Visualization

Table 1: Summary of Synthetic Steps and Yields
StepReactionStarting MaterialKey ReagentsProductTypical Yield
1Benzylidene Acetal Protection4-Methoxyphenyl β-D-glucopyranosideBenzaldehyde dimethyl acetal, p-TsOH4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside85-95%
2Benzylation4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranosideSodium hydride, Benzyl bromide4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside70-85%
3Benzylidene Deprotection4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside10% Pd/C, Triethylsilane4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside80-90%
Table 2: Characterization Data for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside
AnalysisExpected Results
¹H NMR (DMSO-d₆)Signals corresponding to the methoxy group (~3.7 ppm), the anomeric proton (~4.8-5.0 ppm, doublet), aromatic protons of the methoxyphenyl and benzyl groups (6.8-7.4 ppm), and the sugar ring protons.
¹³C NMR (DMSO-d₆)Resonances for the anomeric carbon (~101-103 ppm), the carbons of the glucose unit, the methoxy carbon (~55 ppm), and the aromatic carbons.
Mass Spec. (ESI-MS)Calculated for C₂₀H₂₄O₇: 376.15 g/mol . Expected [M+Na]⁺ peak at m/z 399.14.
Appearance White to off-white solid.
Diagrams

Synthetic_Workflow A 4-Methoxyphenyl β-D-glucopyranoside B Step 1: Benzylidene Acetal Protection (Benzaldehyde dimethyl acetal, p-TsOH) A->B C 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside B->C D Step 2: Benzylation (NaH, Benzyl bromide) C->D E 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside D->E F Step 3: Deprotection (Pd/C, Triethylsilane) E->F G 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside F->G

Caption: Overall synthetic workflow for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

Benzylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack ROH Glucoside-3-OH NaH NaH ROH->NaH RO_Na Glucoside-3-O⁻Na⁺ NaH->RO_Na H2 H₂ NaH->H2 RO_Na_2 Glucoside-3-O⁻Na⁺ BnBr Benzyl Bromide RO_Na_2->BnBr SN2 Product Glucoside-3-O-Benzyl BnBr->Product NaBr NaBr BnBr->NaBr

Caption: Mechanism of the C-3 hydroxyl benzylation step.

Conclusion

The synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside has been successfully outlined through a robust and efficient three-step process. The strategic use of protecting groups, coupled with well-established reaction conditions, allows for the high-yield preparation of this valuable synthetic intermediate. This guide provides the necessary detail for researchers to confidently reproduce this synthesis and utilize the product in the advancement of glycoscience and the development of novel therapeutics.

References

  • Drug-glycosidation and drug development - PubMed. Available at: [Link]

  • Glycosides | Journal of New Developments in Chemistry - Open Access Pub. Available at: [Link]

  • Synthetic analogs of natural glycosides in drug discovery and development. - SciSpace. Available at: [Link]

  • Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC. Available at: [Link]

  • An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed. Available at: [Link]

  • Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC - NIH. Available at: [Link]

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  • 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC - NIH. Available at: [Link]

  • Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside | Journal of Chemical Education - ACS Publications. Available at: [Link]

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  • 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside - MDPI. Available at: [Link]

  • DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ... - Google Patents.
  • 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside | Strawberry Genome. Available at: [Link]

  • 4-Methoxyphenyl 2-O-acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside. Available at: [Link]

  • 4-methoxyphenyl b-D-glucopyranoside - Stenutz. Available at: [Link]

  • Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization - DergiPark. Available at: [Link]

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An In-depth Technical Guide to 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside (CAS No. 303127-80-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, a selectively protected carbohydrate derivative of significant interest in glycobiology and medicinal chemistry. The strategic placement of a benzyl ether at the C3 hydroxyl and a methoxyphenyl aglycone at the anomeric position makes this compound a valuable building block for the synthesis of complex oligosaccharides and glycoconjugates. Furthermore, its structure lends itself to investigation as a substrate or inhibitor in enzymatic studies of glycosidases. This document details the chemical properties, a robust synthetic pathway, comprehensive characterization methodologies, and key applications of this versatile molecule. All protocols and claims are substantiated with references to authoritative scientific literature.

Introduction and Significance

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside (CAS No. 303127-80-2) is a synthetic glycoside that has emerged as a crucial tool in the field of glycoscience.[1] Its utility stems from the differential protection of the hydroxyl groups on the glucose scaffold. The benzyl group at the C3 position is a stable protecting group that can be removed under specific hydrogenolysis conditions, while the remaining hydroxyls at C2, C4, and C6 are available for further chemical modification. The 4-methoxyphenyl group at the anomeric center not only influences the stereochemical outcome of glycosylation reactions but can also serve as a chromophore for UV detection during purification and analysis.

This strategic design allows for the regioselective synthesis of complex carbohydrate structures, which are implicated in a vast array of biological processes, including cell-cell recognition, immune responses, and pathogenesis. Consequently, access to well-defined, selectively protected monosaccharide building blocks like 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is paramount for advancing our understanding of these processes and for the development of novel carbohydrate-based therapeutics.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is essential for its effective use in research and development.

PropertyValueSource
CAS Number 303127-80-2[3]
Molecular Formula C₂₀H₂₄O₇[3]
Molecular Weight 376.41 g/mol [3]
Appearance White to off-white solid[3]
Purity Typically >98% (by HPLC)[3]
Solubility Soluble in methanol, chloroform, and other common organic solvents.Inferred from structure
Storage Store in a cool, dry place, protected from light and moisture. Heat-sensitive.[3]

Synthesis and Purification

The synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside requires a multi-step approach involving the strategic protection and deprotection of the hydroxyl groups of D-glucose. The following is a scientifically sound and detailed protocol derived from established methods for the regioselective modification of carbohydrates.[4]

Synthetic Workflow

The overall synthetic strategy involves the initial glycosylation of 4-methoxyphenol with a suitably protected glucose derivative, followed by selective protection and deprotection steps to yield the target compound.

G cluster_0 Synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside start 4-Methoxyphenyl beta-D-glucopyranoside step1 Regioselective Acetal Protection (4,6-O-benzylidene) start->step1 Benzaldehyde dimethyl acetal, CSA step2 Benzylation of C3-OH step1->step2 Benzyl bromide, NaH, DMF step3 Removal of Benzylidene Acetal step2->step3 Acidic Hydrolysis (e.g., AcOH/H₂O) end 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside step3->end

Caption: Synthetic workflow for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-glucopyranoside

  • To a solution of 4-methoxyphenyl beta-D-glucopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq).

  • Stir the reaction mixture under reduced pressure at 50-60 °C to remove the methanol byproduct.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with triethylamine and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford 4-methoxyphenyl 4,6-O-benzylidene-beta-D-glucopyranoside.

Step 2: Benzylation of the C3-Hydroxyl Group

  • Dissolve the product from Step 1 in anhydrous DMF and cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 3: Removal of the Benzylidene Acetal

  • Dissolve the benzylated product from Step 2 in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual acetic acid.

  • Purify the final product, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, by silica gel column chromatography.

Purification and Quality Control

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of the final product. A reversed-phase C18 column with a gradient of water and acetonitrile is a common system for analyzing protected carbohydrates.[3] The use of a UV detector is facilitated by the presence of the 4-methoxyphenyl and benzyl chromophores.

Structural Characterization

The unambiguous structural elucidation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl and benzyl groups, the anomeric proton of the glucose unit (typically a doublet in the region of 4.5-5.0 ppm with a coupling constant of ~7-8 Hz, indicative of a beta-anomer), the methoxy group protons (a singlet around 3.8 ppm), and the protons of the glucopyranose ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the two aromatic rings, the anomeric carbon (around 100-104 ppm), the methoxy carbon (around 55 ppm), and the carbons of the glucose backbone.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) would be observed.

Applications in Research and Drug Development

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a valuable tool in several areas of scientific inquiry.

Synthetic Intermediate in Glycochemistry

The primary application of this compound is as a versatile building block for the synthesis of more complex oligosaccharides and glycoconjugates. The free hydroxyl groups at the C2, C4, and C6 positions can be selectively functionalized to construct specific glycosidic linkages.

Substrate for Glycosidase Enzymes

This molecule can serve as a chromogenic substrate for beta-glucosidases. Enzymatic hydrolysis of the beta-glycosidic bond releases 4-methoxyphenol, which can be quantified spectrophotometrically. This allows for the kinetic characterization of these enzymes.[5]

Tool for Glycosidase Inhibition Studies

Derivatives of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside can be synthesized and evaluated as potential inhibitors of glycosidases. Such inhibitors are of significant interest in the development of therapeutics for a range of diseases, including diabetes, viral infections, and cancer.

Experimental Protocol: Glycosidase Activity Assay

The following is a general protocol for a beta-glucosidase activity assay using 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside as a substrate.

G cluster_1 Glycosidase Activity Assay Workflow prep Prepare Assay Buffer and Enzyme Solution reaction Incubate Enzyme with Substrate at 37°C prep->reaction substrate Prepare Substrate Stock Solution (4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in DMSO) substrate->reaction quench Stop Reaction with High pH Solution (e.g., Na₂CO₃) reaction->quench measure Measure Absorbance of Released 4-Methoxyphenol (at ~290 nm) quench->measure analyze Calculate Enzyme Activity measure->analyze

Caption: Workflow for a typical glycosidase activity assay.

Protocol:

  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Prepare a stock solution of the beta-glucosidase enzyme in the assay buffer.

    • Prepare a stock solution of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in DMSO.

  • Assay Procedure:

    • In a microplate well, add the assay buffer and the enzyme solution.

    • Initiate the reaction by adding the substrate stock solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., 1 M sodium carbonate).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the released 4-methoxyphenol at its absorbance maximum (around 290 nm).

    • Create a standard curve using known concentrations of 4-methoxyphenol to quantify the amount of product formed.

    • Calculate the enzyme activity in appropriate units (e.g., µmol/min/mg of enzyme).

Conclusion

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a cornerstone building block in modern glycoscience. Its well-defined structure and predictable reactivity provide chemists with a reliable tool for the construction of complex carbohydrate architectures. Furthermore, its utility as a substrate in enzymatic assays underscores its importance in biochemical and drug discovery research. This guide has provided a detailed overview of its synthesis, characterization, and applications, serving as a valuable resource for scientists working in this dynamic field. The continued availability and study of such selectively protected glycosides will undoubtedly fuel further advancements in our understanding of the biological roles of carbohydrates and the development of novel therapeutics.

References

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  • Matsushita, T., et al. (2018). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molecules, 23(11), 2959. Available at: [Link]

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  • Weber Lab. 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Molecules, 23(9), 2333. Available at: [Link]

  • Stenutz, R. 4-methoxyphenyl b-D-glucopyranoside. Available at: [Link]

  • ResearchGate. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. Available at: [Link]

  • SpecAU. 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. Available at: [Link]

  • PubChem. Glucopyranoside, 4-hydroxy-2-methoxyphenyl, beta-D-(8CI). Available at: [Link]

  • Wang, Y., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Communications, 15(1), 6296. Available at: [Link]

  • Fandim, A. P., et al. (2007). Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum. Journal of Insect Science, 7, 55. Available at: [Link]

  • PubChem. 4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside. Available at: [Link]

  • Kitao, S., et al. (2009). Enzymatic Synthesis of 1,5-Anhydro-4-O-β-D-glucopyranosyl-D-fructose Using Cellobiose Phosphorylase and Its Spontaneous Decomposition via β-Elimination. Bioscience, Biotechnology, and Biochemistry, 73(6), 1410–1413. Available at: [Link]

  • Ambra, L. N., et al. (2019). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Toxins, 11(11), 661. Available at: [Link]

Sources

"structure elucidation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each analytical choice. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction and Strategic Overview

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a glycoside of interest in various fields, from biochemical research to pharmaceutical development, often serving as a synthetic intermediate or a tool for studying enzyme interactions.[1][2][3] The unambiguous confirmation of its molecular structure is paramount for its application. This guide details a multi-technique approach, primarily leveraging Mass Spectrometry (MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, to systematically deconstruct and verify every constitutional and stereochemical feature of the molecule.

Our strategy is sequential and confirmatory:

  • Mass Spectrometry (MS): To determine the exact molecular weight and elemental formula, providing the foundational piece of the puzzle. Fragmentation analysis will offer initial insights into the constituent parts of the molecule.

  • Nuclear Magnetic Resonance (NMR): To map the precise atomic connectivity and stereochemistry. We will employ a suite of experiments:

    • 1D NMR (¹H and ¹³C): To identify all unique proton and carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): To piece the molecular fragments together and confirm the specific locations of the glycosidic bond and the benzyl protecting group.

Postulated Structure and Numbering Convention

Before analysis, we begin with the postulated structure of the target compound. The atoms are numbered according to standard IUPAC conventions for glycosides to ensure clarity throughout the spectral analysis.

Caption: Postulated structure of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside with IUPAC numbering.

Mass Spectrometry: Molecular Formula and Fragmentation

Expertise & Experience: The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with enough precision to predict a unique elemental composition. For a moderately polar molecule like a glycoside, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes premature fragmentation and favors the formation of pseudomolecular ions like [M+H]⁺, [M+Na]⁺, or [M+K]⁺.

Expected Results & Data Interpretation

The molecular formula for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is C₂₀H₂₄O₇, with a monoisotopic mass of 376.1522 g/mol .[4]

IonCalculated m/zInterpretation
[M+H]⁺377.1595Protonated molecular ion.
[M+Na]⁺399.1414Sodiated molecular ion (common adduct).
[M+K]⁺415.1153Potassiated molecular ion (common adduct).
Key Fragments
[M-C₇H₇O]⁺ (m/z 269)269.0918Loss of the benzyl group and a hydrogen.
[C₇H₇O]⁺ (m/z 123)123.04414-methoxyphenoxy cation from glycosidic bond cleavage.
[C₆H₁₀O₅+Bn]⁺ (m/z 253)253.1121Benzylated glucose moiety from glycosidic bond cleavage.
[C₇H₇]⁺ (m/z 91)91.0542Tropylium cation, characteristic of a benzyl group.

Trustworthiness: The fragmentation pattern provides a self-validating check. For O-glycosides, the most labile bond during mass spectrometry analysis is typically the glycosidic C-O bond.[5][6] Observing fragments corresponding to both the aglycone (4-methoxyphenyl) and the modified glycone (3-O-Benzyl-glucose) is strong evidence for the gross connectivity.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas (N₂): 8-12 L/min at 300-350 °C

    • Analyzer: Time-of-Flight (TOF) or Orbitrap

    • Mass Range: m/z 50-1000

  • Data Acquisition: Acquire data in full scan mode. If fragmentation is not observed, perform a tandem MS (MS/MS) experiment by isolating the [M+Na]⁺ ion and subjecting it to collision-induced dissociation (CID).

G cluster_0 Mass Spectrometry Workflow Sample (C20H24O7) Sample (C20H24O7) ESI Source ESI Source Sample (C20H24O7)->ESI Source Ionization Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer [M+Na]⁺ (m/z 399.14) Detector Detector Mass Analyzer->Detector Full Scan CID CID Mass Analyzer->CID MS/MS Isolation Spectrum Spectrum Detector->Spectrum Fragment Analyzer Fragment Analyzer CID->Fragment Analyzer Fragmentation Fragment Analyzer->Detector Fragment Ions (m/z 123, 253, 91)

Caption: Workflow for Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS confirms the formula, NMR spectroscopy provides the definitive atomic-level blueprint. The choice of solvent is critical; DMSO-d₆ is often preferred for glycosides as the hydroxyl protons are typically observable as distinct signals, which can be confirmed by a D₂O exchange experiment. This provides additional data points for structural confirmation.

¹H NMR: The Proton Skeleton

The ¹H NMR spectrum gives the first detailed look at the molecular environment. We anticipate signals in four distinct regions: aromatic, anomeric, carbohydrate ring, and aliphatic.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Pulse Program: zg30

    • Number of Scans: 16-32

    • Reference the spectrum to the residual DMSO signal (δ 2.50 ppm).

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentRationale
~7.40 - 7.25m-5HBenzyl-Ar-H Protons of the monosubstituted benzyl ring.
~6.95d~9.02HH -2, H -6Protons ortho to the glycosidic oxygen on the 4-methoxyphenyl ring.
~6.85d~9.02HH -3, H -5Protons meta to the glycosidic oxygen on the 4-methoxyphenyl ring.
~4.90d~7.81HH -1'Anomeric proton. A large J value (~7-8 Hz) is definitive for a trans-diaxial coupling (¹H-¹H), indicating a β-linkage.[7]
~4.70s (or ABq)-2HBn-CHBenzylic methylene protons. May appear as a singlet or two doublets (AB quartet) if diastereotopic.
~3.70s-3HOCHMethoxy group protons.
~3.60 - 3.10m-6HH -2' to H -6'Overlapping signals of the remaining glucose ring protons.
¹³C NMR & DEPT: The Carbon Backbone

The ¹³C NMR spectrum confirms the number of unique carbon atoms (20 expected for this molecule), while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR & DEPT-135

  • Sample: Use the same sample as for ¹H NMR.

  • Instrument: 500 MHz NMR spectrometer.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a DEPT-135 spectrum (CH/CH₃ positive, CH₂ negative).

    • Reference the spectrum to the DMSO-d₆ signal (δ 39.52 ppm).

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~155-154CC-4Aromatic C-O (methoxy).
~151-150CC-1Aromatic C-O (glycosidic).
~138-137CC-1''Benzyl ipso-carbon.
~128-127CHC-2''-C-6''Benzyl aromatic carbons.
~118-117CHC-2, C-6Aromatic CH ortho to glycosidic oxygen.
~114-113CHC-3, C-5Aromatic CH meta to glycosidic oxygen.
~101-100CHC-1'Anomeric carbon. δ > 100 ppm is characteristic of a β-anomer.
~82-70CHC-2'-C-5'Glucose ring carbons. C-3' will be downfield shifted due to benzylation.
~70-69CH₂Bn-C H₂Benzylic carbon.
~61-60CH₂C-6'Glucose C-6 carbon.
~55-54CH₃OC H₃Methoxy carbon.
2D NMR: Assembling the Structure

2D NMR is the linchpin of the elucidation process, providing the unambiguous connections to assemble the fragments identified by 1D NMR and MS.[8]

¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: Identifies protons that are spin-coupled, typically on adjacent carbons. This is used to trace the proton network within each isolated spin system (i.e., the glucose ring).[9]

  • Key Insight: Starting from the well-resolved anomeric proton (H-1'), we can "walk" around the glucose ring by identifying its correlation to H-2', then H-2' to H-3', and so on, to H-6'. This confirms the integrity of the glucopyranoside ring.

G H1 H-1' H2 H-2' H1->H2 H3 H-3' H2->H3 H4 H-4' H3->H4 H5 H-5' H4->H5 H6a H-6a' H5->H6a H6b H-6b' H5->H6b H6a->H6b geminal

Caption: Key ¹H-¹H COSY correlations for the glucopyranoside ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Maps each proton directly to its attached carbon (¹J-coupling).[10]

  • Key Insight: This experiment allows for the definitive assignment of every protonated carbon. For example, the ¹H signal at ~4.90 ppm will show a correlation to the ¹³C signal at ~101 ppm, unambiguously assigning them as H-1' and C-1', respectively. This is essential for interpreting the final HMBC experiment.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: This is the most powerful experiment for connecting disparate parts of the molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away (²J and ³J-coupling).[10]

  • Key Insights & Self-Validation:

    • Glycosidic Linkage Confirmation: A correlation between the anomeric proton H-1' (on the sugar) and carbon C-1 (on the aglycone) provides undeniable proof of the O-glycosidic bond and its location.[10]

    • Benzyl Group Placement: A three-bond correlation from the benzylic protons (Bn-CH₂ ) to carbon C-3' of the glucose ring is the critical piece of evidence that confirms the benzyl group is at the 3-position. A reciprocal correlation from H-3' to the benzylic carbon (Bn-CH₂ ) and/or the benzyl ipso-carbon (C-1'' ) would further solidify this assignment.

    • Aglycone Confirmation: Correlations from the methoxy protons (OCH₃ ) to C-4 of the phenyl ring confirm the aglycone structure.

G H1_prime H-1' C1 C-1 H1_prime->C1 ³J (Glycosidic Link) Bn_CH2 Bn-CH₂ C3_prime C-3' Bn_CH2->C3_prime ³J (Benzyl Position) H3_prime H-3' C_Bn Bn-C H3_prime->C_Bn ³J / ²J H_MeO MeO-H C4 C-4 H_MeO->C4 ³J (Aglycone)

Caption: Critical HMBC correlations for assembling the final structure.

Conclusion: A Unified Structural Proof

The structure of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is unequivocally confirmed through the logical synthesis of data from orthogonal analytical techniques.

G cluster_workflow Overall Structure Elucidation Workflow A Hypothesized Structure B HRMS Analysis A->B D 1D NMR (¹H, ¹³C, DEPT) A->D C Confirm Molecular Formula (C20H24O7) B->C F 2D NMR (COSY, HSQC, HMBC) C->F E Identify All Spin Systems (Aromatic, Glycosyl, Benzyl, Methoxy) D->E E->F G Establish Connectivity: - Glycosidic Bond (H-1' → C-1) - Benzyl Position (Bn-CH₂ → C-3') - Stereochemistry (J_H1',H2' ≈ 8 Hz) F->G H Final Validated Structure G->H

Caption: The integrated workflow for structure validation.

  • HRMS establishes the correct elemental formula, C₂₀H₂₄O₇.

  • ¹H NMR confirms the presence of all proton environments and, critically, establishes the β-stereochemistry of the anomeric center through the large diaxial coupling constant of H-1' (~7.8 Hz).

  • ¹³C NMR and DEPT confirm the presence of 20 unique carbons and classify them by type.

  • COSY and HSQC allow for the complete assignment of the ¹H and ¹³C signals of the glucopyranoside ring.

  • HMBC serves as the final arbiter, connecting the 4-methoxyphenyl aglycone to the C-1' anomeric carbon and definitively placing the benzyl protecting group at the C-3' position through key long-range correlations.

This systematic approach, grounded in the fundamental principles of spectroscopy and logical deduction, provides an authoritative and trustworthy elucidation of the target molecule's structure.

References

  • Vertex AI Search. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - NIH.
  • Vertex AI Search. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.
  • Benchchem. (n.d.).
  • PubMed. (1987). Analysis of NMR Spectra of Sugar Chains of Glycolipids by Multiple Relayed COSY and 2D Homonuclear Hartman-Hahn Spectroscopy.
  • YouTube. (2020). Carbohydrate Chemistry Part 9.
  • Vertex AI Search. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside.
  • PubMed. (2010).
  • ResearchGate. (2015). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • MedchemExpress.com. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside.
  • CONICET. (2000).
  • Organic Spectroscopy International. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS.
  • Chem-Impex. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside.
  • TCI Chemicals. (n.d.). M1641 4-Methoxyphenyl 3-O-Benzyl- -D-glucopyranoside.

Sources

"biological activity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic origins and putative biological activities of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. While direct extensive research on this specific molecule is emerging, this document synthesizes data from structurally related compounds to project its potential therapeutic applications. We delve into its likely role as a modulator of glucose metabolism, its potential as an anticancer agent, and its prospective antimicrobial and antioxidant properties. Detailed, field-proven experimental protocols are provided to empower researchers to rigorously investigate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel glycosidic compounds.

Table of Contents

  • Introduction to 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

    • Chemical Structure and Properties

    • Rationale for Investigation

  • Synthesis and Characterization

    • Synthetic Strategy: A Step-by-Step Protocol

    • Characterization Methods

  • Potential Biological Activities and Mechanistic Insights

    • 3.1. Modulation of Glucose Metabolism: α-Glucosidase Inhibition

      • Mechanistic Hypothesis

      • Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

      • Data Interpretation

    • 3.2. Anticancer Potential

      • Inferred Mechanisms from Related Compounds

      • Experimental Protocol: MTT Assay for Cytotoxicity Screening

      • Experimental Protocol: Caspase-3 Activity Assay for Apoptosis

      • Proposed Signaling Pathway

    • 3.3. Antimicrobial Activity

      • Basis for Antimicrobial Investigation

      • Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

    • 3.4. Antioxidant Properties

      • Hypothesized Radical Scavenging Activity

      • Experimental Protocol: DPPH Radical Scavenging Assay

  • References

Introduction to 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a synthetic glycoside that has garnered interest within the scientific community as a biochemical reagent for life science research.[1][2] Its unique structure, featuring a methoxyphenyl aglycone and a benzyl ether protecting group on the glucopyranose ring, makes it a valuable tool in glycobiology and a candidate for pharmaceutical development.[3][4]

Chemical Structure and Properties
  • IUPAC Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol

  • Molecular Formula: C₂₀H₂₄O₇

  • Key Structural Features:

    • A β-D-glucopyranoside core, a ubiquitous monosaccharide in biological systems.

    • A 4-methoxyphenyl group attached via a β-glycosidic bond. This moiety is found in various natural products with known biological activities.

    • A benzyl group protecting the hydroxyl at the C-3 position, which can influence solubility and interaction with biological targets.

Rationale for Investigation

The therapeutic potential of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside can be inferred from the known biological activities of its constituent parts and related molecules:

  • Glucosidase Inhibition: Many aryl glycosides are known inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[5][6] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes.

  • Anticancer Activity: The methoxyphenyl group is a common feature in many anticancer compounds, including those that induce apoptosis and inhibit cell proliferation.[7][8][9]

  • Antimicrobial Properties: Phenolic and benzylic structures are known to exhibit antimicrobial activity against a range of pathogens.[10][11]

  • Antioxidant Effects: The phenolic methoxy group may contribute to antioxidant activity by scavenging free radicals.[3]

This guide will provide the necessary protocols to systematically investigate these potential activities.

Synthesis and Characterization

The synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside can be achieved through a multi-step process involving the protection and glycosylation of glucose. The following is a generalized protocol adapted from established methods for synthesizing similar glycosides.[12][13]

Synthetic Strategy: A Step-by-Step Protocol

This synthesis involves the selective benzylation of a protected glucose derivative, followed by glycosylation with 4-methoxyphenol.

Workflow for Synthesis

A Start: D-Glucose B Acetylation (Acetic Anhydride, Pyridine) A->B C Penta-O-acetyl-β-D-glucopyranose B->C D Glycosylation with 4-Methoxyphenol (Lewis Acid Catalyst, e.g., BF₃·OEt₂) C->D E 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside D->E F Deacetylation (Zemplén conditions: NaOMe in MeOH) E->F G 4-Methoxyphenyl β-D-glucopyranoside F->G H Selective Benzylation (e.g., via a benzylidene acetal intermediate) G->H I Final Product: 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside H->I

Caption: A generalized workflow for the synthesis of the target compound.

Protocol:

  • Acetylation of D-Glucose: D-glucose is per-acetylated using acetic anhydride in the presence of a base like pyridine to protect all hydroxyl groups.

  • Glycosylation: The resulting penta-O-acetyl-β-D-glucopyranose is reacted with 4-methoxyphenol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to form the β-glycosidic bond.

  • Deacetylation: The acetyl groups are removed using Zemplén conditions (a catalytic amount of sodium methoxide in methanol) to yield 4-methoxyphenyl β-D-glucopyranoside.

  • Selective Benzylation: A multi-step process is required for selective benzylation at the C-3 position. This typically involves the formation of a 4,6-O-benzylidene acetal, followed by benzylation of the remaining free hydroxyls and subsequent regioselective opening of the benzylidene ring. A more direct approach could involve enzymatic catalysis.

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Potential Biological Activities and Mechanistic Insights

Modulation of Glucose Metabolism: α-Glucosidase Inhibition

Mechanistic Hypothesis: The structural similarity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside to natural carbohydrate substrates suggests it could act as a competitive or non-competitive inhibitor of α-glucosidase in the small intestine. By blocking this enzyme, the breakdown of complex carbohydrates into absorbable glucose would be delayed, leading to a reduction in postprandial hyperglycemia.[5][14]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [5][15]

  • Preparation of Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae (0.1 U/mL in phosphate buffer, pH 6.8).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate (1.0 mM in phosphate buffer).

    • Test compound dissolved in DMSO, then diluted with phosphate buffer to various concentrations.

    • Acarbose as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the α-glucosidase solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated as: [1 - (Abs_sample / Abs_control)] * 100.

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Data Interpretation

A lower IC₅₀ value indicates a more potent inhibitor. Kinetic studies, such as Lineweaver-Burk plots, can be employed to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).[16]

Table 1: Hypothetical α-Glucosidase Inhibition Data

CompoundIC₅₀ (µM)Inhibition Type
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside To be determinedTo be determined
Acarbose (Positive Control)~750Competitive
Anticancer Potential

Inferred Mechanisms from Related Compounds: Derivatives of 4-methoxyphenylamine have shown cytotoxicity against cancer cell lines like glioblastoma and breast cancer.[9] Furthermore, some methoxyphenyl-containing compounds can induce apoptosis by activating caspase cascades.[7] The target compound may exhibit similar activities.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7, or U-87) in appropriate media until ~80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Experimental Protocol: Caspase-3 Activity Assay for Apoptosis

  • Cell Lysis: Treat cells with the test compound at its IC₅₀ concentration for 24 hours. Lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Fluorescence Measurement: Measure the fluorescence (excitation ~380 nm, emission ~460 nm) over time. An increase in fluorescence indicates cleavage of the substrate by active caspase-3.

Proposed Signaling Pathway

A 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside B Stress Signaling Pathways (e.g., MAPK) A->B C Mitochondrial Disruption B->C D Release of Cytochrome c C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: A potential apoptotic pathway induced by the test compound.

Antimicrobial Activity

Basis for Antimicrobial Investigation: Chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde have demonstrated antibacterial activity.[11] Given the structural similarities, our target compound warrants investigation for antimicrobial effects.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Properties

Hypothesized Radical Scavenging Activity: The 4-methoxyphenyl moiety may donate a hydrogen atom to stabilize free radicals, thus acting as an antioxidant.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: The scavenging activity is calculated, and the EC₅₀ value (effective concentration to scavenge 50% of DPPH radicals) is determined.

Future Directions and Conclusion

The framework presented in this guide offers a systematic approach to elucidating the biological activities of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. Positive results in any of the described assays should be followed by more advanced studies, including:

  • In vivo efficacy studies in animal models of diabetes, cancer, or infection.

  • Toxicology and pharmacokinetic profiling to assess safety and bioavailability.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

  • Chembuy.com. 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. [Link]

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  • National Center for Biotechnology Information. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. [Link]

  • Chembuy.com. 4-Methoxyphenyl 2-O-acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside. [Link]

  • ResearchGate. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

  • PubMed. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. [Link]

  • Experimental and Clinical Sciences Journal. Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. [Link]

  • National Center for Biotechnology Information. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • Springer. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. [Link]

  • National Center for Biotechnology Information. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. [Link]

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4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside: A Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, a selectively protected glycoside with significant potential as a biochemical reagent and a versatile intermediate in synthetic carbohydrate chemistry. While direct, extensive characterization in enzymatic assays is not widely documented in peer-reviewed literature, its structural motifs strongly suggest applications as a substrate or inhibitor for glycosidases and as a key building block in the synthesis of more complex glycoconjugates, particularly in the context of SGLT2 inhibitor development for anti-diabetic research. This guide will elucidate its core chemical principles, provide detailed, field-proven protocols for its synthesis and potential enzymatic evaluation by analogy, and discuss its strategic application in modern drug discovery and glycobiology.

Introduction: The Strategic Value of Selective Protection in Glycobiology

In the intricate field of glycobiology, the precise synthesis of complex carbohydrates and glycoconjugates is paramount. The ability to selectively modify specific hydroxyl groups on a monosaccharide scaffold is the cornerstone of synthesizing oligosaccharides, glycolipids, and glycoproteins with defined structures and functions. 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside emerges as a reagent of interest due to the strategic placement of its protecting groups.

The 4-methoxyphenyl (PMP) group at the anomeric position (C1) serves as a stable protecting group that can be selectively removed under oxidative conditions, often using ceric ammonium nitrate (CAN). This allows for the formation of a glycosyl donor for subsequent coupling reactions. The benzyl (Bn) ether at the C3 position is a robust protecting group, stable to a wide range of reaction conditions, and typically removed via catalytic hydrogenation. The free hydroxyl groups at C2, C4, and C6 offer sites for further chemical modification, making this compound a valuable intermediate for building more complex carbohydrate structures.

Its structural similarity to known glycosidase substrates and inhibitors, particularly those used in the study of metabolic disorders, positions it as a compound of interest for researchers in enzymology and drug development.

Physicochemical Properties & Data

A summary of the key physicochemical properties for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is provided below.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₇N/A
Molecular Weight 376.4 g/mol N/A
CAS Number 303127-80-2
Appearance White to off-white solidN/A
Purity ≥98% (typical)
Solubility Soluble in methanol, ethyl acetate, dichloromethane. Sparingly soluble in water.N/A

Core Applications & Mechanism of Action

As a Chromogenic Substrate for β-Glucosidase Activity (by Analogy)

The 4-methoxyphenyl aglycone provides a basis for a chromogenic assay. While not as common as p-nitrophenyl (pNP) based substrates, enzymatic cleavage of the β-glycosidic bond by a β-glucosidase would release 4-methoxyphenol. This product can be subsequently oxidized (e.g., using tyrosinase or a chemical oxidant) to produce a colored quinone-type compound, allowing for spectrophotometric quantification of enzyme activity.

The general principle of such an assay is outlined below:

G cluster_reaction Enzymatic Hydrolysis cluster_detection Chromogenic Detection A 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside (Substrate, Colorless) B 3-O-Benzyl-D-glucose A->B C 4-Methoxyphenol (Product 1, Colorless) A->C β-Glucosidase (E.C. 3.2.1.21) D Colored Product (e.g., Quinone) C->D Oxidizing Agent (e.g., Tyrosinase) E Spectrophotometric Measurement (e.g., 405 nm) D->E

Caption: Workflow for a potential chromogenic β-glucosidase assay.

This mechanism is analogous to the widely used p-nitrophenyl-β-D-glucopyranoside (pNPG) assay, where the release of p-nitrophenol, which is yellow under alkaline conditions, is directly proportional to enzyme activity[1][2].

As an Intermediate in the Synthesis of SGLT2 Inhibitors

A highly significant application of this and structurally similar compounds is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. The core structure of many SGLT2 inhibitors features a C-glucoside linked to a diarylmethane moiety.

The synthesis of these complex molecules often starts with a protected O-glucoside, like a 4-methoxyphenyl glucoside. The protecting groups are manipulated to allow for the introduction of the desired aglycone at the anomeric carbon. The 4-methoxyphenyl group is advantageous as it can be activated for C-glycosylation reactions. Patents in this field describe the use of similar starting materials for the synthesis of potent SGLT2 inhibitors[3][4].

G A 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside B Selective Deprotection/ Activation at C1 & C6 A->B C Introduction of Aglycone Precursor B->C D C-C Bond Formation (C-Glycosylation) C->D E Final Deprotection D->E F SGLT2 Inhibitor (e.g., Dapagliflozin, Canagliflozin) E->F

Caption: Synthetic pathway from a protected glucoside to an SGLT2 inhibitor.

Experimental Protocols

Synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

This protocol is a representative synthesis based on established methods of selective benzylation of glucopyranosides.

Step 1: Preparation of 4-Methoxyphenyl 4,6-O-Benzylidene-β-D-glucopyranoside

  • Suspend 4-methoxyphenyl β-D-glucopyranoside (1.0 eq) in anhydrous acetonitrile.

  • Add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of camphorsulfonic acid (0.05 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Concentrate the mixture under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to yield the benzylidene-protected intermediate.

Step 2: Benzylation at the C3 Position

  • Dissolve the 4,6-O-benzylidene protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C.

  • Slowly add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Removal of the Benzylidene Protecting Group

  • Dissolve the product from Step 2 in a mixture of dichloromethane and methanol.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or aqueous HCl.

  • Stir at room temperature for 2-8 hours until TLC indicates the complete removal of the benzylidene group.

  • Neutralize the reaction with a solid base like sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate.

  • Purify the final product, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol for β-Glucosidase Inhibition Assay (by Analogy)

This protocol is adapted from kinetic studies on β-glucosidase inhibitors using a chromogenic substrate[1][5]. 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside would be used as the test inhibitor.

Materials:

  • β-Glucosidase (from almond or other source, e.g., 1 U/mL)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate (1-4 mM stock solutions)

  • Phosphate buffer (0.1 M, pH 6.9)

  • Test Inhibitor: 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside (stock solution in DMSO, various concentrations)

  • Stop Solution: Sodium carbonate (0.2 M)

  • 96-well microplate and reader (405 nm)

Procedure:

  • Reaction Setup: In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test inhibitor solution at various concentrations (e.g., 0-100 µM), and 20 µL of the β-glucosidase enzyme solution. A control well should contain DMSO instead of the inhibitor.

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the pNPG substrate solution.

  • Incubation: Incubate the plate at 37 °C for an additional 15 minutes.

  • Stop Reaction: Terminate the reaction by adding 80 µL of 0.2 M sodium carbonate solution. The solution should turn yellow in wells with enzyme activity.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

For Kinetic Analysis (Determining Ki):

To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor. The data are then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to determine the Michaelis-Menten constant (Km) and the inhibition constant (Ki)[1][5].

Trustworthiness and Self-Validation

The protocols provided are based on well-established and validated methodologies in carbohydrate chemistry and enzymology.

  • Synthesis: The synthetic route relies on standard protecting group chemistry that is widely published and validated. The progress of each step can be reliably monitored by Thin Layer Chromatography (TLC), and the purity of the final product should be confirmed by HPLC and its structure verified by NMR spectroscopy and Mass Spectrometry.

  • Enzymatic Assay: The pNPG-based assay is a gold standard for measuring β-glucosidase activity. Its reliability is ensured by the use of appropriate controls (no enzyme, no substrate, no inhibitor) and by generating a standard curve with p-nitrophenol to ensure the linearity of the spectrophotometric response. The reproducibility of the inhibition data should be confirmed by running experiments in triplicate.

Conclusion and Future Outlook

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a strategically designed molecule with considerable utility for researchers in glycobiology and medicinal chemistry. While its primary role appears to be that of a synthetic intermediate for constructing complex glycoconjugates like SGLT2 inhibitors, its structure also suggests potential as a tool for studying glycosidase enzymes. The methodologies outlined in this guide provide a robust framework for its synthesis and for exploring its biochemical properties. As the demand for novel carbohydrate-based therapeutics and diagnostic tools continues to grow, the importance of versatile and selectively protected building blocks like this one will undoubtedly increase.

References

  • Chem-Impex International. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. Retrieved from [Link]

  • BIO Pharma Production. (n.d.). 4-Methoxyphenyl 3-O-Benzyl-β-D-galactopyranoside. Retrieved from [Link]

  • Mancera, R. L., et al. (2024). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Bioorganic & Medicinal Chemistry, 101, 117605. [Link]

  • M-Camenisch, M. P., et al. (Patent No. US 7,790,905 B2). (2010). Pharmaceutical propylene glycol solvate compositions.
  • Kissei Pharmaceutical Co., Ltd. (Patent No. EP 1489089 A1). (2004). Crystals of glucopyranosyloxybenzyl benzene derivative.
  • Gou, S., et al. (Patent No. US 7,094,764 B2). (2006). Glucopyranosyloxypyrazole derivatives and their use for the treatment of diabetes.
  • Khan, I., et al. (2024). Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. RSC Advances, 14(18), 12697-12713. [Link]

  • Khan, I., et al. (2024). Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. RSC Advances, 14(18), 12697-12713. [Link]

  • de Oliveira, R. L., et al. (2011). Purification and Characterization of an Extracellular β-Glucosidase from Monascus purpureus. Brazilian Archives of Biology and Technology, 54(3), 517-526. [Link]

  • Yamanoi, T., et al. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, 2012(3), M761. [Link]

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The Pursuit of Novelty: A Technical Guide to the Discovery and Isolation of Methoxyphenyl Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methoxyphenyl glycosides represent a promising class of natural products with a wide spectrum of biological activities, making them prime candidates for drug discovery and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and advanced methodologies for the discovery and isolation of novel methoxyphenyl glycosides. Eschewing a rigid template, this guide follows a logical, field-proven workflow, from initial sourcing and extraction to sophisticated chromatographic separation and definitive structural elucidation. By integrating expert insights with validated protocols, this document aims to empower researchers to navigate the complexities of natural product chemistry and accelerate the identification of new therapeutic agents.

Introduction: The Significance of Methoxyphenyl Glycosides

Methoxyphenyl glycosides are a diverse group of organic compounds characterized by a methoxyphenyl aglycone linked to a sugar moiety via a glycosidic bond.[1] This structural motif is found in numerous plant species and is associated with a range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and antitumor activities.[2][3] The inherent structural diversity and biological relevance of these compounds make them a compelling area of focus in the quest for novel drug leads.[4] However, the journey from a crude natural extract to a pure, characterized novel compound is fraught with challenges, including the complexity of natural matrices and the often-low abundance of the target molecules.[5][6] This guide provides a systematic approach to overcoming these hurdles.

The Discovery Phase: Where to Begin the Search

The initial phase of discovering novel methoxyphenyl glycosides hinges on a well-defined strategy for source selection and initial screening. This process is a blend of traditional knowledge and modern analytical techniques.

Sourcing Strategies: A Two-Pronged Approach
  • Ethnobotanical and Chemotaxonomic-Guided Selection: Traditional medicine provides a rich historical database of plants with therapeutic properties.[7] Focusing on plant families known to produce phenolic glycosides, such as Salicaceae, can significantly increase the probability of finding novel methoxyphenyl derivatives.[8] This approach leverages generations of human observation to narrow down the vast botanical landscape.

  • High-Throughput Screening (HTS) of Natural Product Libraries: For organizations with access to extensive, pre-fractionated natural product libraries, HTS offers a more agnostic and rapid method for identifying "hits."[9] While costly, this approach can uncover unexpected sources of bioactive compounds. It is crucial, however, to pre-process extracts to remove compounds known to cause false-positive results.[7]

Initial Extraction and Dereplication: A Critical First Look

Once a source material is selected, the initial extraction is performed, typically using a solvent system that balances polarity to capture a broad range of glycosides. The Stas-Otto method, involving hot percolation with a solvent like alcohol, is a classic and effective technique.[10] This process also serves to deactivate enzymes that could degrade the target compounds.[10]

Following extraction, a crucial step known as dereplication is employed. This is a rapid method to distinguish known compounds from potentially novel ones within the crude extract.[11] By comparing analytical data (primarily from LC-MS/MS) against comprehensive databases of known natural products, researchers can quickly identify and deprioritize extracts containing only previously characterized molecules, thereby focusing resources on the truly novel.[7][11]

The Isolation Workflow: From Crude Extract to Pure Compound

The isolation of a specific methoxyphenyl glycoside from a complex extract is a multi-step process that relies on the principles of chromatography. The goal is to progressively enrich the fraction containing the target compound until purity is achieved.

Workflow Overview

The following diagram illustrates a typical workflow for the isolation of methoxyphenyl glycosides.

Isolation_Workflow cluster_extraction Extraction & Pre-purification cluster_chromatography Chromatographic Purification A Source Material (e.g., Plant Twigs) B Solvent Extraction (e.g., Ethanol) A->B C Crude Extract B->C D Lead Acetate Treatment (Tannin Removal) C->D E Filtered Extract D->E F Column Chromatography (e.g., Alumina Oxide) E->F Loading onto column G Fraction Collection F->G Elution with solvent gradient H HPLC Analysis of Fractions G->H Purity Check I Semi-preparative/Preparative HPLC H->I Pooling of enriched fractions J Pure Methoxyphenyl Glycoside I->J Final Purification

Caption: A generalized workflow for the isolation of methoxyphenyl glycosides.

Step-by-Step Experimental Protocols

Protocol 1: Initial Solvent Extraction

  • Preparation: Air-dry and finely powder the source material (e.g., plant leaves, bark).

  • Extraction: Perform continuous hot percolation using a Soxhlet apparatus with 95% ethanol as the solvent.[10] For thermolabile glycosides, extraction should be conducted at a temperature below 45°C.[10]

  • Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Column Chromatography

Column chromatography is a fundamental technique for the initial separation of compounds from the crude extract based on their differential adsorption to a stationary phase.[12]

  • Stationary Phase Selection: Alumina oxide is a common and effective stationary phase for the separation of glycosides due to its excellent adsorbent properties.[12]

  • Column Packing: Prepare a slurry of the alumina oxide in a non-polar solvent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and apply it to the top of the packed column.[12]

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity of the mobile phase by introducing a more polar solvent (gradient elution). This will cause compounds to move down the column at different rates.

  • Fraction Collection: Collect the eluate in a series of fractions.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for both the analysis of fractions from column chromatography and for the final purification of the target compound.[13]

  • Analytical HPLC: Analyze the collected fractions using an analytical HPLC system, often with a reverse-phase C18 column.[13] This allows for the determination of the purity of each fraction and the identification of fractions containing the compound of interest.

  • Preparative HPLC: Pool the fractions enriched with the target compound and subject them to preparative or semi-preparative HPLC for final purification.[14] This technique uses a larger column to handle a greater sample load, yielding the pure glycoside.[14]

Data Presentation: Tracking Purification

Throughout the isolation process, it is essential to track the purification of the target compound. The following table provides an example of how to summarize this data.

Purification StepTotal Weight (mg)Target Compound Purity (%)Yield (%)
Crude Extract50002100
Column Chromatography Fraction 52504522.5
Preparative HPLC Peak 220>984

Structural Elucidation: Defining the Novelty

Once a methoxyphenyl glycoside has been isolated in its pure form, the next critical step is to determine its chemical structure. This is accomplished primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The Role of Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight of the compound and its fragmentation patterns.[13] Techniques like electrospray ionization (ESI-MS) are particularly well-suited for analyzing glycosides.[15] High-resolution mass spectrometry (HR-MS) can provide a highly accurate molecular formula, which is a crucial piece of the structural puzzle.[13]

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of complex organic molecules like glycosides.[16][17] A suite of one- and two-dimensional NMR experiments are used to piece together the structure.

  • ¹H NMR: Provides information about the number and types of protons in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC, ROESY/NOESY): These experiments reveal the connectivity between atoms. For example, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for determining the glycosidic linkage between the sugar and the aglycone.[15] ROESY or NOESY experiments help in determining the stereochemistry, such as the anomeric configuration (α or β) of the sugar.[15][18]

Logical Flow of Structural Determination

The process of elucidating the structure of a novel glycoside follows a logical progression, as illustrated in the diagram below.

Elucidation_Logic cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation & Structure Assembly A Pure Isolated Compound B Mass Spectrometry (HR-MS) A->B C NMR Spectroscopy (1D & 2D) A->C D Determine Molecular Formula B->D E Identify Spin Systems (¹H, COSY) C->E F Assign ¹H and ¹³C Signals (HSQC) E->F G Assemble Aglycone and Glycone Fragments (HMBC) F->G H Determine Glycosidic Linkage & Stereochemistry (HMBC, ROESY) G->H I Propose Final Structure H->I

Caption: Logical workflow for the structural elucidation of a novel glycoside.

Biological Evaluation: Uncovering the Therapeutic Potential

The discovery of a novel methoxyphenyl glycoside is not complete without an assessment of its biological activity. This is typically done through a series of in vitro assays relevant to the therapeutic area of interest.

  • Antioxidant Assays: The 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) assays are commonly used to evaluate the radical scavenging properties of phenolic compounds.[19]

  • Antimicrobial Assays: The antimicrobial activity can be assessed against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).[8]

  • Enzyme Inhibition Assays: If the compound is being investigated for a specific disease, assays targeting relevant enzymes (e.g., tyrosinase for hyperpigmentation) are employed.[2]

The results of these assays, often in comparison to known standards, will determine the therapeutic potential of the newly discovered compound and guide further preclinical development.

Conclusion and Future Directions

The discovery and isolation of novel methoxyphenyl glycosides is a challenging yet rewarding endeavor that sits at the forefront of natural product drug discovery. The systematic approach outlined in this guide, which combines traditional knowledge with modern analytical and chromatographic techniques, provides a robust framework for success. Future advancements in this field will likely come from the integration of genomics and metabolomics to more rapidly identify biosynthetic gene clusters for novel glycosides, as well as the application of AI and machine learning to predict the bioactivity of these compounds.[9][20] The continued exploration of the vast chemical diversity of the natural world, guided by sound scientific principles, will undoubtedly lead to the discovery of the next generation of life-saving medicines.

References

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  • Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation | Request PDF - ResearchGate. (n.d.).
  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2025, December 5).
  • Discovery of Isograndidentatin D, a Novel Phenolic Glycoside, and Anti-Helicobacter pylori Phenolics from Salix koreensis Twigs - PMC - NIH. (n.d.).
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  • Pharmacological Activities and Mechanisms of Natural Phenylpropanoid Glycosides | Request PDF - ResearchGate. (2025, August 6).
  • Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC - NIH. (n.d.).
  • Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed. (n.d.).
  • Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants - PubMed. (2021, February 21).
  • Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. (2023, May 19).
  • Isolation and Structural Elucidation of Some Glycosides from the Rhizomes of Smaller Galanga ( Alpinia officinarum Hance) | Request PDF - ResearchGate. (2025, August 6).

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An In-Depth Technical Guide to the In Vitro Evaluation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Glucoside

In the landscape of drug discovery and biochemical research, glycosides represent a vast and promising class of compounds. 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a synthetic glucoside with a structure that suggests potential biological activities of interest to researchers in metabolic diseases and oxidative stress. Its core consists of a glucose molecule linked to a 4-methoxyphenyl group, with a benzyl protective group at the 3-O position. This compound is recognized as a biochemical reagent for life science research and holds potential as a lead compound in drug discovery, particularly in the modulation of glucose metabolism.[1][2] Furthermore, its phenolic nature suggests possible antioxidant properties.[1]

This guide provides a comprehensive framework for the initial in vitro evaluation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step protocols but also to instill a deeper understanding of the experimental rationale, ensuring that the data generated is both robust and meaningful. We will explore a logical progression of assays to characterize its cytotoxic profile, its potential as an enzyme inhibitor relevant to metabolic disorders, and its antioxidant capacity.

Proposed Workflow for In Vitro Evaluation

A systematic approach is crucial when characterizing a novel compound. The following workflow is proposed to efficiently gather foundational data on the bioactivity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. This workflow begins with a broad assessment of cytotoxicity to establish a safe concentration range for subsequent, more specific assays.

G cluster_0 Phase 1: Safety & Potency Profile cluster_1 Phase 2: Mechanistic & Functional Assays cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation & Solubilization B Cell Viability & Cytotoxicity Assay (MTT) A->B Establish concentration range C α-Glucosidase Inhibition Assay B->C Use non-toxic concentrations D Antioxidant Capacity Assays (e.g., DPPH, ABTS) B->D Use non-toxic concentrations E Calculate IC50/EC50 Values C->E D->E F Comparative Analysis E->F

Caption: Proposed experimental workflow for the in vitro characterization of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

Part 1: Cell Viability and Cytotoxicity Assessment using the MTT Assay

Rationale: Before investigating any specific biological activity, it is imperative to determine the cytotoxic profile of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] This assay relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[3]

MTT Assay Workflow

MTT_Workflow A Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside B->C D Incubate for a defined period (e.g., 24h, 48h, 72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours at 37°C E->F G Solubilize formazan crystals with a suitable solvent (e.g., DMSO, SDS-HCl) F->G H Measure absorbance at ~570 nm G->H

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Detailed Protocol for MTT Assay
  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for liver toxicity, Caco-2 for intestinal absorption) to ~80% confluency.

    • Trypsinize and resuspend the cells in a fresh complete medium.

    • Seed the cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adhesion.

  • Compound Treatment:

    • Prepare a stock solution of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C.[6][7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[6]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[5]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4][5]

Part 2: Assessment of Enzyme Inhibitory Activity: α-Glucosidase Inhibition Assay

Rationale: Given the potential application of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in metabolic disorders, assessing its inhibitory effect on α-glucosidase is a logical next step.[1] α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides.[8] Inhibition of this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, a therapeutic strategy for managing type 2 diabetes.[9]

α-Glucosidase Inhibition Workflow

AlphaGlucosidase_Inhibition A Pre-incubate α-glucosidase enzyme with 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside B Add substrate (pNPG) to initiate the reaction A->B C Incubate at 37°C for a defined time (e.g., 20 min) B->C D Stop the reaction with Na2CO3 C->D E Measure the absorbance of the product (p-nitrophenol) at 405 nm D->E F Calculate the percentage of inhibition E->F

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Detailed Protocol for α-Glucosidase Inhibition Assay
  • Reagent Preparation:

    • Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a phosphate buffer (e.g., 0.1 M, pH 6.8).[10]

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same phosphate buffer.[11]

    • Prepare a stop solution of sodium carbonate (e.g., 0.2 M).[11]

    • Prepare various concentrations of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside and a positive control (e.g., acarbose) in the buffer.[12]

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the enzyme solution and 20 µL of different concentrations of the test compound.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.[10]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.[10]

    • Incubate the reaction mixture at 37°C for 20 minutes.[11]

    • Terminate the reaction by adding 50-100 µL of the sodium carbonate stop solution.[10]

  • Absorbance Measurement and Calculation:

    • Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.[10][11]

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where Abscontrol is the absorbance of the enzyme reaction without the inhibitor, and Abssample is the absorbance in the presence of the inhibitor.

Part 3: Evaluation of Antioxidant Potential

Rationale: Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate hydrogen atoms or electrons to scavenge free radicals.[13][14] The 4-methoxyphenyl group in the target compound is a phenolic moiety, suggesting it may possess antioxidant activity.[1] Several in vitro assays can be employed to evaluate this potential.[15][16]

Common In Vitro Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a simple and widely used method where the antioxidant compound reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[14] The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[15]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[15]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, which has an intense blue color and can be measured spectrophotometrically.[17]

General Protocol Outline for DPPH Assay
  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside and a positive control (e.g., ascorbic acid, gallic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solutions.

    • Add the DPPH solution to each well to start the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at ~517 nm.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abscontrol - Abssample) / Abscontrol] x 100

Data Analysis and Interpretation

For the cytotoxicity and enzyme inhibition assays, the results should be used to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the measured activity. This is typically done by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. For the antioxidant assays, the results are often expressed as an EC50 value (the concentration required to scavenge 50% of the radicals) or as equivalents of a standard antioxidant (e.g., Trolox equivalents).

Data Summary Table
AssayEndpointResult (e.g., IC50/EC50 in µM)Positive Control
MTT Cytotoxicity (Cell Line X, 24h) Cell ViabilityDoxorubicin
α-Glucosidase Inhibition Enzyme ActivityAcarbose
DPPH Radical Scavenging Radical ScavengingAscorbic Acid
ABTS Radical Scavenging Radical ScavengingTrolox

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro characterization of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. The proposed workflow will generate crucial data on its cytotoxicity, potential as an α-glucosidase inhibitor, and its antioxidant capacity. Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: For enzyme inhibition, kinetic studies (e.g., Lineweaver-Burk plots) can determine the mode of inhibition (competitive, non-competitive, etc.).

  • Broader Screening: The compound could be tested against other relevant enzymes (e.g., β-glucosidase, amylase) or in other functional assays (e.g., anti-inflammatory assays).

  • Cell-Based Models of Disease: If a promising activity is identified, the compound should be evaluated in more complex cell-based models that are more representative of the in vivo environment.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues can help to identify the key structural features responsible for the observed biological activity.[18]

By following a logical and methodologically sound approach, researchers can effectively unlock the therapeutic potential of novel compounds like 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. MTT assay protocol.
  • Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Segura Campos, M. R. (2018, September 4). In vitro α-glucosidase inhibitory assay. protocols.io.
  • Bio-protocol. Alpha-Glucosidase Inhibition Assay.
  • BenchChem. A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols.
  • Unknown Source. 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside.
  • MedchemExpress.com. 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside.
  • MedchemExpress.com. 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside.
  • Dineshkumar, B., Mitra, A., & Manjunatha, M. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.
  • FUJIFILM Wako Chemicals. α-Glucosidase Inhibitory Activity Assay Kit.
  • Puling, N. A., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 27(15), 4968.
  • Craft, B. D., Kerrihard, A., Amarowicz, R., & Pegg, R. B. (2012). Phenol-Based Antioxidants and the in Vitro Methods Used for Their Assessment. Comprehensive Reviews in Food Science and Food Safety, 11(2), 148-173.
  • Pérez-Jiménez, J., et al. (2008). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Critical Reviews in Food Science and Nutrition, 48(7), 649-671.
  • Assefa, A. D., et al. (2021). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Journal of Food Science and Technology, 58(8), 3117-3126.
  • Zhang, W., et al. (2023). Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran. Foods, 12(4), 748.
  • Veličković, D. T., et al. (2012). Novel glycoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-d- glucopyranoside: Study of enzymatic synthesis, in vitro digestion and antioxidant activity. Food Chemistry, 132(2), 855-861.
  • Khan, I., et al. (2024). Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. RSC Advances, 14(12), 8235-8251.

Sources

An In-depth Technical Guide to 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Tool for Glycobiology and Drug Discovery

In the intricate landscape of biochemical research, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside emerges as a significant molecular entity for scientists engaged in enzyme inhibition studies and the development of novel therapeutics.[1][2][3] This synthetically derived glycoside, with its unique structural features, offers a valuable probe for investigating the mechanisms of carbohydrate-modifying enzymes and holds potential as a scaffold for drug design.[2] Its structure, characterized by a glucose core with a 4-methoxyphenyl aglycone and a benzyl group at the 3-O-position, provides a strategic combination of hydrophobicity and hydrophilicity, rendering it an intriguing candidate for interacting with the active sites of various enzymes.

This comprehensive technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a deep dive into the core principles of utilizing 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in enzyme inhibition assays, from understanding its putative mechanisms of action to the practicalities of experimental design and data interpretation.

Probing the Mechanism: A Look into Potential Enzyme Targets and Inhibitory Action

While specific enzymatic targets for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside are not extensively documented in publicly available literature, its structural characteristics suggest it is a promising candidate for inhibiting glycosidases and potentially other carbohydrate-binding enzymes. The 4-methoxyphenyl aglycone can facilitate binding to hydrophobic pockets within an enzyme's active site, while the glucopyranoside moiety can interact with the sugar-binding subsites.[4]

Based on studies of structurally related compounds, potential enzyme targets include:

  • β-Glucosidases: These enzymes are crucial for the hydrolysis of β-glycosidic bonds.[5] The glucose core of the title compound makes it a likely substrate analog for β-glucosidases. Inhibition could occur through competitive binding to the active site, preventing the processing of natural substrates.[4] Studies on other substituted phenyl β-D-glucosides have demonstrated their potential as inhibitors of these enzymes.[6]

  • Tyrosinase: Research on 4-functionalized phenyl-O-beta-D-glycosides has revealed potent inhibitory activity against mushroom tyrosinase.[7] The phenyl group in 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside could similarly interact with the active site of tyrosinase.

  • Protein Tyrosine Phosphatase 1B (PTP1B): Benzyl β-D-glucopyranoside has been shown to exhibit strong inhibitory activity against PTP1B, an enzyme implicated in metabolic diseases.[8] The benzyl group in the title compound may confer a similar inhibitory potential.

The mechanism of inhibition by 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is likely to be competitive , where it competes with the natural substrate for binding to the enzyme's active site. However, other modes of inhibition, such as mixed or non-competitive, cannot be ruled out without specific kinetic studies.

Experimental Design and Protocols: A Step-by-Step Guide to Enzyme Inhibition Assays

A meticulously designed and executed enzyme inhibition assay is paramount for obtaining reliable and reproducible data. The following protocol provides a general framework for assessing the inhibitory potential of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside against a model enzyme, β-glucosidase. This protocol can be adapted for other potential target enzymes with appropriate modifications to the substrate and buffer conditions.

Experimental Workflow for β-Glucosidase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: - Enzyme (β-glucosidase) - Substrate (pNPG) - Inhibitor (Test Compound) - Buffer (Phosphate Buffer, pH 6.8) - Stop Solution (Na2CO3) A1 Dispense Buffer, Enzyme, and Inhibitor into 96-well plate P1->A1 Reagents A2 Pre-incubate at 37°C for 10 minutes A1->A2 A3 Initiate reaction by adding Substrate (pNPG) A2->A3 A4 Incubate at 37°C for 20 minutes A3->A4 A5 Stop reaction with Na2CO3 solution A4->A5 D1 Measure Absorbance at 405 nm A5->D1 Reaction Product D2 Calculate % Inhibition D1->D2 D3 Determine IC50 value D2->D3 D4 Perform Kinetic Studies (Lineweaver-Burk plot) D3->D4 inhibition_types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition c_origin c_x_intercept_uninhibited c_y_intercept c_x_intercept_uninhibited->c_y_intercept No Inhibitor c_x_intercept_inhibited c_x_intercept_inhibited->c_y_intercept + Inhibitor c_endpoint_uninhibited c_y_intercept->c_endpoint_uninhibited No Inhibitor c_endpoint_inhibited c_y_intercept->c_endpoint_inhibited + Inhibitor c_x_axis_start c_x_axis_end c_x_axis_start->c_x_axis_end 1/[S] c_y_axis_start c_y_axis_end c_y_axis_start->c_y_axis_end 1/V nc_origin nc_x_intercept nc_y_intercept_uninhibited nc_x_intercept->nc_y_intercept_uninhibited No Inhibitor nc_y_intercept_inhibited nc_x_intercept->nc_y_intercept_inhibited + Inhibitor nc_endpoint_uninhibited nc_y_intercept_uninhibited->nc_endpoint_uninhibited No Inhibitor nc_endpoint_inhibited nc_y_intercept_inhibited->nc_endpoint_inhibited + Inhibitor nc_x_axis_start nc_x_axis_end nc_x_axis_start->nc_x_axis_end 1/[S] nc_y_axis_start nc_y_axis_end nc_y_axis_start->nc_y_axis_end 1/V uc_origin uc_x_intercept_uninhibited uc_y_intercept_uninhibited uc_x_intercept_uninhibited->uc_y_intercept_uninhibited No Inhibitor uc_x_intercept_inhibited uc_y_intercept_inhibited uc_x_intercept_inhibited->uc_y_intercept_inhibited + Inhibitor uc_endpoint_uninhibited uc_y_intercept_uninhibited->uc_endpoint_uninhibited No Inhibitor uc_endpoint_inhibited uc_y_intercept_inhibited->uc_endpoint_inhibited + Inhibitor uc_x_axis_start uc_x_axis_end uc_x_axis_start->uc_x_axis_end 1/[S] uc_y_axis_start uc_y_axis_end uc_y_axis_start->uc_y_axis_end 1/V

Caption: Lineweaver-Burk Plots for Inhibition Types.

Synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

The synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside can be achieved through a multi-step process, drawing upon established methods for the synthesis of related glycosides. [9][10]A plausible synthetic route is outlined below:

Proposed Synthetic Pathway

synthesis_pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product R1 Penta-O-acetyl-β-D-glucopyranose I1 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside R1->I1 Glycosylation R2 4-Methoxyphenol R2->I1 I2 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside I1->I2 Deacetylation & Benzylidenation I3 4-Methoxyphenyl 2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside I2->I3 Benzoylation P 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside I3->P Benzylation & Deprotection

Sources

Methodological & Application

Application Notes and Protocols for Glucosidase Assays Using 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Substrate for Probing Glucosidase Activity

In the landscape of enzyme kinetics and inhibitor screening, the choice of substrate is paramount. For researchers investigating β-glucosidases, a class of enzymes crucial in various biological processes including cellulose degradation, lysosomal storage disorders, and plant defense mechanisms, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside emerges as a valuable tool. This synthetic glucoside is designed for the specific and sensitive detection of β-glucosidase activity.

The core principle of its application lies in the enzymatic hydrolysis of the β-glycosidic bond. This reaction liberates two products: 3-O-Benzyl-glucose and 4-methoxyphenol. The latter, a chromogenic phenol, possesses a distinct ultraviolet (UV) absorbance profile, allowing for the continuous monitoring of enzymatic activity via spectrophotometry. The presence of the benzyl group at the 3-O-position of the glucose moiety can influence substrate specificity and affinity for different β-glucosidase isozymes, making it a potentially useful substrate for dissecting complex enzymatic systems.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in β-glucosidase assays. The protocols detailed herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Principle of the Assay

The enzymatic assay hinges on the catalytic activity of β-glucosidase, which hydrolyzes the substrate, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. The reaction releases 4-methoxyphenol, which exhibits a characteristic UV absorbance maximum around 282 nm.[1][2] The rate of increase in absorbance at this wavelength is directly proportional to the β-glucosidase activity in the sample.

Assay_Principle Substrate 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside Enzyme β-Glucosidase Substrate->Enzyme + H₂O Products 3-O-Benzyl-glucose + 4-Methoxyphenol Enzyme->Products Hydrolysis Detection ↑ Absorbance at ~282 nm Products->Detection Chromogenic Product Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Reagents Add Buffer and Enzyme to 96-well plate Prep_Buffer->Add_Reagents Prep_Substrate Prepare Substrate Stock Start_Rxn Add Substrate to initiate reaction Prep_Substrate->Start_Rxn Prep_Enzyme Prepare Enzyme Dilution Prep_Enzyme->Add_Reagents Pre_Incubate Pre-incubate at Assay Temp. Add_Reagents->Pre_Incubate Pre_Incubate->Start_Rxn Measure_Abs Monitor Absorbance at 282 nm Start_Rxn->Measure_Abs Plot_Data Plot Absorbance vs. Time Measure_Abs->Plot_Data Calc_Rate Calculate ΔAbs/min from linear phase Plot_Data->Calc_Rate Calc_Activity Calculate Enzyme Activity Calc_Rate->Calc_Activity

Figure 2. Workflow for the continuous kinetic β-glucosidase assay.

Protocol 2: Endpoint Assay for High-Throughput Screening of β-Glucosidase Inhibitors

This protocol is suitable for screening large numbers of potential inhibitors.

1. Reagent Preparation:

  • Prepare Assay Buffer, Substrate Stock Solution, and Enzyme Solution as described in Protocol 1.
  • Inhibitor Solutions: Dissolve potential inhibitors in DMSO to create stock solutions. Prepare serial dilutions as required.
  • Stop Solution: Prepare 1 M Sodium Carbonate (Na₂CO₃).

2. Assay Procedure:

  • To the wells of a 96-well plate, add:
  • 160 µL of Assay Buffer
  • 10 µL of Inhibitor Solution (or DMSO for control wells)
  • 10 µL of Enzyme Solution
  • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.
  • Initiate the enzymatic reaction by adding 20 µL of 5 mM Substrate Stock Solution (final concentration 0.5 mM).
  • Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range in the uninhibited control wells.
  • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.
  • Read the absorbance at 282 nm.

3. Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all readings.
  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
  • For dose-response curves, plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

For robust and clear presentation of results, it is recommended to tabulate key experimental parameters and findings.

Table 1: Representative Assay Conditions for a Generic β-Glucosidase

ParameterRecommended ValueNotes
Substrate4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside---
Substrate Concentration0.1 - 2 mMShould be optimized; ideally around the Kₘ value.
Enzyme ConcentrationVariableTitrate for a linear reaction rate.
Assay Buffer50 mM Sodium Acetate or PhosphateOptimal pH is enzyme-dependent.
pH4.5 - 7.0Must be determined for the specific enzyme.
Temperature25 - 50 °COptimal temperature is enzyme-dependent.
Wavelength~282 nmConfirm the λₘₐₓ of 4-methoxyphenol in your buffer.
Assay TypeKinetic or EndpointDependent on the experimental goal.

Trustworthiness and Self-Validation:

To ensure the integrity of the data generated using these protocols, several validation steps are crucial:

  • Enzyme Titration: Perform an enzyme concentration curve to identify a concentration that yields a linear reaction rate for the desired assay duration.

  • Substrate Titration: Determine the Michaelis-Menten constant (Kₘ) for the substrate with your specific enzyme. This is essential for selecting an appropriate substrate concentration for inhibitor screening.

  • Linearity of the Assay: Confirm that the product formation is linear with time and enzyme concentration under the chosen assay conditions.

  • Controls: Always include appropriate controls:

    • No-enzyme control: To account for non-enzymatic substrate hydrolysis.

    • No-substrate control: To correct for any background absorbance from the enzyme preparation.

    • Positive control (for inhibitor screening): A known β-glucosidase inhibitor to validate the assay's ability to detect inhibition.

    • Solvent control: To account for any effects of the solvent (e.g., DMSO) used to dissolve the substrate and inhibitors.

Field-Proven Insights and Causality

  • Why 4-Methoxyphenyl Glycosides? The methoxy group on the phenyl ring provides a distinct chromophore that is easily detectable in the UV range, offering a convenient alternative to more commonly used nitrophenyl-based substrates, which are measured in the visible range. [1]* The Role of the Benzyl Group: The 3-O-benzyl modification is not merely an inert protecting group. It introduces steric bulk and hydrophobicity near the active site of the enzyme. This can significantly alter the substrate's affinity (Kₘ) and turnover rate (kₖₐₜ) compared to unsubstituted methoxyphenyl glucoside. This feature can be exploited to probe the active site architecture of different β-glucosidases and to identify isozyme-selective inhibitors.

  • Solvent Considerations: 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside has limited aqueous solubility. Therefore, a stock solution in an organic solvent like DMSO is necessary. It is critical to keep the final concentration of the organic solvent in the assay low (typically ≤1-2%) to avoid denaturing the enzyme.

  • Interference: Compounds that absorb light at or near 282 nm will interfere with this assay. It is essential to test the absorbance of potential inhibitors at this wavelength in the absence of an enzymatic reaction to identify and correct for any such interference.

Conclusion

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a versatile and sensitive substrate for the characterization of β-glucosidase activity and for the high-throughput screening of potential inhibitors. The protocols provided herein, when coupled with appropriate validation and control experiments, offer a robust framework for generating high-quality, reproducible data. The unique structural features of this substrate provide opportunities for more nuanced investigations into the structure-function relationships of β-glucosidases, making it a valuable addition to the researcher's toolkit.

References

  • SIELC Technologies. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note and Protocol for the Enzymatic Hydrolysis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Selective Deglycosylation

In the landscape of synthetic chemistry and drug development, the selective cleavage of glycosidic bonds is a critical transformation. The target molecule, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, represents a protected carbohydrate intermediate where the anomeric linkage is key to its reactivity and function. Enzymatic hydrolysis, leveraging the exquisite specificity of enzymes like β-glucosidases, offers a mild and highly selective alternative to harsh chemical methods, which can often compromise sensitive protecting groups like the benzyl ether at the 3-O position.[1][2]

This application note provides a comprehensive, field-proven protocol for the enzymatic hydrolysis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. We will delve into the mechanistic underpinnings of β-glucosidase action, provide a detailed step-by-step experimental workflow, and discuss methods for reaction monitoring and product purification. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol for their specific needs.

Underlying Principle: The Catalytic Action of β-Glucosidase

β-Glucosidases (E.C. 3.2.1.21) are a class of hydrolase enzymes that catalyze the cleavage of the β-glycosidic bond at the non-reducing end of a glycoside, releasing glucose.[1][2] These enzymes are ubiquitous in nature and exhibit broad substrate specificity, making them valuable biocatalysts.[1][3] The reaction proceeds via a general acid/base catalysis mechanism within the enzyme's active site, leading to the hydrolysis of the glycosidic linkage with high stereoselectivity.

The selection of a suitable β-glucosidase is paramount. While many commercial options are available, their efficiency can be influenced by the nature of the aglycone and any protecting groups on the glycone. For a substrate like 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, a β-glucosidase with a known tolerance for substituted phenyl glycosides is recommended.

Experimental Workflow Overview

The overall experimental process is depicted in the following workflow diagram. This multi-stage process ensures efficient hydrolysis, accurate monitoring, and effective isolation of the desired aglycone product.

EnzymaticHydrolysisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis ReagentPrep Reagent & Buffer Preparation SubstratePrep Substrate Dissolution EnzymeAddition Enzyme Addition & Incubation SubstratePrep->EnzymeAddition Initiate Reaction Monitoring Reaction Monitoring (TLC/HPLC) EnzymeAddition->Monitoring ReactionQuench Reaction Quenching Monitoring->ReactionQuench Upon Completion Purification Product Purification ReactionQuench->Purification Analysis Characterization Purification->Analysis

Caption: Experimental workflow for enzymatic hydrolysis.

Materials and Reagents

Quantitative Data Summary
ReagentSupplierCatalog No.PurityStorage Conditions
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranosideVariesVaries>98%Room Temperature
β-Glucosidase (from almonds)Sigma-AldrichG0395≥2 units/mg2-8 °C
Sodium Acetate Buffer (0.1 M, pH 5.0)In-house prep.N/AN/ARoom Temperature
Ethyl Acetate (HPLC Grade)Fisher ScientificE145≥99.5%Room Temperature, Flammable Cabinet
Hexanes (HPLC Grade)Fisher ScientificH302≥98.5%Room Temperature, Flammable Cabinet
Methanol (HPLC Grade)Fisher ScientificA452≥99.8%Room Temperature, Flammable Cabinet
Silica Gel TLC Plates (with F254 indicator)MilliporeSigma105554N/ARoom Temperature

Detailed Experimental Protocol

This protocol is optimized for a starting scale of 100 mg of the substrate. Adjust volumes accordingly for different scales, maintaining concentrations.

Part 1: Preparation of Reagents
  • Sodium Acetate Buffer (0.1 M, pH 5.0):

    • Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate.

    • To the acetic acid solution, add the sodium acetate solution dropwise while monitoring with a calibrated pH meter until a stable pH of 5.0 is achieved. This buffer system is chosen as it is optimal for many plant-derived β-glucosidases.[4]

  • Substrate Solution (10 mg/mL):

    • Accurately weigh 100 mg of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside.

    • Dissolve the substrate in 10 mL of the 0.1 M sodium acetate buffer (pH 5.0). Gentle warming (to ~37°C) and sonication may be required to aid dissolution. Ensure the substrate is fully dissolved before proceeding.

  • Enzyme Solution (1 mg/mL):

    • Prepare this solution immediately before use to ensure maximal activity.

    • Dissolve 1 mg of β-glucosidase in 1 mL of the 0.1 M sodium acetate buffer (pH 5.0). Keep this solution on ice.

Part 2: Enzymatic Hydrolysis Reaction
  • Reaction Setup:

    • Place the 10 mL of the substrate solution in a temperature-controlled water bath or heating block set to 37°C. Allow the solution to equilibrate for 5-10 minutes. 37°C is a common temperature for β-glucosidase assays.[4][5]

  • Initiation of Reaction:

    • Add 100 µL of the freshly prepared β-glucosidase solution to the substrate solution. This provides a suitable enzyme-to-substrate ratio for efficient hydrolysis.

    • Start a timer immediately upon addition of the enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle stirring.

Part 3: Reaction Monitoring by Thin Layer Chromatography (TLC)

Monitoring the reaction progress is crucial to determine the point of completion and to avoid potential side reactions.

TLC_Monitoring cluster_tlc TLC Plate origin Origin spot_sm Starting Material (Higher Rf) spot_p Product (Lower Rf) front Solvent Front lane1 T=0 lane2 T=x lane3 T=final

Caption: Visualization of TLC for reaction monitoring.

  • TLC System:

    • Prepare a TLC developing chamber with a mobile phase of ethyl acetate/hexanes (e.g., a 1:1 ratio). The polarity may need to be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

    • On a silica gel TLC plate, mark three lanes with a pencil: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spotting and Development:

    • At time zero, and at regular intervals (e.g., every 30 minutes), withdraw a small aliquot (a few microliters) of the reaction mixture and spot it in the "Rxn" lane.

    • Spot a dilute solution of the starting material in the "SM" lane and a combination of the starting material and reaction mixture in the "Co" lane.

    • Develop the TLC plate in the prepared chamber.

  • Visualization:

    • After development, visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot indicates the progress of the hydrolysis.[6][7][8]

Part 4: Reaction Quenching and Product Isolation
  • Quenching the Reaction:

    • Once the TLC analysis indicates complete consumption of the starting material, stop the reaction by adding 0.5 mL of 1 N sodium carbonate (Na2CO3) solution.[9] This will denature the enzyme by increasing the pH. Alternatively, heating the reaction mixture in a boiling water bath for 5 minutes can also be effective.[4]

  • Extraction of the Aglycone:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL). The desired aglycone product, being more hydrophobic than the glycoside starting material, will partition into the organic layer.

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 5: Purification and Analysis
  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aglycone.

    • For larger scale purifications, the use of macroporous resins can be an effective alternative for enriching the aglycone content.[10][11]

  • Analysis and Characterization (Optional):

    • HPLC Analysis: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point for method development.[12]

    • Spectroscopic Analysis: Confirm the identity of the purified product using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Slow Reaction Inactive enzymeUse a fresh batch of enzyme or test its activity with a standard substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).
Incorrect pH or temperatureVerify the pH of the buffer and the temperature of the incubation. Optimize these parameters if necessary.
Substrate insolubilityEnsure the substrate is fully dissolved. A small amount of a co-solvent like DMSO or DMF (up to 5% v/v) may be added, but check for its effect on enzyme activity first.[13][14]
Incomplete Reaction Insufficient enzyme concentration or reaction timeIncrease the amount of enzyme added or extend the incubation time.
Product inhibitionIf high concentrations of glucose are inhibiting the enzyme, consider using a fed-batch approach for the substrate or removing glucose as it is formed.
Multiple Products on TLC Non-specific enzyme activity or side reactionsTry a different β-glucosidase from another source. Ensure the reaction is not running for an unnecessarily long time.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a robust and detailed protocol for the enzymatic hydrolysis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside using β-glucosidase. By understanding the principles behind each step, from reagent preparation to product purification, researchers can confidently perform this transformation and adapt the methodology to their specific research needs. The use of enzymatic catalysis offers a green and selective approach for the deprotection of valuable carbohydrate intermediates in synthetic and medicinal chemistry.

References

  • Scribd. β-Glucosidase Activity Assay Protocol. (n.d.). Retrieved from [Link]

  • Ward Laboratories Inc. (n.d.). Beta-Glucosidase (BG) Test Information Rev. 1.0. Retrieved from [Link]

  • Elabscience. (n.d.). Beta-Glucosidase Activity Colorimetric Microplate Assay Kit User Manual. Retrieved from [Link]

  • Globe Thesis. (2021). Preparation And Bioactivity Evaluation Of Aglycone By Combined Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography (TLC) analysis of hydrolysis products of various hemicellulosic substrates by Cel5. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification and Characterization of an Extracellular β-Glucosidase from Monascus purpureus. Retrieved from [Link]

  • ACS Publications. (2020). Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography (TLC) showing the oligosaccharide hydrolysis products of the Exg-D enzyme and the controls (A). Retrieved from [Link]

  • National Institutes of Health. (2020). Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Flow bioprocessing of citrus glycosides for high-value aglycone preparation. Retrieved from [Link]

  • BIO Pharma Production. (n.d.). 4-Methoxyphenyl 3-O-Benzyl-β-D-galactopyranoside. Retrieved from [Link]

  • National Institutes of Health. (n.d.). β-Glucosidases. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin layer chromatography (TLC) analysis of the hydrolysis products of laminarin and laminarihexaose using glucose (G) as control. Retrieved from [Link]

  • MDPI. (2018). Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review. Retrieved from [Link]

  • Funcaps. (n.d.). 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside >98.0%(HPLC) 1g. Retrieved from [Link]

  • PubChem. (n.d.). 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl beta-d-glucopyranoside. Retrieved from [Link]

Sources

The Versatile Role of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, the strategic selection of chemical scaffolds and building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of carbohydrate-based structures, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside emerges as a compound of significant interest. While direct, extensive peer-reviewed studies on its specific biological activities are nascent, its structural attributes and the broader activities of its class position it as a valuable tool for medicinal chemists and chemical biologists. This guide provides an in-depth exploration of its potential applications, supported by established methodologies for analogous compounds, to empower researchers in harnessing its capabilities.

Introduction: A Building Block with Therapeutic Promise

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a synthetically derived glycoside that merges a glucose core with a 4-methoxyphenyl aglycone and a benzyl protecting group at the 3-position. This unique combination of moieties makes it a versatile intermediate in organic synthesis and a potential lead structure for therapeutic agents.[1][2] The methoxyphenyl group can influence pharmacokinetic properties and engage in specific receptor interactions, while the benzyl group at the 3-hydroxyl position allows for selective chemical modifications at other positions of the glucose ring.

The broader class of benzyl-beta-D-glucopyranosides has been explored for various therapeutic applications, including the development of anticancer agents.[3] The glucose moiety can enhance water solubility and facilitate uptake by cells, particularly cancer cells that often exhibit increased glucose transporter (GLUT) expression.[3] This targeted delivery mechanism is a cornerstone of modern cancer chemotherapy design.

Conceptual Framework: Leveraging the Glucoside Scaffold

The application of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in drug discovery can be conceptualized through two primary avenues: as a foundational scaffold for the synthesis of bioactive molecules and as a chemical probe to investigate biological systems.

Caption: Conceptual workflow for the application of the topic compound.

Application in the Synthesis of Anticancer Agents

The benzyl group in glucopyranosyl-conjugated compounds is a recognized pharmacophore in many anticancer agents.[3] Researchers can leverage 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside as a starting material to synthesize novel cytotoxic agents. The presence of the glucose moiety can enhance selectivity towards cancer cells, which have a higher glucose uptake compared to normal cells.[3]

Protocol 1: Synthesis of a Triazole-Linked Glucopyranosyl-Benzyl Conjugate

This protocol is adapted from the synthesis of similar glucopyranosyl-conjugated benzyl derivatives and outlines a general strategy for creating a library of potential anticancer compounds.[3]

Workflow:

Caption: Synthetic workflow for a triazole-linked conjugate.

Step-by-Step Methodology:

  • Azidation at the C-2 Position: The hydroxyl group at the C-2 position of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside can be converted to an azide group. This is a crucial step for the subsequent "click chemistry" reaction.

  • Acetylation: The remaining free hydroxyl groups on the glucose moiety are acetylated to protect them during the coupling reaction.

  • Preparation of Propargyl-Functionalized Benzyl Derivatives: A series of benzyl alcohols with different substitutions on the aromatic ring are reacted with 3-bromopropyne to introduce a terminal alkyne.[3]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): The acetylated 2-azido-glucopyranoside is coupled with the propargyl-functionalized benzyl derivatives in the presence of a copper(I) catalyst to form the desired 1,2,3-triazole-linked conjugates.[3]

  • Purification and Characterization: The final products are purified by silica gel chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3]

Data Presentation:

The cytotoxic activity of the synthesized compounds can be evaluated against various cancer cell lines (e.g., HCT-116 for colorectal cancer) and a non-cancerous cell line (e.g., 293T) to determine their potency and selectivity. The results are typically presented as IC₅₀ values.

CompoundR Group on Benzyl RingHCT-116 IC₅₀ (µM)293T IC₅₀ (µM)Selectivity Index (SI)
8d (example) 4-Methoxy5.8>50>8.6
Control (5-FU) -4.5--
Synthesized Analog 1User-definedDataDataData
Synthesized Analog 2User-definedDataDataData
(Data for compound 8d is illustrative and based on a similar reported compound)[3]

Application in Glycobiology and Enzyme Inhibition Studies

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside and its derivatives are valuable reagents in glycobiology research.[4] They can be used to study the structure, synthesis, and function of glycans and to investigate the enzymes involved in their metabolism.

Potential as a β-Glucosidase Inhibitor

Derivatives of 3-O-benzyl-glucosides, such as 3-benzyloxyflavones, have shown potent inhibitory activity against β-glucosidase.[5] This enzyme is implicated in several diseases, including type 2 diabetes and Gaucher's disease.[5] The structural similarity suggests that 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside could serve as a scaffold for the development of novel β-glucosidase inhibitors.

Protocol 2: In Vitro β-Glucosidase Inhibition Assay

This protocol provides a general method to screen for the inhibitory activity of synthesized compounds against β-glucosidase.

Workflow:

Caption: Workflow for β-glucosidase inhibition assay.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare stock solutions of the test compounds, β-glucosidase enzyme, and the substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) in an appropriate buffer (e.g., phosphate buffer, pH 6.8).

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the β-glucosidase solution to wells containing various concentrations of the test compounds. Incubate for a defined period at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.

  • Stop Reaction: After a specific incubation time, stop the reaction by adding a solution of sodium carbonate.

  • Measure Absorbance: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a promising, yet underexplored, molecule in the field of drug discovery. Its utility as a synthetic intermediate for creating libraries of bioactive compounds, particularly in the realm of anticancer therapeutics, is significant. Furthermore, its potential as a scaffold for enzyme inhibitors warrants further investigation. As researchers continue to delve into the complexities of carbohydrate chemistry and its applications in medicine, compounds like 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

  • Chem-Impex. (n.d.). 3-O-Benzyl-β-D-glucose. Retrieved from [Link]

  • Vertex AI Search. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside.
  • Chem-Impex. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. Retrieved from [Link]

  • RSC Publishing. (2025). Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. RSC Advances. Retrieved from [Link]

  • Weber Lab. (n.d.). 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Retrieved from [Link]

  • Hammond Cell Tech. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Oligosaccharides Utilizing 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 4-Methoxyphenyl Glycoside in Modern Glycochemistry

The chemical synthesis of complex oligosaccharides is a cornerstone of glycobiology and drug discovery, enabling the exploration of their diverse biological roles and the development of novel therapeutics. The choice of the glycosyl donor, a precursor molecule containing a good anomeric leaving group, is paramount to the success of any synthetic strategy. Among the arsenal of available donors, 4-Methoxyphenyl (PMP) glycosides, such as 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside , have emerged as exceptionally stable and versatile building blocks.[1][2]

This guide provides an in-depth exploration of the applications and protocols for leveraging this precursor in oligosaccharide synthesis. We will delve into the mechanistic principles behind its activation, its strategic use as both a stable precursor and a versatile glycosyl donor, and its unique potential as a "Janus aglycone" for the synthesis of neoglycoconjugates.[3][4]

The stability of the 4-methoxyphenyl group to a wide range of reaction conditions used for protecting group manipulations makes it an ideal anomeric masking group during the initial stages of a multi-step synthesis. Furthermore, its electron-rich nature allows for specific activation under oxidative conditions, a feature that distinguishes it from many other glycosyl donors and opens up unique avenues for chemoselective glycosylations.[1][2][5][6]

Core Concept: Oxidative Activation of the "Armed" 4-Methoxyphenyl Glycoside

The key to unlocking the glycosyl donor potential of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside lies in the oxidative activation of the anomeric 4-methoxyphenyl group. The presence of the electron-donating methoxy group makes the phenyl ring susceptible to oxidation, transforming it into a competent leaving group. A recently developed and highly efficient method utilizes a persulfate-mediated system.[1][2][5][6]

The benzyl ether at the C-3 position is considered an "arming" protecting group. Its electron-donating nature enhances the reactivity of the glycosyl donor at the anomeric center, facilitating the glycosylation reaction by stabilizing the developing positive charge of the oxocarbenium ion intermediate.[7]

Mechanism of Persulfate-Mediated Oxidative Glycosylation

The currently accepted mechanism for the activation of PMP glycosides with potassium persulfate (K₂S₂O₈) and a Lewis acid catalyst, such as Hafnium triflate (Hf(OTf)₄), involves the following key steps:

  • Oxidation of the PMP group: The persulfate oxidizes the electron-rich 4-methoxyphenyl ring.

  • Lewis Acid Coordination: The Lewis acid coordinates to the glycosidic oxygen, further activating the anomeric center.

  • Formation of the Oxocarbenium Ion: The activated PMP group departs, leading to the formation of a reactive oxocarbenium ion intermediate.

  • Nucleophilic Attack: A glycosyl acceptor, typically an alcohol, attacks the oxocarbenium ion to form the desired glycosidic bond.

This process is illustrated in the following workflow:

G cluster_0 Activation Phase cluster_1 Glycosylation Phase PMP_Donor 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside Activated_Intermediate Activated PMP-Lewis Acid Complex PMP_Donor->Activated_Intermediate Oxidation & Coordination Reagents K₂S₂O₈, Hf(OTf)₄ Oxocarbenium Oxocarbenium Ion Intermediate Activated_Intermediate->Oxocarbenium Leaving Group Departure Oligosaccharide Target Oligosaccharide Oxocarbenium->Oligosaccharide Nucleophilic Attack Acceptor Glycosyl Acceptor (R-OH) Acceptor->Oligosaccharide

Diagram 1: Oxidative activation and glycosylation workflow.

Experimental Protocols

Protocol 1: Persulfate-Mediated Oxidative Glycosylation

This protocol describes a general procedure for the glycosylation of a primary alcohol acceptor using 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside as the glycosyl donor.

Materials:

  • 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside (Glycosyl Donor)

  • Glycosyl Acceptor (e.g., a primary alcohol)

  • Hafnium triflate (Hf(OTf)₄)

  • Potassium persulfate (K₂S₂O₈)

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside donor (1.0 equiv.), the glycosyl acceptor (1.5-2.0 equiv.), and activated 4 Å molecular sieves.

  • Add anhydrous DCM to achieve a concentration of 0.05 M with respect to the donor.

  • Stir the suspension at room temperature for 30 minutes.

  • Add Hafnium triflate (20 mol %).

  • Add Potassium persulfate (3.0 equiv.) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of triethylamine or saturated sodium bicarbonate solution.

  • Filter the mixture through a pad of Celite®, washing with DCM.

  • Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired oligosaccharide.

Rationale for Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Essential to prevent the quenching of the Lewis acid catalyst and reactive intermediates by moisture.

  • Molecular Sieves: Act as a drying agent to scavenge any residual water.

  • Excess Acceptor: Used to drive the reaction to completion and minimize self-condensation of the donor.

  • Hf(OTf)₄ as Lewis Acid: A powerful catalyst for activating the PMP group in conjunction with the oxidant.[1][2][5][6]

  • K₂S₂O₈ as Oxidant: A stable, inexpensive, and effective oxidant for this transformation.[1][2][5][6]

Parameter Condition Rationale Reference
Glycosyl Donor 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranosideStable precursor with an "armed" configuration for enhanced reactivity.[7]
Catalyst Hf(OTf)₄ (20 mol %)Potent Lewis acid for activation of the PMP group.[1][2][5][6]
Oxidant K₂S₂O₈ (3.0 equiv.)Efficient and stable oxidant for the PMP group.[1][2][5][6]
Solvent Anhydrous CH₂Cl₂Provides a non-coordinating medium for the reaction.[2]
Temperature Room TemperatureMild reaction conditions, preserving sensitive functional groups.[2]
Reaction Time 12-24 hoursTypical duration for completion, monitored by TLC.[2]

Table 1: Optimized Reaction Conditions for Persulfate-Mediated Glycosylation.

Versatility of the PMP Glycoside: Conversion to Other Glycosyl Donors

A significant advantage of 4-methoxyphenyl glycosides is their ability to be converted into other highly useful glycosyl donors, such as glycosyl halides and thioglycosides.[8][9] This extends the synthetic utility of the precursor beyond direct oxidative glycosylation.

Protocol 2: Conversion to Glycosyl Bromide

Materials:

  • Acyl-protected 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside (e.g., peracetylated or perbenzoylated)

  • Titanium (IV) bromide (TiBr₄) or another suitable Lewis acid

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the acyl-protected PMP glycoside in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of TiBr₄ in DCM dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction carefully with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycosyl bromide.

  • The resulting glycosyl bromide is often used immediately in the next glycosylation step without further purification.

G PMP_Glycoside Acyl-Protected 4-Methoxyphenyl Glycoside Glycosyl_Halide Glycosyl Bromide PMP_Glycoside->Glycosyl_Halide Halogenation Thioglycoside Thiophenyl Glycoside PMP_Glycoside->Thioglycoside Thiolysis Reagents_Halide Lewis Acid (e.g., TiBr₄) DCM Reagents_Thio Thiophenol BF₃·OEt₂

Diagram 2: Conversion of PMP glycosides to other donors.

The 4-Methoxyphenyl Group as a Janus Aglycone

The term "Janus," from the two-faced Roman god, is aptly used to describe aglycones that possess dual functionality. The 4-methoxyphenyl group can act as a stable anomeric protecting group, and subsequently, its methyl ether can be cleaved to unmask a phenolic hydroxyl group.[3][4] This 4-hydroxyphenyl (HP) aglycone can then be used as a handle for further conjugation, for instance, to solid supports, proteins, or fluorescent tags.

Protocol 3: Demethylation to the 4-Hydroxyphenyl Glycoside

Materials:

  • Oligosaccharide with a 4-methoxyphenyl aglycone

  • Ethanethiol (EtSH)

  • Sodium hydroxide (NaOH)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Dissolve the PMP-glycoside in NMP.

  • Add NaOH and ethanethiol.

  • Heat the reaction mixture to approximately 130 °C.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Purify the resulting 4-hydroxyphenyl glycoside using appropriate chromatographic techniques.

This demethylation transforms the PMP group from a protecting group into a functionalizable linker, significantly broadening the synthetic possibilities.[3][4]

Conclusion

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside is a highly valuable and versatile precursor in the field of oligosaccharide synthesis. Its inherent stability, coupled with the ability for specific oxidative activation, provides a robust platform for the construction of complex glycans. The "arming" effect of the benzyl ether at C-3 further enhances its utility as a glycosyl donor.[7] Moreover, its capacity to be converted into other important glycosyl donors and its function as a Janus aglycone underscore its strategic importance. The protocols and principles outlined in this guide offer researchers a comprehensive framework for effectively utilizing this powerful building block in their synthetic endeavors.

References

  • Kim, H. S., Jang, E., Kim, H. I., Babu, M. H., Lee, J.-Y., & Kim, S. K. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 4777–4781. [Link]

  • Kim, H. S., Jang, E., Kim, H. I., Babu, M. H., Lee, J.-Y., & Kim, S. K. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters. [Link]

  • Kim, H. S., Jang, E., Kim, H. I., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. CHA University Repository. [Link]

  • Li, W., Yu, B. (2017). o-(p-Methoxyphenylethynyl)phenyl Glycosides: Versatile New Glycosylation Donors for the Highly Efficient Construction of Glycosidic Linkages. PubMed. [Link]

  • Request PDF. (n.d.). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. ResearchGate. [Link]

  • Kononov, L. O., et al. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. ResearchGate. [Link]

  • Kononov, L. O., et al. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. PubMed. [Link]

  • Debenham, J. S., et al. (n.d.). Chemical O‐Glycosylations: An Overview. PMC - NIH. [Link]

  • Zhang, Z., & Magnusson, G. (1996). Conversion of p-Methoxyphenyl Glycosides into the Corresponding Glycosyl Chlorides and Bromides, and into Thiophenyl Glycosides. ResearchGate. [Link]

  • Kochetkov, N. K. (n.d.). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central. [Link]

  • Wuts, P. G. M. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]

  • Ellerväe, R., et al. (n.d.). Synthesis of hyaluronic-acid-related oligosaccharides and analogues, as their 4-methoxyphenyl glycosides, having N-acetyl-β-d-glucosamine at the reducing end. Academia.edu. [Link]

  • Demchenko, A. V., et al. (2025). Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V. PMC - PubMed Central. [Link]

  • Zhu, Y., & Liu, X. W. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. PMC - NIH. [Link]

  • Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Sci-Hub. [Link]

  • Wang, C., et al. (n.d.). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed. [Link]

  • De Novo Oligosacchride (ChemCommun) revised 4rd. (n.d.). Unknown Source. [Link]

  • Request PDF. (n.d.). Glycosyl Sulfoxides in Glycosylation Reactions. ResearchGate. [Link]

  • JP2006143694A - NEW p-METHOXYPHENYL SUGAR DERIVATIVE. (n.d.).
  • Demchenko, A. V. (n.d.). Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation. PMC - NIH. [Link]

  • Zhang, Z., & Magnusson, G. (1996). Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides. PubMed. [Link]

  • Horita, K., Yoshioka, T., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar. [Link]

  • Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. PubMed. [Link]

  • Adachi, M., et al. (1995). Synthesis of natural beta-D-(1-->3)-glucopyranosyl oligosaccharides. PubMed. [Link]

  • Request PDF. (n.d.). o-Methoxycarbonylphenyl 1-Thio-??-d-Galactopyranoside, A Non-malodorous Thio Glycosylation Donor for the Synthesis of Globosyl ?? (1-4)Linkages. ResearchGate. [Link]

  • Synthesis of Oligosaccharides for Interaction Studies with Various Lectins. (n.d.). Diva-portal.org. [Link]

  • Takeo, K., Ohguchi, Y., Hasegawa, R., & Kitamura, S. (1995). Synthesis of 2- and 4-nitrophenyl beta-glycosides of beta-(1-->4)- D-xylo-oligosaccharides of dp 2-4. PubMed. [Link]

  • Request PDF. (n.d.). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ResearchGate. [Link]

  • Demchenko, A. V. (n.d.). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. PMC - PubMed Central. [Link]

  • Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2004). Efficient and selective removal of methoxy protecting groups in carbohydrates. PubMed. [Link]

  • van der Vorm, S., et al. (2025). Chemical Synthesis of Oligosaccharides Derived from Streptococcus Pneumoniae Serotype 35B and D Provides Molecular Insight in l-. Utrecht University. [Link]

  • Request PDF. (n.d.). Efficient and Selective Removal of Methoxy Protecting Groups in Carbohydrates. ResearchGate. [Link]

  • Codée, J. D. C., et al. (2017). Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. PMC - NIH. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a selectively protected carbohydrate derivative of significant interest in glycobiology and pharmaceutical development. Its structure, featuring a methoxyphenyl aglycon and a benzyl ether at the 3-position of the glucose moiety, makes it a valuable intermediate in the synthesis of more complex glycoconjugates and bioactive molecules.[1] The precise analytical characterization of this compound is paramount to ensure its purity, confirm its structural integrity, and understand its behavior in various applications, from biochemical assays to its use as a precursor in multi-step organic synthesis.

This guide provides a comprehensive overview of the key analytical techniques for the characterization of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. It is designed to offer not just step-by-step protocols but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is essential for developing robust analytical methods.

PropertyValueSource
CAS Number 303127-80-2MedChemExpress
Molecular Formula C₂₀H₂₄O₇TCI Chemicals
Molecular Weight 376.41 g/mol TCI Chemicals
Appearance White to off-white solidTCI Chemicals
Purity (Typical) >98.0% (HPLC)TCI Chemicals

I. High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. A reversed-phase method is particularly well-suited for this moderately polar compound.

Scientific Rationale

Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol). Less polar compounds, like our target molecule with its benzyl and methoxyphenyl groups, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. A gradient elution, where the proportion of the organic solvent is gradually increased, is optimal for resolving compounds with a range of polarities. UV detection is effective due to the presence of the aromatic rings in the molecule.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s1 Prepare Mobile Phase A (e.g., Water with 0.1% Formic Acid) s2 Prepare Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid) s3 Accurately weigh and dissolve sample in a suitable solvent (e.g., Methanol) s4 Filter the sample solution (0.45 µm syringe filter) s3->s4 h1 Equilibrate the column with the initial mobile phase composition s4->h1 h2 Inject the prepared sample h1->h2 h3 Run the gradient elution program h2->h3 h4 Detect the eluting compounds using a UV detector (e.g., 254 nm) h3->h4 d1 Integrate the peaks in the chromatogram h4->d1 d2 Calculate the purity based on the relative peak areas d1->d2

Caption: Workflow for HPLC analysis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

Detailed Protocol: Reversed-Phase HPLC

1. Materials and Reagents:

  • 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, to improve peak shape)

  • HPLC-grade methanol (for sample preparation)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Mobile Phase Preparation:

  • Mobile Phase A: Water (add 0.1% v/v formic acid for improved peak shape).

  • Mobile Phase B: Acetonitrile (add 0.1% v/v formic acid).

  • Degas both mobile phases prior to use.

4. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in methanol.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of moderately polar compounds.
Mobile Phase A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)Provides good separation and peak shape for glycosides.
Gradient 0-20 min: 30% to 90% B20-25 min: 90% B25-30 min: 30% BA broad gradient ensures elution of the main compound and any potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmThe aromatic rings provide strong UV absorbance at this wavelength.
Injection Vol. 10 µLA standard injection volume.

6. Data Analysis and Trustworthiness:

  • The purity of the sample can be calculated using the area percentage method.

  • Trustworthiness: For quantitative analysis, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to ICH guidelines.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. Both ¹H and ¹³C NMR are essential, and 2D NMR techniques may be required for complete assignment.

Scientific Rationale and Field-Proven Insights
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The anomeric proton (H-1) of the glucose unit is a key diagnostic signal, typically appearing as a doublet in the region of 4.5-5.5 ppm. The coupling constant (J-value) of this doublet can confirm the β-configuration of the glycosidic bond (typically a large J value of ~7-8 Hz).

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The anomeric carbon (C-1) is also diagnostic, appearing around 100-105 ppm for a β-glucoside.

  • Expertise & Experience: A common challenge in the NMR of benzylated carbohydrates is the spectral overlap between the signals of the sugar ring protons and the methylene protons of the benzyl group (typically 4.5-5.0 ppm). This can complicate the interpretation of the ¹H NMR spectrum. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for resolving these overlaps and definitively assigning the proton and carbon signals.

Experimental Workflow: NMR Analysisdot

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis s1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) s2 Add a small amount of TMS (internal standard) s1->s2 s3 Transfer the solution to an NMR tube s2->s3 n1 Tune and shim the spectrometer s3->n1 n2 Acquire ¹H NMR spectrum n1->n2 n3 Acquire ¹³C NMR spectrum n2->n3 n4 Acquire 2D NMR spectra (COSY, HSQC) if necessary n3->n4 d1 Process the spectra (Fourier transform, phase correction, baseline correction) n4->d1 d2 Integrate ¹H signals and assign chemical shifts and coupling constants d1->d2 d3 Assign ¹³C chemical shifts d2->d3 d4 Correlate signals using 2D spectra to confirm assignments d3->d4

Sources

Application Note: Structural Elucidation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Characterizing Synthetic Glycosides

Glycosylation is a fundamental process in drug development, influencing the solubility, stability, and biological activity of therapeutic agents. The synthesis of custom glycosides, such as 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, often involves multiple protection and deprotection steps. Verifying the outcome of these synthetic transformations is non-trivial. Unambiguous confirmation of the stereochemistry (e.g., α vs. β anomer) and the specific site of modification (e.g., regioselectivity of benzylation) is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. However, the spectra of complex carbohydrates are often characterized by significant signal overlap, particularly in the ¹H NMR spectrum between 3.0 and 4.5 ppm. This note provides a comprehensive guide to the structural elucidation of the title compound, demonstrating a logical workflow that combines 1D and 2D NMR experiments to overcome these challenges. We will first predict the spectral features based on established principles and then outline a protocol to experimentally verify the structure.

Structural Elucidation Strategy: A Deconstructive Approach

  • The β-D-glucopyranoside Core: Characterized by its specific chair conformation and coupling constants. The β-configuration is confirmed by a large axial-axial coupling (~8 Hz) for the anomeric proton (H-1).

  • The 4-Methoxyphenyl Aglycone: Attached at the anomeric (C-1) position, this group introduces a distinct aromatic AA'BB' spin system and a methoxy singlet.

  • The 3-O-Benzyl Protecting Group: This ether linkage is expected to deshield the proton at the site of attachment (H-3) and introduce characteristic signals for the benzylic methylene (CH₂) and the aromatic ring of the benzyl group itself.

This predictive framework will be validated through a suite of 2D NMR experiments designed to establish connectivity within the molecule.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, assuming the sample is dissolved in deuterated chloroform (CDCl₃). These predictions are synthesized from spectral databases and literature precedents for similar structures[1][2][3][4].

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale & Key Correlations
Glucopyranose Ring
H-1 (Anomeric)~4.95Doublet (d)J1,2 ≈ 8.0Downfield due to acetal. Large J value confirms β (axial-axial) coupling. HMBC to C-1' and C-1.
H-2~3.60Triplet (t)J2,1 ≈ 8.0, J2,3 ≈ 9.0Coupled to H-1 and H-3.
H-3~3.85Triplet (t)J3,2 ≈ 9.0, J3,4 ≈ 9.0Deshielded by the 3-O-benzyl ether. COSY with H-2 and H-4. HMBC to benzyl CH₂.
H-4~3.55Triplet (t)J4,3 ≈ 9.0, J4,5 ≈ 9.5Typical sugar ring proton.
H-5~3.70Multiplet (m)-Complex coupling to H-4, H-6a, H-6b.
H-6a / H-6b~3.80 / ~3.95Multiplet (m)-Diastereotopic protons with geminal and vicinal coupling.
Benzyl Group
-CH₂- (Benzylic)~4.80AB quartet or 2 x dJgem ≈ 12.0Diastereotopic protons adjacent to a chiral center. HMBC to C-3 and benzyl C-ipso.
Ar-H (Benzyl)7.25 - 7.40Multiplet (m)-5 protons of the benzyl ring.
4-Methoxyphenyl Group
H-2' / H-6'~7.05Doublet (d)J ≈ 9.0AA'BB' system, ortho to the glycosidic link.
H-3' / H-5'~6.85Doublet (d)J ≈ 9.0AA'BB' system, meta to the glycosidic link.
-OCH₃~3.78Singlet (s)-Characteristic methoxy signal[5].
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon AssignmentPredicted δ (ppm)Rationale & Key Correlations
Glucopyranose Ring
C-1 (Anomeric)~101.5Acetal carbon, downfield shift. HSQC with H-1.
C-2~74.0Standard glucose position.
C-3~82.0Deshielded by benzyl ether attachment.
C-4~70.5Standard glucose position.
C-5~76.0Standard glucose position.
C-6~62.0Primary alcohol carbon (if not protected).
Benzyl Group
-CH₂- (Benzylic)~75.0Methylene carbon of the ether.
C-ipso (Benzyl)~137.0Quaternary carbon attached to -CH₂-.
C-ortho/meta/para127.5 - 128.5Aromatic carbons of the benzyl ring.
4-Methoxyphenyl Group
C-1'~151.0Quaternary, attached to glycosidic oxygen.
C-2' / C-6'~118.0Aromatic carbons ortho to glycosidic link.
C-3' / C-5'~114.5Aromatic carbons meta to glycosidic link.
C-4'~155.0Quaternary, attached to -OCH₃.
-OCH₃~55.6Methoxy carbon[5].

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra.

  • Material Quantity: For a standard 5 mm NMR tube, dissolve 10-15 mg of the compound for ¹H and 2D NMR, or 30-50 mg for a high-quality ¹³C NMR spectrum[6][7].

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a good first choice for this type of molecule due to its ability to dissolve moderately polar organic compounds.[8][9] Use a volume of 0.6-0.7 mL.

  • Dissolution: Prepare the sample in a small, clean vial first.[10] Ensure the compound is fully dissolved. Gentle vortexing may be required.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube.

  • Referencing: CDCl₃ contains a residual CHCl₃ peak at δ 7.26 ppm, which can be used as a secondary reference.[8] For highly accurate work, tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Protocol 2: NMR Data Acquisition

These protocols are designed for a 500 MHz spectrometer. Key parameters may need adjustment for other field strengths.

  • ¹H NMR (1D Proton):

    • Purpose: To obtain a general overview of the proton signals, check for purity, and measure coupling constants.

    • Experiment: Standard single-pulse experiment (e.g., Bruker zg30).

    • Key Parameters:

      • Spectral Width: ~12 ppm

      • Acquisition Time: ~3 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 8-16

  • ¹³C{¹H} NMR (1D Carbon):

    • Purpose: To identify the number of unique carbon environments.

    • Experiment: Proton-decoupled single-pulse experiment (e.g., Bruker zgpg30).

    • Key Parameters:

      • Spectral Width: ~220 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024 or more, depending on concentration.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is essential for "walking" along the glucose backbone.[11]

    • Experiment: Gradient-selected COSY (e.g., cosygpmfph).

    • Key Parameters:

      • F2 (¹H) Spectral Width: ~12 ppm

      • F1 (¹H) Spectral Width: ~12 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 2-4

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton directly to the carbon it is attached to. This provides unambiguous C-H assignments.[12]

    • Experiment: Edited HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3) to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

    • Key Parameters:

      • F2 (¹H) Spectral Width: ~12 ppm

      • F1 (¹³C) Spectral Width: ~165 ppm

      • ¹JCH Coupling Constant: Set to ~145 Hz (a typical value for sp³ C-H bonds).

      • Number of Increments (F1): 256

      • Number of Scans per Increment: 4-8

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations (2-3 bonds) between protons and carbons. This is the key experiment for connecting the different structural fragments.[12][13]

    • Experiment: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Key Parameters:

      • F2 (¹H) Spectral Width: ~12 ppm

      • F1 (¹³C) Spectral Width: ~220 ppm

      • Long-Range Coupling Constant (nJCH): Optimized for ~8 Hz to observe typical 2- and 3-bond couplings.

      • Number of Increments (F1): 400

      • Number of Scans per Increment: 8-16

Data Processing and Interpretation Workflow

Data can be processed using standard NMR software such as TopSpin, Mnova, or NMRium.[14][15][16][17]

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assign Assignment & Verification H1 Acquire ¹H NMR C13 Acquire ¹³C NMR Assign_Spinsys Trace Spin Systems (COSY) H1->Assign_Spinsys Assign_CH Assign C-H Pairs (HSQC) C13->Assign_CH COSY Acquire ¹H-¹H COSY HSQC Acquire ¹H-¹³C HSQC COSY->Assign_Spinsys HMBC Acquire ¹H-¹³C HMBC HSQC->Assign_CH Connect_Frags Connect Fragments (HMBC) HMBC->Connect_Frags Assign_CH->Connect_Frags Assign_Spinsys->Connect_Frags Final_Structure Confirm Final Structure Connect_Frags->Final_Structure

Caption: NMR data interpretation workflow.

  • Start with the HSQC Spectrum: Correlate every proton signal from the ¹H spectrum to its attached carbon in the ¹³C spectrum. This immediately assigns all CH, CH₂, and CH₃ groups.

  • Trace the Glucose Ring with COSY:

    • Find the anomeric proton (H-1) signal (~4.95 ppm, doublet).

    • From the H-1 cross-peak in the COSY spectrum, find the H-2 cross-peak.

    • From H-2, "walk" to the H-3 cross-peak, then to H-4, and finally to H-5. This confirms the proton backbone of the glucose ring.

  • Connect the Fragments with HMBC: This is the most critical step for confirming the overall structure. Look for the following key cross-peaks:

    • Glycosidic Linkage: A correlation between the anomeric proton H-1 and the quaternary carbon of the methoxyphenyl ring (C-1' ).

    • Site of Benzylation: A correlation between the proton at the modified position, H-3 , and the benzylic methylene carbon (-CH₂- ). A reciprocal correlation from the benzylic protons (-CH₂- ) to C-3 of the glucose ring provides definitive proof.

    • Aglycone Structure: Correlations from the methoxy protons (-OCH₃ ) to the quaternary carbon C-4' confirms the methoxy position.

By systematically following this workflow, every proton and carbon in 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside can be unambiguously assigned, confirming the regiochemistry of benzylation and the anomeric configuration of the glycosidic bond.

References

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  • Mnova NMR Software for 1D and 2D NMR Data. (n.d.). Mestrelab Research. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Recommended Software for NMR Data Process. (n.d.). Georgia Tech NMR Center. Retrieved from [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. Retrieved from [Link]

  • NMR Data Processing Software. (n.d.). University of Delaware. Retrieved from [Link]

  • NMR Software | NMR Technologies. (n.d.). Bruker. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of St Andrews. Retrieved from [Link]

  • How to Prepare Samples for NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • Kočar, D. (2009). Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. SLU Library.
  • 1H and 13C NMR analysis of beta-D-Glucopyranoside, 4-(hydroxymethyl)
  • Prestegard, J. H., et al. (2004). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Comprehensive Glycoscience.
  • Stenutz, R., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.
  • D'Accolti, L., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. University of Naples Federico II Institutional Repository.
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • p-(Methoxymethyl)phenol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). ACS Omega, 3(12), 17793–17803.
  • 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. (2011). Arabian Journal of Chemistry.
  • Methoxy groups just stick out. (n.d.). ACD/Labs.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284.
  • Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. SLU.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018).
  • and 1,6:3,4-Dianhydro-beta-D-hexopyranoses and Their 1H and 13C NMR. (n.d.).
  • Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida. (2014). PubMed Central.
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High-Resolution Mass Spectrometry for the Structural Elucidation of a Protected Phenolic Glucoside: A Tandem MS Analysis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: MS/AN-041

Audience: Researchers, scientists, and drug development professionals in analytical chemistry, pharmacology, and natural product chemistry.

Abstract This application note presents a detailed protocol for the structural analysis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As intermediates in organic synthesis and potential drug candidates, protected glycosides require precise structural confirmation. We detail an optimized method employing Electrospray Ionization (ESI) to characterize the molecule's structure, predict its fragmentation pathways, and provide a robust workflow for researchers. The discussion emphasizes the rationale behind methodological choices, focusing on the interpretation of fragmentation patterns characteristic of O-glycosides, benzyl ether linkages, and phenolic aglycones.

Introduction and Scientific Context

Phenolic glycosides are a broad class of secondary metabolites in plants and crucial synthons in medicinal chemistry.[1][2] Their biological activity is often dictated by the nature of the aglycone, the sugar moiety, and the glycosidic linkage. The use of protecting groups, such as the benzyl group, is a cornerstone of carbohydrate synthesis, enabling regioselective modifications. Consequently, the unambiguous structural verification of these protected intermediates is a critical step in drug discovery and development pipelines.

Mass spectrometry (MS) is an indispensable tool for molecular characterization due to its high sensitivity and ability to provide detailed structural information from fragmentation data.[3][4] Electrospray ionization (ESI) is particularly well-suited for analyzing polar, non-volatile molecules like glycosides, as it generates intact molecular ions with minimal in-source fragmentation.[5][6] Tandem mass spectrometry (MS/MS) further allows for the controlled fragmentation of a selected precursor ion, yielding a "fingerprint" spectrum that reveals the molecule's connectivity.[7]

This guide provides an in-depth analysis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside (Molecular Formula: C₂₀H₂₄O₇, Monoisotopic Mass: 376.1522 u). We will explore its ionization behavior and predict the collision-induced dissociation (CID) pathways, focusing on the characteristic cleavages of the glycosidic bond and the benzyl protecting group.

Analyte Structure:

Figure 1. Chemical structure of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

Experimental Design and Rationale

Sample Preparation

The trustworthiness of any analytical result begins with meticulous sample preparation. To avoid interference from non-volatile salts which can suppress the ESI signal, it is crucial to use high-purity solvents.

Protocol:

  • Prepare a stock solution of the analyte at 1 mg/mL in LC-MS grade methanol.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Create a working solution for injection by diluting the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.

Causality: The use of formic acid as a mobile phase additive is critical. It acidifies the mobile phase, promoting the protonation of the analyte in the ESI source, which is essential for generating a strong signal in positive ion mode ([M+H]⁺).

Liquid Chromatography (LC) Method

A robust chromatographic separation is necessary to resolve the analyte from potential impurities and ensure its delivery to the mass spectrometer as a sharp, concentrated peak. A reversed-phase C18 column is the standard choice for moderately polar molecules like the target analyte.[2]

Protocol:

  • Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Rationale: A gradient elution is employed to ensure that the analyte is eluted efficiently with good peak shape while also cleaning the column of any less polar contaminants after each run. Maintaining a constant column temperature ensures reproducible retention times.

Mass Spectrometry (MS) Method

The MS parameters are optimized to achieve sensitive detection of the precursor ion and generate information-rich fragment spectra. ESI in positive ion mode is selected due to the absence of acidic protons and the ease of protonating the ether and hydroxyl oxygens.[6]

Protocol:

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Drying Gas (N₂) Flow: 8 L/min.

  • Drying Gas Temperature: 350 °C.

  • Nebulizer Pressure: 45 psi.

  • Scan Mode 1 (Full Scan):

    • Mass Range: m/z 100–600.

    • Purpose: To detect the protonated molecular ion [M+H]⁺ and common adducts like [M+Na]⁺ and [M+K]⁺.

  • Scan Mode 2 (Tandem MS - Product Ion Scan):

    • Precursor Ion: Select the m/z of the [M+H]⁺ ion (e.g., 377.16).

    • Collision Gas: Argon.

    • Collision Energy (CE): Ramped from 10-40 eV.

    • Purpose: To induce fragmentation of the precursor ion and elucidate the molecule's structure.

Rationale: Ramping the collision energy allows for the observation of both low-energy fragments (e.g., glycosidic bond cleavage) and higher-energy fragments (e.g., cross-ring cleavages) within a single experiment, providing a more comprehensive structural picture.

Results and Discussion: Interpreting the Mass Spectra

Full Scan Analysis: Identifying the Precursor Ion

In the full scan spectrum, the analyte is expected to be detected primarily as its protonated form and sodium adduct.

Ion SpeciesCalculated m/zObserved m/zDescription
[M+H]⁺377.1595~377.16Protonated Molecule
[M+Na]⁺399.1414~399.14Sodium Adduct
[M+K]⁺415.1153~415.12Potassium Adduct

Table 1. Expected molecular ions in the full scan mass spectrum.

The protonated molecule at m/z 377.16 is selected as the precursor for subsequent MS/MS analysis due to its high abundance and direct structural relevance.

Tandem MS (MS/MS) Analysis: Unraveling the Structure

The fragmentation of protonated glycosides is a well-understood process that typically begins with the most labile bonds.[8][9] For 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, two primary fragmentation routes are anticipated, originating from the cleavage of the glycosidic bond and fragmentation involving the benzyl group. The Domon-Costello nomenclature is a standard for describing glycan fragmentation.[5][6]

Primary Fragmentation Pathways:

  • Glycosidic Bond Cleavage: This is the most common fragmentation pathway for O-glycosides.[8] Cleavage of the C1-O bond linking the sugar to the aglycone results in two characteristic ions:

    • Y₀ Ion (m/z 125.06): This fragment represents the protonated aglycone, 4-methoxyphenol ([C₇H₈O₂ + H]⁺). Its presence confirms the identity of the aglycone portion.

    • B₁ Ion (m/z 253.11): This fragment corresponds to the benzylated glucopyranosyl moiety ([C₁₃H₁₆O₅ + H]⁺). This ion retains the benzyl protecting group.

  • Benzyl Group Fragmentation: The benzyl group is known to produce a highly stable tropylium cation.

    • Tropylium Ion (m/z 91.05): The fragment at m/z 91 ([C₇H₇]⁺) is a hallmark of benzyl-containing compounds. It can be formed through the fragmentation of the B₁ ion (m/z 253.11).

The relationships between these fragments provide a logical map of the molecule's structure. The visualization below illustrates this fragmentation cascade.

Fragmentation_Pathway M_H [M+H]⁺ m/z 377.16 Y0 Y₀ Ion (Aglycone) 4-Methoxyphenol m/z 125.06 M_H->Y0 Glycosidic Cleavage B1 B₁ Ion [3-O-Benzyl-Glc]⁺ m/z 253.11 M_H->B1 Glycosidic Cleavage Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91.05 B1->Tropylium Loss of C₆H₉O₅ B1_H2O [B₁ - H₂O]⁺ m/z 235.10 B1->B1_H2O - H₂O

Diagram 1. Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.

Summary of Key Diagnostic Fragments:

Observed m/zProposed FormulaIon TypeOrigin and Structural Significance
377.16[C₂₀H₂₅O₇]⁺[M+H]⁺Precursor Ion: Protonated molecule.
253.11[C₁₃H₁₇O₅]⁺B₁Glycosidic cleavage; confirms mass of the protected sugar (162 + 91 - H).
125.06[C₇H₉O₂]⁺Y₀Glycosidic cleavage; confirms the identity of the 4-methoxyphenyl aglycone.
91.05[C₇H₇]⁺-Characteristic tropylium ion; confirms the presence of the benzyl protecting group.

Table 2. Diagnostic fragment ions from the MS/MS analysis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the characterization of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. By combining optimized liquid chromatography with high-resolution tandem mass spectrometry, we have demonstrated a clear workflow for confirming molecular identity. The predictable fragmentation pattern, dominated by glycosidic bond cleavage and the formation of a characteristic tropylium ion, allows for confident structural elucidation. This methodology is broadly applicable to the analysis of other protected glycosides and serves as a foundational guide for researchers in synthetic chemistry and drug development.

References

  • Gao, W., et al. (2022). A Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry. Available at: [Link]

  • Abraha, M. B. (2014). LC-ESI-MS/MS methods in profiling of flavonoid glycosides and phenolic acids in traditional medicinal plants: Sempervivum tectorum L. and Corylus avellana L. Semmelweis University. Available at: [Link]

  • Pepi, F., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Available at: [Link]

  • Harvey, D. J. (2005). A tandem mass spectrometric study of saccharides at high mass resolution. ResearchGate. Available at: [Link]

  • Hinneburg, H., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Available at: [Link]

  • Li, Y., et al. (2021). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Analytical Chemistry. Available at: [Link]

  • Shi, Q., et al. (2016). Identification of Glycoside Compounds from Tobacco by High Performance Liquid Chromatography/Electrospray Ionization Linear Ion-Trap Tandem Mass Spectrometry Coupled with Electrospray Ionization Orbitrap Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia. Retrieved from: [Link]

  • Rojas-Garcés, A., et al. (2019). Mass Spectrometry of Glycosides. ResearchGate. Available at: [Link]

  • Lebrilla, C. B., & An, H. J. (2018). Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. Chemical Reviews. Available at: [Link]

  • Zhang, Y., et al. (2017). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. Analytical Chemistry. Available at: [Link]

  • Ambigapathy, G., et al. (2015). Effective use of mass spectrometry for glycan and glycopeptide structural analysis. Expert Review of Proteomics. Available at: [Link]

  • Göger, F., et al. (2018). Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga genevensis L. and Ajuga salicifolia (L.) Schreber. Molecules. Available at: [Link]

  • Shang, Y-F., et al. (2022). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal using different methods. Food Science and Technology. Available at: [Link]

  • Roces, M. B., et al. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules. Available at: [Link]

  • Kouamé, F. B. P., et al. (2022). Identification of Phenolic Compounds from K. ivorensis by Selected Chromatographic and Spectrometric Techniques. Journal of Renewable Materials. Available at: [Link]

  • Shi, Q., et al. (2016). The chemical structures of the five authentic glycosides compounds: I: benzyl β-D-glucopyranoside. ResearchGate. Available at: [Link]

  • Yang, L., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules. Available at: [Link]

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Application Note: A Strategic Guide to Protecting Groups in the Synthesis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Carbohydrate Chemistry

Carbohydrates are nature's most abundant and structurally diverse biopolymers.[1] Their polyhydroxylated nature, however, presents a formidable challenge in synthetic chemistry: achieving regioselectivity. To chemically modify a single hydroxyl group in the presence of several others of similar reactivity, a robust strategy of protection and deprotection is paramount.[2][3] This application note details a field-proven synthetic strategy for 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside (Figure 1), a valuable biochemical reagent used in glycobiology research.[4][5] The synthesis serves as a case study in the rational application of protecting groups to navigate the complexities of regioselective carbohydrate modification.

Figure 1 : Target Molecule - 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside

(Image of the target molecule will be displayed here)

This guide will provide not only step-by-step protocols but also the underlying causality for each strategic choice, from the initial protection of the glucose core to the final unveiling of the target molecule.

Retrosynthetic Analysis and Strategic Planning

A successful synthesis begins with a logical retrosynthetic plan. The target molecule is disconnected at the anomeric linkage and the C-3 benzyl ether to reveal the key synthons and the required transformations.

Retrosynthesis Target 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside Disconnect1 Glycosylation (C1-O Bond) Target->Disconnect1 Glycosyl_Acceptor 4-Methoxyphenol Disconnect1->Glycosyl_Acceptor Glycosyl_Donor Protected 3-O-Benzyl Glucosyl Donor (e.g., Trichloroacetimidate) Disconnect1->Glycosyl_Donor Disconnect2 Benzylation (C3-O Bond) Protected_Glucose Partially Protected Glucose Derivative (Free 3-OH) Disconnect2->Protected_Glucose Disconnect3 Protection/ Deprotection Glucose_Core D-Glucose (Starting Material) Disconnect3->Glucose_Core Glycosyl_Donor->Disconnect2 Protected_Glucose->Disconnect3

Caption: Retrosynthetic analysis of the target glycoside.

This analysis highlights three critical challenges that dictate our protecting group strategy:

  • Differentiating the Hydroxyls: All four secondary hydroxyl groups (C-2, C-3, C-4) and the primary hydroxyl (C-6) of glucose must be masked, leaving only the C-3 hydroxyl available for benzylation.

  • Activating the Anomeric Center: A suitable leaving group must be installed at the anomeric position (C-1) to facilitate glycosylation.

  • Ensuring β-Stereoselectivity: The glycosylation must proceed with high stereocontrol to yield the desired β-anomer. The choice of a participating protecting group at C-2 is crucial for this outcome.[6]

Our forward synthesis is therefore designed in four main stages, each relying on a specific set of protecting groups to achieve the desired transformation.

The Synthetic Workflow: A Step-by-Step Guide

The overall synthetic pathway is designed to logically isolate and modify the required positions on the glucose scaffold.

Workflow cluster_0 Stage 1: Core Protection cluster_1 Stage 2: Glycosyl Donor Preparation cluster_2 Stage 3: Regioselective Modification cluster_3 Stage 4: Final Deprotection Start D-Glucose Peracetate Glucose Pentaacetate (1) Start->Peracetate Ac₂O, I₂ Bromide Acetobromo- glucose (2) Peracetate->Bromide HBr/AcOH Glycoside_Protected 4-Methoxyphenyl Tetraacetyl-β-D- glucopyranoside (3) Bromide->Glycoside_Protected 4-Methoxyphenol, Base Deacetylated 4-Methoxyphenyl β-D-glucopyranoside (4) Glycoside_Protected->Deacetylated NaOMe/MeOH (Zemplén) Benzylidene 4,6-O-Benzylidene Derivative (5) Deacetylated->Benzylidene PhCHO(OMe)₂, CSA Benzylated 3-O-Benzyl-4,6-O- benzylidene Deriv. (6) Benzylidene->Benzylated BnBr, NaH Diol 4-O-Benzyl Derivative (7) Benzylated->Diol BH₃·THF, TMSOTf Final_Product Target Molecule (8) Diol->Final_Product H₂, Pd/C

Caption: Overall synthetic workflow for the target molecule.
Stage 1: Global Protection of the Glucose Core

The journey begins by protecting all hydroxyl groups to prevent unwanted side reactions. Acetyl groups are chosen as they are easily installed and can be selectively removed later.

  • Rationale: Acetylation is a high-yielding reaction that renders the sugar soluble in organic solvents. The acetyl group at C-2 will later serve as a "participating group" to direct the formation of the β-glycosidic bond.[6]

Protocol 1: Synthesis of β-D-Glucose Pentaacetate (1)

  • Suspend D-glucose (1.0 eq) in acetic anhydride (5.0 eq).

  • Add iodine (I₂) (0.1 eq) as a catalyst.

  • Stir the mixture at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water and stir vigorously until the excess acetic anhydride is hydrolyzed.

  • Extract the product with dichloromethane (DCM), wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pentaacetate, which can be recrystallized from ethanol.

Stage 2: Formation of the Glycoside and Anomeric Control

With the hydroxyls protected, the anomeric center is activated and coupled with 4-methoxyphenol.

  • Rationale: First, the anomeric acetate is converted to a bromide, a better leaving group. The subsequent glycosylation with 4-methoxyphenol is designed to favor the β-anomer. The C-2 acetyl group participates in the reaction, forming a transient dioxolanylium ion that blocks the α-face, forcing the incoming nucleophile (4-methoxyphenol) to attack from the β-face.[7]

Protocol 2: Synthesis of 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (3)

  • Bromination: Dissolve β-D-glucose pentaacetate (1) (1.0 eq) in a minimal amount of DCM and cool to 0 °C. Add a solution of hydrobromic acid in acetic acid (33 wt%, 1.5 eq) dropwise.[8][9] Stir for 2-4 hours at room temperature.

  • Glycosylation: In a separate flask, dissolve 4-methoxyphenol (1.5 eq) and a base (e.g., silver(I) oxide or a hindered amine base like 1,1,3,3-tetramethylguanidine) in dry DCM or acetonitrile.[10]

  • Add the crude acetobromoglucose solution to the phenol solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove salts, and concentrate the filtrate. Purify the residue by silica gel chromatography to obtain compound 3 .

Stage 3: Regioselective Benzylation of the C-3 Hydroxyl

This is the most critical stage, requiring a multi-step protection/deprotection sequence to isolate the C-3 hydroxyl.

  • Rationale:

    • Deacetylation: All acetyl groups are removed to expose the hydroxyls for the next step. The Zemplén deacetylation is a classic, high-yielding transesterification reaction that proceeds under mild, basic conditions.[11][12]

    • Benzylidene Acetal Formation: The 4-OH and 6-OH groups are selectively protected using benzaldehyde dimethyl acetal. This reaction forms a rigid six-membered ring, a 1,3-dioxane structure, which is sterically favored.[13][14] This simultaneously protects C-4 and C-6, leaving C-2 and C-3 available.

    • Benzylation: With the C-2 and C-3 hydroxyls exposed, the C-3 position is benzylated. While both are secondary alcohols, the C-2 hydroxyl's proximity to the anomeric center can sometimes influence its acidity and reactivity.[15] However, under standard conditions with a strong base like sodium hydride, benzylation of the less sterically hindered C-3 hydroxyl can be achieved.

Protocol 3: Synthesis of 4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-β-D-glucopyranoside (6)

  • Deacetylation (Zemplén): Dissolve compound 3 (1.0 eq) in dry methanol. Add a catalytic amount of sodium methoxide (0.1 eq of a 0.5 M solution in methanol).[11][16] Monitor by TLC. Once complete, neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate to yield compound 4 .

  • Benzylidene Acetal Formation: Dissolve compound 4 (1.0 eq) in anhydrous DMF or acetonitrile. Add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of camphorsulfonic acid (CSA) (0.1 eq).[14] Heat the mixture to ~60 °C and apply a vacuum to remove the methanol byproduct, driving the reaction to completion. Cool, quench with triethylamine, and concentrate. Purify by chromatography to yield compound 5 .

  • Benzylation: Dissolve compound 5 (1.0 eq) in anhydrous THF and cool to 0 °C. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with methanol, then water. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by chromatography to yield compound 6 .

Stage 4: Final Deprotection

The final stage involves the sequential removal of the remaining protecting groups.

  • Rationale:

    • Reductive Acetal Opening: The benzylidene acetal is regioselectively opened to unmask the C-6 hydroxyl while leaving a benzyl ether at the C-4 position. Reagents like BH₃·THF with a catalytic amount of TMSOTf are known to selectively cleave the C-6 oxygen-benzylidene carbon bond, delivering a hydride to the benzylic carbon and resulting in the 4-O-benzyl ether.[17]

    • Hydrogenolysis: The two remaining benzyl groups (at C-3 and C-4) are removed simultaneously via catalytic hydrogenolysis. This is a clean and efficient method for debenzylation that typically yields the final product in high purity.[18][19]

Protocol 4: Synthesis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside (8)

  • Reductive Opening: Dissolve compound 6 (1.0 eq) in dry THF and cool to 0 °C. Add BH₃·THF complex (2.0 eq, 1 M solution in THF) followed by the slow addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq).[17] Stir at room temperature for 1-2 hours. Quench carefully with triethylamine followed by methanol. Concentrate and purify by chromatography to isolate the 4-O-benzyl intermediate 7 .

  • Hydrogenolysis: Dissolve compound 7 (1.0 eq) in methanol or a THF/methanol mixture. Add Palladium on carbon (10% Pd/C, ~10% by weight). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir vigorously until TLC analysis shows complete consumption of the starting material. Filter the reaction mixture through a pad of Celite to remove the catalyst, wash with methanol, and concentrate the filtrate to yield the final product, 8 .

Data Summary

The following table summarizes the key reagents and expected outcomes for the synthetic sequence.

StepStarting MaterialKey ReagentsProductExpected Yield
1D-GlucoseAc₂O, I₂β-D-Glucose Pentaacetate (1)>90%
2aCompound 1 HBr/AcOHAcetobromoglucose (2)Crude
2bCompound 2 4-Methoxyphenol, BaseTetraacetyl Glycoside (3)70-85%
3aCompound 3 NaOMe, MeOHDeacetylated Glycoside (4)>95%
3bCompound 4 PhCHO(OMe)₂, CSABenzylidene Acetal (5)80-90%
3cCompound 5 NaH, BnBr3-O-Benzyl Derivative (6)75-85%
4aCompound 6 BH₃·THF, TMSOTf4-O-Benzyl Derivative (7)70-80%
4bCompound 7 H₂, Pd/CFinal Product (8) >95%

Conclusion

The successful synthesis of 4-methoxyphenyl 3-O-benzyl-β-D-glucopyranoside is a testament to the power of a well-designed protecting group strategy. By leveraging the distinct reactivity of different hydroxyl positions and employing a sequence of protection (acetylation, benzylidene acetal formation), regioselective modification (benzylation), and selective deprotection (Zemplén, reductive opening, hydrogenolysis), a complex synthetic target can be constructed with high precision and efficiency. The principles and protocols outlined in this note provide a robust framework for researchers tackling similar challenges in the field of synthetic carbohydrate chemistry.

References

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  • ResearchGate. (2012). Convenient Synthetic Method for 1,2,3,6-Tetra-O-Acetyl-β-D-Glucopyranose: A Starting Material for β(1→4)-D-Glucan. Available at: [Link]

  • Ren, B. et al. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. Benzylidene Acetals. Available at: [Link]

  • Hotha, S. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, P. G. (2016). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • DergiPark. (2019). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Available at: [Link]

  • Yao, X. (2021). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Available at: [Link]

  • ResearchGate. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Available at: [Link]

  • van der Marel, G. A. (2001). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Available at: [Link]

  • Oscarson, S. (2018). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. National Institutes of Health (NIH). Available at: [Link]

  • HETEROCYCLES. (2017). development of a glycosylation reaction: a key to accessing structurally unique nucleosides. Available at: [Link]

  • National Institutes of Health (NIH). (2015). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Available at: [Link]

  • National Institutes of Health (NIH). (2009). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Available at: [Link]

  • Bulgarian Chemical Communications. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Available at: [Link]

  • Springer Nature Experiments. (2007). Regioselective one-pot protection of glucose. Available at: [Link]

  • ResearchGate. (2007). Regioselective one-pot protection of glucose. Available at: [Link]

  • Research Reels. (2023). Advancements in O-Glycosylation Techniques with Diverse Donor Molecules. Available at: [Link]

  • Glycoforum. (1999). Stereoselective Synthesis of 1,2-cis-Glycosides. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

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  • The University of Manchester. (2017). Synthesis of 1, 3, 4, 6-Tetra-O-acetyl- 2-azido-2-deoxy-α, Β-D-glucopyranose Using the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Available at: [Link]

  • Creative Biolabs. 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside. Available at: [Link]

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Application Notes and Protocols for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside as a Glycosyltransferase Substrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a detailed guide for the utilization of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside as an acceptor substrate in glycosyltransferase (GT) assays. Glycosyltransferases are a critical class of enzymes involved in the synthesis of complex carbohydrates, making them key targets in drug discovery and biotechnology. The strategic placement of a benzyl group at the 3-O position of the glucopyranoside ring in this substrate offers a unique tool for investigating the specificity and kinetics of various GTs. The 4-methoxyphenyl (MeOPh) group serves as a convenient chromophore, facilitating spectrophotometric analysis of the reaction progress. Herein, we present the scientific rationale for its application, detailed experimental protocols for enzyme kinetics, and methods for data analysis, providing a comprehensive framework for its integration into your research workflows.

Introduction: The Scientific Rationale

Glycosyltransferases (GTs) catalyze the transfer of a monosaccharide moiety from a nucleotide-activated sugar donor to an acceptor substrate, which can be a carbohydrate, lipid, or protein.[1] The precise regio- and stereospecificity of these enzymes are fundamental to the biological function of the resulting glycoconjugates. The study of GTs, therefore, necessitates well-defined substrates to probe their catalytic activity and inhibitor interactions.

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a synthetic acceptor substrate designed for in vitro GT assays.[2][3] Its utility stems from several key features:

  • Defined Structure: The molecule provides a specific arrangement of protected and free hydroxyl groups. The benzyl ether at the 3-position blocks this site from glycosylation, directing the enzymatic transfer to the remaining hydroxyls (C2, C4, or C6), thus allowing for the investigation of GTs with specificities for these positions.

  • Chromophoric Aglycone: The 4-methoxyphenyl group at the anomeric center allows for the potential development of chromogenic assays. While the aglycone itself is the primary chromophore, its real utility lies in the ability to separate the glycosylated product from the unreacted substrate using techniques like High-Performance Liquid Chromatography (HPLC), with detection by UV absorbance.

  • Versatility: This substrate can be a valuable tool in screening for novel GT activities, characterizing the substrate specificity of known enzymes, and performing kinetic analysis to determine key parameters such as Km and Vmax.

The general reaction catalyzed by a glycosyltransferase using this substrate is depicted below:

GT_Reaction Substrate 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside (Acceptor) Enzyme Glycosyltransferase Substrate->Enzyme Donor UDP-Sugar (e.g., UDP-Galactose) Donor->Enzyme Product Glycosylated Product Enzyme->Product Glycosylation Byproduct UDP Enzyme->Byproduct

Caption: General Glycosyltransferase Reaction.

Experimental Protocols

The choice of assay method for a glycosyltransferase is often dependent on the specific enzyme, the availability of reagents, and the desired throughput. Below are two detailed protocols for assessing GT activity using 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside as the acceptor substrate.

Protocol 1: HPLC-Based Endpoint Assay for Kinetic Analysis

This protocol is a robust method for quantifying the formation of the glycosylated product and is considered a gold standard for kinetic analysis.

Causality Behind Experimental Choices:

  • Endpoint Assay: This approach measures the total amount of product formed after a fixed reaction time. It is straightforward and allows for the processing of multiple samples in parallel.

  • HPLC Separation: HPLC provides high-resolution separation of the product from the substrate and other reaction components, ensuring accurate quantification.

  • UV Detection: The 4-methoxyphenyl group on the substrate and product allows for sensitive detection using a UV detector, typically at wavelengths around 260 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • GT Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂ and 10 mM MgCl₂. (Note: The optimal pH and divalent cation requirements should be determined empirically for each specific glycosyltransferase).

    • Acceptor Substrate Stock: Prepare a 10 mM stock solution of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in a suitable organic solvent like DMSO or methanol, and then dilute in GT Buffer to the desired final concentrations.

    • Donor Substrate Stock: Prepare a 20 mM stock solution of the appropriate UDP-sugar (e.g., UDP-galactose, UDP-glucose) in GT Buffer.

    • Enzyme Solution: Purified glycosyltransferase diluted in GT Buffer to a concentration that yields a linear product formation over the desired reaction time.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components to a final volume of 50 µL:

      • GT Buffer

      • Varying concentrations of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside (e.g., for Km determination).

      • A fixed, saturating concentration of the UDP-sugar donor substrate.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the glycosyltransferase solution.

  • Reaction Incubation and Termination:

    • Incubate the reaction for a predetermined time (e.g., 30 minutes) where product formation is linear.

    • Terminate the reaction by adding an equal volume (50 µL) of ice-cold acetonitrile or by heat inactivation at 95°C for 5 minutes.

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture at high speed for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid) is a common starting point. The gradient should be optimized to achieve good separation between the substrate and the more polar glycosylated product.

    • Detection: Monitor the elution profile at a wavelength where the 4-methoxyphenyl group absorbs (e.g., 260 nm).

    • Quantification: Generate a standard curve using a synthesized or purified standard of the expected glycosylated product to convert peak area to molar concentration.

Protocol 2: Coupled-Enzyme Continuous Spectrophotometric Assay

This high-throughput-compatible assay continuously monitors the production of the nucleotide diphosphate (e.g., UDP) byproduct.[4]

Causality Behind Experimental Choices:

  • Continuous Monitoring: This method provides real-time kinetic data, allowing for the determination of initial reaction velocities without the need for multiple time points.

  • Enzyme Coupling: The production of UDP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This provides a sensitive and continuous readout of the GT activity.

  • 96-Well Plate Format: This assay is readily adaptable to a microplate format for higher throughput screening of inhibitors or enzyme variants.

Coupled_Assay cluster_0 Primary Reaction cluster_1 Coupling Reactions GT Glycosyltransferase Product Glycosylated Product GT->Product UDP UDP GT->UDP UDP_Sugar UDP-Sugar UDP_Sugar->GT Acceptor Acceptor Substrate Acceptor->GT PK Pyruvate Kinase UDP->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP PEP Phosphoenolpyruvate PEP->PK LDH Lactate Dehydrogenase Pyruvate->LDH NAD NAD+ (No Abs @ 340 nm) LDH->NAD Lactate Lactate LDH->Lactate NADH NADH (Abs @ 340 nm) NADH->LDH

Caption: Coupled-Enzyme Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 mM MnCl₂, 50 mM KCl.

    • Acceptor Substrate Stock: 10 mM 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in DMSO, diluted in Assay Buffer.

    • Donor Substrate Stock: 20 mM UDP-sugar in Assay Buffer.

    • Coupling Enzyme Mix: Prepare a mix in Assay Buffer containing:

      • 1 mM Phosphoenolpyruvate (PEP)

      • 0.3 mM NADH

      • 10 units/mL Pyruvate Kinase (PK)

      • 15 units/mL Lactate Dehydrogenase (LDH)

  • Reaction Setup (96-well plate):

    • To each well, add:

      • Assay Buffer

      • Coupling Enzyme Mix

      • Varying concentrations of the acceptor substrate.

      • A fixed, saturating concentration of the donor substrate.

    • Mix and incubate for 5 minutes at the desired temperature.

    • Initiate the reaction by adding the glycosyltransferase.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot V₀ against the acceptor substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation and Interpretation

Michaelis-Menten Kinetics

The relationship between the initial reaction velocity (V₀) and the substrate concentration [S] is described by the Michaelis-Menten equation:

V₀ = (Vmax * [S]) / (Km + [S])

Where:

  • Vmax is the maximum reaction velocity.

  • Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax.

Table 1: Hypothetical Kinetic Data for a Fucosyltransferase

[Acceptor Substrate] (µM)Initial Velocity (µM/min)
100.52
251.15
501.98
1003.15
2004.50
4005.60

Data Analysis Workflow:

Data_Analysis Raw_Data Raw Data (Velocity vs. [Substrate]) Plotting Plot V₀ vs. [S] Raw_Data->Plotting Fitting Non-linear Regression (Michaelis-Menten) Plotting->Fitting Parameters Determine Kinetic Parameters (Km, Vmax) Fitting->Parameters

Caption: Workflow for Kinetic Data Analysis.

From the hypothetical data in Table 1, non-linear regression analysis would yield the kinetic parameters for the specific glycosyltransferase with 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside as the acceptor substrate.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following controls into your experimental design:

  • No Enzyme Control: A reaction mixture lacking the glycosyltransferase to account for any non-enzymatic glycosylation or substrate degradation.

  • No Acceptor Control: A reaction mixture without 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside to measure any potential hydrolase activity of the enzyme on the UDP-sugar donor.

  • No Donor Control: A reaction without the UDP-sugar to ensure that the observed activity is dependent on the donor substrate.

  • Linearity of Product Formation: For endpoint assays, it is critical to establish a time course to ensure that the chosen reaction time falls within the linear range of product formation.

  • Enzyme Titration: Determine the optimal enzyme concentration that results in a measurable and linear reaction rate.

Conclusion

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a valuable and versatile tool for the biochemical characterization of glycosyltransferases. Its well-defined structure with a strategically placed blocking group and a chromophoric aglycone facilitates detailed kinetic studies and inhibitor screening. The protocols provided herein offer robust starting points for integrating this substrate into your research, enabling a deeper understanding of the glycosyltransferases that are central to numerous biological processes and disease states. As with any enzymatic assay, optimization of the reaction conditions for each specific GT is essential for obtaining accurate and reproducible data.

References

  • Methods for Determining Glycosyltransferase Kinetics. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • A microplate assay for analysis of solution-phase glycosyltransferase reactions: determination of kinetic constants. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Methods for Determining Glycosyltransferase Kinetics | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 21, 2026, from [Link]

  • Glycosyltransferase Activity Assay Using Colorimetric Methods. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Glycosyltransferases and Glycan-Processing Enzymes. (n.d.). Essentials of Glycobiology, 3rd edition. Retrieved January 21, 2026, from [Link]

  • Glycosyltransferase Activity Assay Using Colorimetric Methods: Methods and Protocols. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Glycosyltransferases and their assays. (2010). PubMed. Retrieved January 21, 2026, from [Link]

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Application Notes and Protocols for Developing Enzyme Inhibitors with 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Glucopyranoside Derivatives in Enzyme Inhibition

Enzyme inhibitors are cornerstone molecules in drug discovery and development, capable of modulating biochemical pathways with high specificity and efficacy.[1][2] Glycoside derivatives, in particular, represent a promising class of compounds for developing novel therapeutics, especially for metabolic disorders.[3] 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a biochemical reagent with a structure amenable to interaction with carbohydrate-processing enzymes.[4] Its potential to modulate glucose metabolism makes it a compelling candidate for the development of inhibitors targeting glycoside hydrolases, such as β-glucosidase.[3]

β-glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds, playing critical roles in various biological processes, including cellulose degradation and the activation of plant defense mechanisms.[5][6] In humans, these enzymes are involved in the breakdown of dietary glucosides and the metabolism of glycosphingolipids.[7] Consequently, inhibitors of β-glucosidase are of significant interest for the treatment of conditions like Gaucher's disease and have potential applications in managing diabetes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the inhibitory potential of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside against a model enzyme, β-glucosidase. The protocols outlined herein will guide the user through the determination of the inhibitor's potency (IC50) and the elucidation of its mechanism of action through kinetic studies.

Section 1: Initial Characterization - Determining the IC50 Value

The first step in evaluating a potential enzyme inhibitor is to determine its potency, which is commonly quantified by the half-maximal inhibitory concentration (IC50).[8][9] The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[10] This section details the protocol for determining the IC50 of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside against β-glucosidase using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).[11][12]

Materials and Equipment
  • Test Compound: 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

  • Enzyme: β-glucosidase (from a commercial source, e.g., almonds or Aspergillus niger)

  • Substrate: p-nitrophenyl-β-D-glucopyranoside (pNPG)

  • Buffer: 0.1 M Sodium Acetate Buffer, pH 5.0

  • Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value.

IC50_Workflow prep Prepare Reagents: - Inhibitor Stock (in DMSO) - Enzyme Solution - Substrate Solution (pNPG) - Stop Solution plate Plate Setup: - Add Buffer - Add serial dilutions of Inhibitor - Add Enzyme Solution prep->plate Dispense preincubate Pre-incubation (e.g., 10 min at 37°C) plate->preincubate start_reaction Initiate Reaction: Add Substrate (pNPG) preincubate->start_reaction incubate Incubation (e.g., 15 min at 37°C) start_reaction->incubate stop_reaction Stop Reaction: Add Stop Solution (Na2CO3) incubate->stop_reaction read Read Absorbance at 405 nm stop_reaction->read analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read->analyze

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Step-by-Step Protocol for IC50 Determination
  • Prepare Reagent Solutions:

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in DMSO.

    • Enzyme Solution: Prepare a working solution of β-glucosidase in 0.1 M acetate buffer (pH 5.0). The final concentration should be determined empirically to yield a linear reaction rate for at least 20 minutes.

    • Substrate Solution: Prepare a 20 mM solution of pNPG in distilled water.[13]

    • Stop Solution: Prepare a 0.2 M solution of sodium carbonate in distilled water.[13]

  • Assay Setup in a 96-well Plate:

    • Add 100 µL of 0.1 M acetate buffer (pH 5.0) to each well.

    • Create a serial dilution of the inhibitor. Add 2 µL of the 10 mM inhibitor stock to the first well and perform 2-fold serial dilutions across the plate, leaving some wells as no-inhibitor controls (add 2 µL of DMSO instead).

    • Add 50 µL of the β-glucosidase working solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of the 20 mM pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for exactly 15 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution to each well. The development of a yellow color indicates the formation of p-nitrophenol.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:

    % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Abs_inhibitor: Absorbance of the well with the inhibitor.

    • Abs_control: Absorbance of the well without the inhibitor (DMSO control).

    • Abs_blank: Absorbance of the well with no enzyme.

  • Generate a Dose-Response Curve and Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[14]

Table 1: Hypothetical Data for IC50 Determination of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Inhibitor Concentration (µM)Log [Inhibitor]Average Absorbance (405 nm)% Inhibition
0 (Control)-1.2500
101.12510
50.700.93825
101.000.62550
501.700.25080
1002.000.12590
5002.700.06395

Based on this hypothetical data, the IC50 value for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is approximately 10 µM . A lower IC50 value indicates a more potent inhibitor.

Section 2: Elucidating the Mechanism of Inhibition

Once the potency of an inhibitor is established, the next critical step is to determine its mechanism of inhibition. This provides valuable insights into how the inhibitor interacts with the enzyme and its substrate.[15] The most common reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.[16] These can be distinguished by analyzing the enzyme's kinetics at varying concentrations of both the substrate and the inhibitor.[17]

Principles of Enzyme Kinetics

Enzyme kinetics are often described by the Michaelis-Menten equation, which relates the reaction velocity (V) to the substrate concentration ([S]).[18] A graphical representation of this equation, the Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]), is particularly useful for distinguishing between different types of inhibition.[16][19]

Experimental Protocol for Kinetic Studies
  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate. Each row should correspond to a fixed concentration of the inhibitor (including a zero-inhibitor control), and each column should correspond to a different concentration of the substrate (pNPG).

    • A typical range for pNPG concentrations could be from 0.5 to 10 times the Michaelis-Menten constant (Km) of the enzyme, if known.

    • The inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Reaction and Measurement:

    • Follow the same procedure as the IC50 assay: pre-incubate the enzyme with the inhibitor, initiate the reaction with the substrate, incubate for a set time, stop the reaction, and read the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentrations. This is proportional to the change in absorbance over time.

    • For each inhibitor concentration, plot 1/V versus 1/[S] to generate a Lineweaver-Burk plot.

Interpreting Lineweaver-Burk Plots

The changes in the x-intercept (-1/Km), y-intercept (1/Vmax), and the slope (Km/Vmax) of the Lineweaver-Burk plots in the presence of the inhibitor reveal the mechanism of inhibition.[16]

Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.

  • Competitive Inhibition: The lines intersect at the y-axis, indicating that Vmax is unchanged, but the apparent Km increases. This suggests the inhibitor competes with the substrate for the enzyme's active site.

  • Non-competitive Inhibition: The lines intersect on the x-axis, indicating that Km is unchanged, but Vmax decreases. This implies the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency regardless of substrate binding.

  • Uncompetitive Inhibition: The lines are parallel, indicating that both Vmax and Km are decreased. This occurs when the inhibitor binds only to the enzyme-substrate complex.

Table 2: Hypothetical Kinetic Data for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

1/[S] (mM⁻¹)1/V (No Inhibitor)1/V (+10 µM Inhibitor)
0.52.54.0
1.04.06.5
2.07.011.5
4.013.021.5

Plotting this hypothetical data would likely show the lines intersecting on the y-axis, suggesting a competitive mechanism of inhibition for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside as a potential enzyme inhibitor. By following these protocols, researchers can reliably determine the inhibitor's potency (IC50) and gain critical insights into its mechanism of action. The identification of a competitive inhibition mechanism, as suggested by the hypothetical data, would imply that this compound likely interacts with the active site of β-glucosidase.

Further studies could involve more advanced biophysical techniques, such as isothermal titration calorimetry or surface plasmon resonance, to directly measure the binding affinity (Kd) and further validate the kinetic findings. Additionally, screening against a panel of other glycosidases would be essential to assess the inhibitor's selectivity. Ultimately, the systematic application of these methodologies is a crucial step in the journey of developing promising lead compounds like 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside into novel therapeutic agents.[][21][22]

References

  • Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3). Available at: [Link]

  • Pearson Education. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. Available at: [Link]

  • Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Bentham Science. Available at: [Link]

  • Wikipedia. Lineweaver–Burk plot. Available at: [Link]

  • edX. IC50 Determination. Available at: [Link]

  • MDPI. (2023). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. Available at: [Link]

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  • Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link]

  • Pharmaguideline. (2023). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Available at: [Link]

  • Tenti, G., & Correia-da-Silva, M. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Molecules, 25(24), 6033. Available at: [Link]

  • MDPI. Special Issue : Enzyme Inhibitors in Drug Discovery and Development. Available at: [Link]

  • Custom Crimp. 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. Available at: [Link]

  • Brady, L. J., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 478, 140-149. Available at: [Link]

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  • ResearchGate. β-GLUCOSIDASE. Available at: [Link]

  • ResearchGate. (2014). What are the storing and work principles of pNPG (4-Nitrophenyl β-D-glucopyranoside )? Available at: [Link]

  • Megazyme. (2021). How is 4-Nitrophenyl-β-D-glucopyranoside (O-PNPBG) used to assay β-glucosidase? Available at: [Link]

  • PubChem. 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield and Stereoselectivity in the Synthesis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific glycosylation, troubleshoot common issues, and ultimately improve reaction yields and stereochemical purity. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

Section 1: Synthesis Overview & Core Protocol

The synthesis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside is a multi-step process where control of stereochemistry at the anomeric center is paramount. The most reliable strategy involves the coupling of a suitably protected glycosyl donor with the aglycone, 4-methoxyphenol. The key to ensuring a high yield of the desired β-anomer lies in the strategic use of a participating protecting group at the C-2 position of the glucosyl donor.

Recommended Synthetic Pathway

The most effective pathway involves a glycosyl donor, such as a trichloroacetimidate or a glycosyl bromide, protected with an acyl group (e.g., acetyl or benzoyl) at the C-2 position and a non-participating benzyl ether group at the C-3 position. The C-2 acyl group provides anchimeric assistance, directing the incoming aglycone to the β-face of the oxocarbenium ion intermediate.[1][2]

SynthesisPathway cluster_donor Glycosyl Donor Preparation cluster_glycosylation Glycosylation Reaction cluster_deprotection Final Deprotection Donor_Start Protected Glucose (e.g., 1,2,4,6-tetra-O-acetyl-3-O-benzyl-D-glucose) Donor_Active Activated Glycosyl Donor (e.g., Trichloroacetimidate) Donor_Start->Donor_Active 1. Deprotect C1-OH 2. CCl3CN, DBU Coupled_Product Protected Product (4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside) Donor_Active->Coupled_Product Lewis Acid (e.g., TMSOTf) DCM, -20°C to 0°C Aglycone 4-Methoxyphenol (Acceptor) Aglycone->Coupled_Product Final_Product Target Molecule (4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside) Coupled_Product->Final_Product Zemplén Conditions (cat. NaOMe in MeOH)

Caption: Recommended synthetic workflow for the target molecule.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format.

Problem Area: The Glycosylation Reaction

Q1: My reaction yield is very low, or I've recovered only my starting materials. What went wrong?

A1: Low or no product formation is a common issue in glycosylation and can stem from several factors:

  • Cause 1: Inactive Glycosyl Donor. The glycosyl donor (e.g., trichloroacetimidate or bromide) may have decomposed due to moisture. These intermediates are highly sensitive.

    • Solution: Ensure all starting materials and solvents are rigorously dried. Use molecular sieves (4Å) in the reaction vessel and perform the reaction under an inert atmosphere (Argon or Nitrogen). Prepare the glycosyl donor immediately before use if possible.

  • Cause 2: Insufficient Promoter/Activator. The Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) is crucial for activating the donor.[3][4] Its activity can be quenched by moisture or impurities.

    • Solution: Use a freshly opened or properly stored bottle of the Lewis acid. Ensure the stoichiometry is correct; typically, 0.1 to 0.3 equivalents are used for catalytic activation of trichloroacetimidates.[5] For Koenigs-Knorr reactions, stoichiometric amounts of a promoter like silver triflate may be required.[1]

  • Cause 3: Reaction Temperature is Too Low. While low temperatures are used to control selectivity, a temperature that is too low may prevent the reaction from initiating.

    • Solution: Start the reaction at a low temperature (e.g., -40°C to -20°C) and allow it to slowly warm to 0°C or room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting materials.

Caption: Troubleshooting workflow for low reaction yield.

Q2: My main product is the α-anomer, not the desired β-anomer. How can I improve β-selectivity?

A2: Achieving high β-selectivity is the central challenge. The formation of the undesired α-anomer points to a lack of stereochemical control.

  • Cause 1: Non-Participating Group at C-2. The most critical factor for obtaining a β-glycoside is the presence of a participating group (e.g., Acetyl, Benzoyl) at the C-2 position of the glycosyl donor.[2] This group forms a transient dioxolenium ion that shields the α-face, forcing the alcohol to attack from the β-face.[1][2] Ether protecting groups like Benzyl (Bn) or PMB at C-2 do not participate and often lead to anomeric mixtures.[1]

    • Solution: Redesign your glycosyl donor to have an ester (acetyl, benzoyl, pivaloyl) at the C-2 position. The 3-O-Benzyl group in your target is non-participating, so the C-2 group must be participating to ensure β-selectivity.

  • Cause 2: Solvent Effects. Certain solvents can influence the stereochemical outcome. Nitrile solvents like acetonitrile can sometimes promote the formation of β-glycosides through the formation of an α-nitrilium ion intermediate. However, non-polar, non-coordinating solvents like dichloromethane (DCM) are generally preferred for reactions relying on neighboring group participation.

    • Solution: Use DCM or a mixture like DCM/diethyl ether as the solvent. Avoid highly coordinating solvents unless a specific mechanism calls for them.

Q3: The deprotection of my C-2 acetate group is also cleaving my 3-O-benzyl group. How can I selectively deprotect?

A3: The benzyl ether at C-3 is generally stable to the basic conditions used for acyl group removal (e.g., Zemplén deacetylation). If you are observing cleavage, the conditions may be too harsh.

  • Cause: Harsh Basic Conditions. Prolonged reaction times, high temperatures, or a high concentration of sodium methoxide can lead to side reactions.

    • Solution: Use catalytic Zemplén conditions (e.g., 0.05 to 0.1 equivalents of NaOMe in dry methanol) at room temperature. Monitor the reaction closely by TLC (staining with permanganate will visualize the benzyl group). Once the starting material is consumed, immediately quench the reaction by neutralizing with an acid resin (e.g., Amberlite® IR120 H⁺) or acetic acid before workup.

Section 3: Frequently Asked Questions (FAQs)

Q: Which is a better glycosyl donor for this synthesis: a glycosyl bromide (Koenigs-Knorr) or a trichloroacetimidate (Schmidt)?

A: Both can be effective, but Schmidt glycosylation using a trichloroacetimidate donor is often preferred in modern synthesis.[6] It typically requires only catalytic amounts of a Lewis acid promoter, the reactions are often faster, and the conditions can be milder compared to the stoichiometric heavy metal salts (e.g., silver or mercury salts) often used in classical Koenigs-Knorr reactions.[3][7]

Q: How do I confirm the anomeric configuration of my final product?

A: The primary method is ¹H NMR spectroscopy.[8] The anomeric proton (H-1) of a β-glucoside typically appears as a doublet with a large coupling constant (³J(H₁,H₂) ≈ 7-8 Hz) due to the trans-diaxial relationship between H-1 and H-2. The corresponding α-anomer has a smaller coupling constant (³J(H₁,H₂) ≈ 3-4 Hz).[9] HPLC analysis on a normal-phase column can also be used to separate and quantify the anomeric mixture.[9]

Q: What are the key safety precautions for this synthesis?

A: Several reagents require careful handling.

  • Trichloroacetonitrile: Highly toxic and lachrymatory. Always handle in a well-ventilated fume hood.

  • Lewis Acids (TMSOTf, BF₃·OEt₂): Highly corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure and handle in a fume hood.

  • Sodium Methoxide: Corrosive and flammable. Reacts violently with water.

Section 4: Key Experimental Protocols & Data

Protocol 1: Synthesis of the Glycosyl Donor

(Example: 2,4,6-Tri-O-acetyl-3-O-benzyl-α,β-D-glucopyranosyl trichloroacetimidate)

  • Start with 1,2,4,6-tetra-O-acetyl-3-O-benzyl-D-glucopyranose.

  • Dissolve the starting material (1.0 eq) in anhydrous DCM.

  • Add hydrazine acetate (1.5 eq) and stir at room temperature for 1-2 hours to selectively remove the C-1 acetyl group. Monitor by TLC.

  • Upon completion, wash the mixture with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • After solvent removal, dissolve the resulting hemiacetal in anhydrous DCM.

  • Add trichloroacetonitrile (3.0 eq) and cool the solution to 0°C.

  • Add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Concentrate the reaction mixture and purify by flash chromatography (Hexanes:Ethyl Acetate with 1% triethylamine) to yield the trichloroacetimidate donor.

Protocol 2: The Glycosylation Reaction
  • To a flame-dried flask under Argon, add the glycosyl donor (1.2 eq), 4-methoxyphenol (1.0 eq), and activated 4Å molecular sieves.

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to -20°C.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) dropwise via syringe.

  • Stir the reaction at -20°C, allowing it to slowly warm to 0°C over 2 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine (Et₃N).

  • Filter the mixture, concentrate, and purify by flash column chromatography to isolate the protected β-glycoside.

Table 1: Influence of C-2 Protecting Group on Anomeric Selectivity
C-2 Protecting GroupTypical β:α RatioMechanism of StereocontrolReference
Acetyl (Ac) >10:1Neighboring Group Participation[1][2]
Benzoyl (Bz) >15:1Neighboring Group Participation[1][2]
Benzyl (Bn) ~1:1 to 1:3Anomeric Effect / SN2 Displacement[1][8]
Pivaloyl (Piv) >20:1Neighboring Group Participation (Bulky)[1]

References

  • Demchenko, A. V., & Boons, G. J. (1998). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Journal of Organic Chemistry, 63(21), 7036-7047.
  • Koto, S., et al. (1982). A Simple and Efficient Synthesis of Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Bulletin of the Chemical Society of Japan, 55(11), 3665-3666.
  • Crich, D., & Sun, S. (1998). β-Selective Glucosylation in the Absence of Neighboring Group Participation: Influence of the 3,4-O-Bisacetal Protecting System. The Journal of Organic Chemistry, 63(14), 4506-4507.
  • Sinha, B., & Bhor, M. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 908430.
  • Sinha, B., & Bhor, M. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 908430.
  • MCE. (n.d.). 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside. MedChemExpress.
  • Pearson Education. (2022). Glycosidic Bond Explained.
  • De Pauw, E., et al. (2019). Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. Analytical Chemistry, 91(15), 10156-10163.
  • Wikipedia. (n.d.). Koenigs–Knorr reaction.
  • Lu, X., et al. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. The Journal of Organic Chemistry, 70(17), 6934-6937.
  • BenchChem. (2025). A Comparative Guide to the Analysis of Anomeric Purity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by HPLC.
  • Creative Proteomics. (n.d.).
  • Zhu, Y., & Walczak, M. A. (2020). Strategies for O-glycosylation and the stereochemical outcome. Chemical Science, 11(28), 7263-7275.
  • Lu, X., et al. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. The Journal of Organic Chemistry, 70(17), 6934–6937.
  • Akai, S., et al. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, 2012(4), M786.
  • MedchemExpress.com. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside.
  • Asano, N., et al. (2018). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules, 23(9), 2269.
  • Aocbd. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside.
  • Wikipedia. (n.d.). Glycosidic bond.
  • Khan Academy. (n.d.). Glycosidic bond.
  • The Organic Chemistry Tutor. (2020, October 9). How to Form a Glycosidic Bond between Two Sugars [Video]. YouTube.
  • York Weaving Education. (2025, April 8). Monosaccharides & Glycosidic Bond in Under 10 Minutes | A-Level Biology AQA OCR Edexcel [Video]. YouTube.
  • Pornsuriyasak, P., et al. (2016). Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. Molecules, 21(7), 843.
  • Egorov, P., et al. (2018). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers. Analytical Chemistry, 90(18), 10875-10881.
  • ResearchGate. (n.d.).
  • Varga, E., et al. (2012). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 17(12), 14196-14209.
  • Demchenko, A. V., et al. (2019). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry – A European Journal, 25(6), 1461-1465.
  • ResearchGate. (n.d.).
  • Demchenko, A. V., et al. (2019). Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry (Weinheim an der Bergstrasse, Germany), 25(6), 1461–1465.
  • Chemospecific. (2020, March 10).
  • Nielsen, M. M., et al. (2019). Self-promoted and stereospecific formation of N-glycosides. Chemical Science, 10(18), 4875-4881.
  • Guo, X., & Wang, P. G. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Chemistry, 22(16), 1548-1563.
  • ResearchGate. (n.d.).

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Technical Support Center: Purification of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside. This guide is designed for researchers, scientists, and professionals in drug development who are working with this selectively protected glucoside. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflow and ensure the high purity of your final product.

Introduction to Purification Challenges

The synthesis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside, a valuable building block in carbohydrate chemistry, often results in a complex mixture of products. The primary challenge in its purification lies in the separation of the desired mono-benzylated product from structurally similar impurities. These can include unreacted starting materials, over-benzylated byproducts, and, most notably, isomeric mono-benzylated glucopyranosides where the benzyl group is located at a different hydroxyl position. The similar polarity of these isomers makes their separation by standard chromatographic techniques a non-trivial task. This guide provides a systematic approach to tackling these purification hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside.

Problem 1: Poor Separation of Spots on TLC, with Streaking

Question: My TLC of the crude reaction mixture shows a smear of spots with poor separation, making it difficult to identify the product and impurities. What is causing this and how can I fix it?

Answer:

Streaking and poor separation on TLC are often indicative of an inappropriate solvent system or sample overloading. The high polarity of the unreacted 4-methoxyphenyl β-D-glucopyranoside and the varying polarities of the different benzylated byproducts can lead to this phenomenon.

Causality and Solution:

  • Solvent System Optimization: The polarity of your mobile phase is likely not optimal for resolving the components of your mixture. A common solvent system for benzylated sugars is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[1]

    • Actionable Advice: Start with a solvent system of 7:3 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate to improve the separation of more polar compounds. Running several TLCs with different solvent ratios will help you identify the optimal conditions for your column chromatography.

  • Sample Concentration: Overloading the TLC plate can lead to broad, streaky spots.

    • Actionable Advice: Dilute your sample before spotting it onto the TLC plate. Aim for a concentration that results in small, well-defined spots upon visualization.

  • Acidic Impurities: Residual acidic catalysts from the reaction can cause streaking.

    • Actionable Advice: Before concentrating your crude reaction mixture, perform an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid.[2]

Problem 2: Co-elution of Product with an Impurity during Column Chromatography

Question: During column chromatography, a persistent impurity co-elutes with my desired 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside. How can I improve the separation?

Answer:

Co-elution is a common challenge, especially when dealing with isomeric byproducts that have very similar polarities to the target compound. In the case of a selective 3-O-benzylation, you may have small amounts of 2-O, 4-O, or 6-O-benzyl isomers.

Causality and Solution:

  • Insufficient Resolution of Chromatography: Your current column chromatography conditions may not have enough resolving power.

    • Actionable Advice:

      • Gradient Elution: Employ a shallow gradient of your optimized solvent system. For example, start with a low polarity mobile phase (e.g., 8:2 hexane:ethyl acetate) and slowly increase the polarity. This can help to resolve compounds with very similar Rf values.

      • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.

      • Alternative Solvents: Consider replacing hexane with toluene in your mobile phase. The aromatic nature of toluene can offer different selectivity for benzylated compounds.

  • Isomeric Impurities: The co-eluting impurity is likely an isomer.

    • Actionable Advice: If optimizing the chromatography is still insufficient, a chemical modification approach can be considered. The free hydroxyl groups on your desired 3-O-benzyl product and any isomeric impurities can be derivatized (e.g., by acetylation). The resulting acetylated compounds will have different polarities and may be more easily separable. The acetyl groups can then be removed to yield the purified product.

Problem 3: Product is an Oil and Fails to Crystallize

Question: After column chromatography, my 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside is a thick oil and I am unable to induce crystallization. How can I obtain a solid product?

Answer:

While the pure compound is a white solid, the presence of even minor impurities can inhibit crystallization, resulting in an oil or syrup.[3]

Causality and Solution:

  • Purity Issues: The most common reason for failure to crystallize is the presence of impurities.

    • Actionable Advice:

      • Re-purification: If you suspect your product is impure, consider re-purifying it by column chromatography, paying close attention to collecting very narrow fractions.

      • Analytical Purity Check: Analyze your oily product by HPLC and ¹H NMR to assess its purity before attempting crystallization.

  • Crystallization Conditions: The choice of solvent is critical for successful crystallization.

    • Actionable Advice:

      • Solvent Screening: A good starting point for crystallization of partially protected sugars is a solvent system like ethyl acetate/hexane or isopropanol/pentane.[4] Dissolve your oily product in a minimum amount of the more polar solvent (e.g., ethyl acetate) and then slowly add the less polar solvent (e.g., hexane) until the solution becomes slightly cloudy. Allow the solution to stand undisturbed.

      • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can induce crystallization.

      • Patience: Crystallization of carbohydrates can be a slow process. It may be necessary to store the solution at a low temperature (e.g., 4°C) for several days.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my benzylation reaction by TLC?

A1: Thin-Layer Chromatography (TLC) is an excellent method to monitor the consumption of your starting material (4-methoxyphenyl β-D-glucopyranoside) and the formation of your product. A typical mobile phase for this is a mixture of ethyl acetate and hexane (e.g., 1:1). The starting material will have a low Rf value (close to the baseline), while the mono-benzylated product will have a higher Rf. Over-benzylated products will have even higher Rf values.

Q2: How do I visualize the spots on my TLC plate?

A2: Since carbohydrates are often not UV-active, you will need to use a staining solution for visualization. A common and effective stain for carbohydrates is a p-anisaldehyde solution or a phosphomolybdic acid solution, followed by gentle heating of the TLC plate.[4][5] This will produce colored spots for the carbohydrate-containing compounds. Iodine vapor can also be used as a general stain.[6]

Q3: What are the expected ¹H NMR signals for pure 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside?

A3: While a full spectral analysis is recommended, key signals in the ¹H NMR spectrum (in CDCl₃) to confirm the structure include:

  • Aromatic protons from the methoxyphenyl and benzyl groups (typically in the δ 6.8-7.4 ppm region).

  • The anomeric proton (H-1) of the β-glucoside as a doublet around δ 4.8-5.0 ppm with a coupling constant (J) of approximately 7-8 Hz.

  • The benzylic protons as two doublets (an AB quartet) around δ 4.6-4.9 ppm.

  • The methoxy group protons as a singlet around δ 3.8 ppm. The exact chemical shifts can vary depending on the solvent and concentration.

Q4: What purity level should I aim for, and how can I confirm it?

A4: For use as a synthetic intermediate, a purity of >98% is generally desirable. High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your final product.[3] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (around 254 nm for the aromatic rings) is a good starting point for method development.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of your crude or purified material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.

  • Development: Place the plate in a TLC chamber containing your chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Allow the solvent to ascend to near the top of the plate.

  • Visualization:

    • UV Light: Examine the dried plate under UV light (254 nm). The aromatic rings of your compound and some impurities should be visible as dark spots.

    • Staining: Dip the plate into a p-anisaldehyde staining solution, then gently heat the plate with a heat gun until colored spots appear. Carbohydrates typically give purple or blue spots.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel in your initial, low-polarity mobile phase (e.g., 8:2 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or your mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A shallow gradient is recommended for separating closely related isomers.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Data Presentation

Table 1: Typical TLC Rf Values for Purification Monitoring

CompoundTypical Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf ValueVisualization
4-Methoxyphenyl β-D-glucopyranoside1:10.1 - 0.2p-Anisaldehyde stain (dark spot)
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside 7:3 0.4 - 0.5 UV active, p-Anisaldehyde stain (purple spot)
Di-O-Benzyl Isomers7:30.6 - 0.7UV active, p-Anisaldehyde stain
Benzyl Alcohol7:3~0.5UV active, weak stain
Dibenzyl Ether9:1>0.8UV active, no stain

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Visualizations

Purification Workflow

PurificationWorkflow cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Purity Assessment & Final Product TLC_Analysis TLC Analysis (Optimize Solvent System) Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) TLC_Analysis->Column_Chromatography Optimized Conditions Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Collect Fractions Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Product Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Purified_Oil Purified Product (Oil/Solid) Solvent_Removal->Purified_Oil HPLC_Analysis HPLC Analysis (>98% Purity?) Purified_Oil->HPLC_Analysis NMR_Analysis ¹H NMR Analysis (Structural Confirmation) Purified_Oil->NMR_Analysis Crystallization Crystallization (e.g., EtOAc/Hexane) HPLC_Analysis->Crystallization If Pure Final_Product Final Crystalline Product Crystallization->Final_Product Crude_Mixture Crude Reaction Mixture Crude_Mixture->TLC_Analysis

Caption: General workflow for the purification and analysis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside.

Troubleshooting Logic for Co-elution

CoelutionTroubleshooting Start Co-elution Observed in Column Chromatography Decision1 Is the separation on TLC optimal? Start->Decision1 OptimizeTLC Optimize TLC Solvent System (Vary Polarity/Solvents) Decision1->OptimizeTLC No Decision2 Isocratic or Gradient Elution? Decision1->Decision2 Yes OptimizeTLC->Decision1 Re-evaluate UseGradient Use a Shallow Gradient During Column Chromatography Decision2->UseGradient Isocratic CheckColumn Check Column Parameters (Length, Diameter) Decision2->CheckColumn Gradient UseGradient->CheckColumn Decision3 Separation Improved? CheckColumn->Decision3 Success Pure Product Isolated Decision3->Success Yes Derivatize Consider Derivatization Strategy (e.g., Acetylation) Decision3->Derivatize No

Caption: Decision-making process for troubleshooting co-elution issues during column chromatography.

References

  • Semantic Scholar. 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra. [Link]

  • Canadian Science Publishing. PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE. [Link]

  • PubChem. Benzyl beta-d-glucopyranoside. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • National Institutes of Health. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • National Institutes of Health. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • ResearchGate. Hello there I want to use TLC for carbohydrates Tell me your method if it works and what I should avoid?. [Link]

  • Teledyne ISCO. Strategies to Purify Carbohydrate-Based Compounds. [Link]

  • University of Saskatchewan. Strategies for Protecting Group Free Glycosidation. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • ResearchGate. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. [Link]

  • PubMed. Measurement of 3-methoxy-4-hydroxyphenylglycol in human plasma with high-performance liquid chromatography using electrochemical detection. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]

  • GL Sciences. Search Results | Technical Information. [Link]

  • SIELC Technologies. By Detection. [Link]

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Technical Support Center: Stability of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, we address common challenges and provide robust, field-proven methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

Q1: What is the general stability of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in aqueous solution?

The stability of this glycoside is highly dependent on the pH, temperature, and biological matrix of the solution. The primary point of vulnerability is the β-glycosidic bond, which can be cleaved through hydrolysis.[1][2] The benzyl ether linkage at the 3-O-position is generally more stable but can be susceptible to cleavage under harsh conditions.

Q2: What are the primary degradation pathways I should be aware of?

There are two principal degradation pathways to consider:

  • Chemical Hydrolysis: This is typically catalyzed by acidic conditions, and to a lesser extent, alkaline conditions.[1][2] This pathway cleaves the glycosidic bond, releasing 4-methoxyphenol and 3-O-benzyl-glucose.

  • Enzymatic Hydrolysis: In biological systems (e.g., cell culture, tissue homogenates), the β-glycosidic bond is a substrate for β-glucosidase enzymes.[3][4] This enzymatic cleavage is often rapid and can be a significant source of compound loss if not properly controlled.[5][6]

Q3: How should I prepare and store stock solutions?

For optimal stability, prepare initial stock solutions in a dry, aprotic solvent such as DMSO or anhydrous ethanol. These stock solutions should be stored at -20°C or -80°C, protected from light. For aqueous working solutions, it is recommended to prepare them fresh for each experiment by diluting the stock solution into a well-buffered medium (pH 6-8). Avoid long-term storage of aqueous solutions.

Q4: What is the expected shelf-life of the compound in an aqueous buffer?

The shelf-life is highly variable. In a sterile, neutral pH buffer at 4°C and protected from light, the compound may be stable for several days. However, in an acidic buffer or a solution containing biological components with enzymatic activity, significant degradation can occur within hours. A preliminary stability study in your specific experimental matrix is strongly recommended.[7]

Q5: Is this compound compatible with common biological buffers like PBS or TRIS?

Yes, it is generally compatible with standard buffers such as PBS and TRIS, provided the final pH is maintained in the neutral range (approximately 6.5-7.5). It is crucial to verify the pH of the final solution after all components have been added, as shifts in pH can accelerate degradation.

Troubleshooting Guide: Investigating Compound Degradation

This guide provides a systematic approach to diagnosing and resolving issues related to the unexpected loss of your compound during experiments.

Problem: I'm observing a rapid loss of my compound's activity or a decrease in its concentration in my HPLC analysis.

This is a common issue that points towards compound instability in your experimental setup. The following workflow will help you identify the root cause.

TroubleshootingWorkflow start Start: Unexpected Compound Loss Detected check_ph Step 1: Measure pH of Experimental Solution start->check_ph ph_issue Is pH < 6 or > 8? check_ph->ph_issue acid_base_hydrolysis Potential Cause: Acid/Base Hydrolysis ph_issue->acid_base_hydrolysis Yes check_bio Step 2: Assess Biological Components ph_issue->check_bio No rebuffer Action: Adjust pH to 7.0-7.4 Use a stronger buffer system acid_base_hydrolysis->rebuffer resolved Issue Resolved rebuffer->resolved bio_issue Does the solution contain serum, cell lysates, or tissue extracts? check_bio->bio_issue enzyme_hydrolysis Potential Cause: Enzymatic (β-glucosidase) Degradation bio_issue->enzyme_hydrolysis Yes check_light Step 3: Evaluate Light Exposure bio_issue->check_light No inactivate Action: 1. Heat-inactivate serum. 2. Add a β-glucosidase inhibitor. enzyme_hydrolysis->inactivate inactivate->resolved light_issue Is the experiment conducted under direct/intense light? check_light->light_issue photodegradation Potential Cause: Photodegradation light_issue->photodegradation Yes light_issue->resolved No, problem persists. Consider other factors (oxidation, etc.) protect_light Action: Protect samples from light (e.g., use amber vials). photodegradation->protect_light protect_light->resolved

Caption: Troubleshooting workflow for compound instability.

Detailed Causality & Solutions
  • Cause A: Acid or Base Hydrolysis

    • Mechanism: The glycosidic bond is susceptible to protonation under acidic conditions, which weakens the C-O bond and leads to cleavage by water. While less common, strong alkaline conditions can also promote hydrolysis.[2]

    • Verification: Perform a simple stability study by incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and analyzing the remaining parent compound over time by HPLC.[7]

    • Solution: Ensure your final experimental medium is robustly buffered to a pH between 6.5 and 7.5.

  • Cause B: Enzymatic Degradation

    • Mechanism: β-glucosidases are enzymes that specifically recognize and cleave β-glycosidic linkages.[3][4][8] These enzymes are commonly present in serum, cell lysates, and other biological matrices. The hydrolysis is catalyzed by amino acid residues in the enzyme's active site.[5][6]

    • Verification: Spike your compound into your biological matrix (e.g., cell culture medium with serum) and a control buffer (e.g., PBS). Compare the degradation rates. A significantly faster degradation in the biological matrix points to enzymatic activity.

    • Solutions:

      • Heat Inactivation: If using serum, heat-inactivate it (e.g., 56°C for 30 minutes) to denature degradative enzymes.

      • Enzyme Inhibitors: Incorporate a known β-glucosidase inhibitor, such as castanospermine, into your experiment as a control to confirm enzymatic degradation.[9]

Key Experimental Protocols

To proactively assess and control the stability of your compound, utilize the following standardized protocols.

Protocol 3.1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[10][11][12][13][14]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.

Methodology:

  • Prepare Stock: Prepare a 1 mg/mL stock solution of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in acetonitrile or methanol.

  • Aliquot and Stress: Expose aliquots of the stock solution to the following conditions as outlined in the table below.

  • Time Points: Sample at multiple time points (e.g., 0, 2, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a suitable method, such as reverse-phase HPLC with UV detection, to quantify the parent compound and detect degradation products.[15][16]

Stress ConditionReagent/ConditionTemperature
Acid Hydrolysis 0.1 M HCl60°C
Base Hydrolysis 0.1 M NaOH60°C
Oxidation 3% H₂O₂Room Temp
Thermal Stored in buffer (pH 7.4)80°C
Photolytic Exposed to UV light (254 nm)Room Temp

Data Interpretation: The goal is to achieve 5-20% degradation.[11] If degradation is too rapid, reduce the time or temperature. If it's too slow, increase the stress intensity. The appearance of new peaks in the chromatogram under these conditions indicates the formation of degradation products.

Protocol 3.2: Stability-Indicating HPLC Method Workflow

A validated HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradants.

HPLC_Workflow cluster_0 Method Development cluster_1 Forced Degradation & Validation cluster_2 Routine Analysis col_select Select Column (e.g., C18) mob_phase Optimize Mobile Phase (Acetonitrile/Water Gradient) col_select->mob_phase detect Set Detection Wavelength (e.g., 225 nm or 275 nm) mob_phase->detect force_deg Perform Forced Degradation (Protocol 3.1) detect->force_deg inject Inject Stressed Samples force_deg->inject check_res Check Resolution inject->check_res check_res->mob_phase Resolution < 2 (Re-optimize) peak_purity Assess Peak Purity (Diode Array Detector) check_res->peak_purity Resolution > 2 run_sample Run Experimental Samples peak_purity->run_sample quantify Quantify Parent Compound run_sample->quantify

Caption: Workflow for developing a stability-indicating HPLC method.

Degradation Pathway Visualization

Understanding the chemical transformations that occur during degradation is key to interpreting your results.

DegradationPathways cluster_products Primary Degradation Products parent 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside Glycosidic Bond Benzyl Ether aglycone 4-Methoxyphenol parent:f1->aglycone Acid or β-glucosidase Hydrolysis sugar 3-O-Benzyl-glucose parent:f1->sugar Acid or β-glucosidase Hydrolysis

Caption: Primary degradation pathways of the target molecule.

References

  • Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. (2022-09-12). NIH. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Hydrolysis of beta-D-glucopyranosyl fluoride to alpha-D-glucose catalyzed by Aspergillus niger alpha-D-glucosidase. PubMed. [Link]

  • Acid-Catalyzed Hydrolysis of Alcohols and Their β-d-Glucopyranosides. ACS Publications. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Glycosidic bond (article). Khan Academy. [Link]

  • Fast methodology of analysing major steviol glycosides from Stevia rebaudiana leaves. ScienceDirect. [Link]

  • Glycoside Hydrolysis with Glycosidases. YouTube. [Link]

  • Chapter 7. Enzymatic Cleavage of Glycosides: Mechanism, Inhibition and Synthetic Applications. ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Methyl glucoside hydrolysis catalyzed by beta-glucosidase. PubMed. [Link]

  • Polysaccharide Cleavage with Glycosidases. YouTube. [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

  • Unimolecular, Bimolecular, and Intramolecular Hydrolysis Mechanisms of 4-Nitrophenyl β-d-Glucopyranoside. ACS Publications. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • 1d Hydrolysis Of The Glycoside Linkage - Carbohydrates - MCAT Content. Jack Westin. [Link]

  • 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. MDPI. [Link]

  • Enzymes involved in glycosidic bond formation and cleavage. GT =.... ResearchGate. [Link]

  • 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid. PubChem. [Link]

  • β-Glucosidase. Wikipedia. [Link]

  • Reversible inhibitors of beta-glucosidase. PubMed. [Link]

  • Reversible inhibitors of .beta.-glucosidase. ACS Publications. [Link]

  • α- and β-Glucosidase Inhibitors: Chemical Structure and Biological Activity. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffer systems. We will explore the underlying reasons for these issues and provide a series of practical, step-by-step troubleshooting strategies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in my standard aqueous buffer (e.g., PBS, Tris). Why is it so poorly soluble?

Answer: The solubility challenge arises from the compound's amphipathic chemical structure. It contains both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.

  • Hydrophilic Region: The core glucopyranoside (sugar) ring with its free hydroxyl groups is polar and capable of hydrogen bonding with water.

  • Hydrophobic Regions: The large, non-polar benzyl group and the methoxyphenyl group are responsible for the compound's low affinity for water.[1]

These bulky hydrophobic groups dominate the molecule's character, making it difficult for water molecules to effectively solvate it, leading to poor solubility in purely aqueous solutions. The compound is classified as a biochemical reagent for glycobiology research and is often used as a biological material or organic compound in life science research.[2][3]

cluster_molecule 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside cluster_properties Solubility Drivers Glucose Glucopyranoside Core Benzyl Benzyl Group Glucose->Benzyl Hydrophobic Interaction Methoxy Methoxyphenyl Group Glucose->Methoxy Hydrophobic Interaction Hydrophilic Hydrophilic (Water Soluble) Glucose->Hydrophilic contributes to Hydrophobic Hydrophobic (Poorly Water Soluble) Benzyl->Hydrophobic contributes to Methoxy->Hydrophobic contributes to

Caption: Molecular structure-property relationship.

Q2: What is the recommended first step to solubilize this compound for use in an aqueous assay?

Answer: The standard and most effective initial approach is to first prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute this stock into your final aqueous buffer.[4][5] Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent.[6][7]

Causality: A co-solvent like DMSO can dissolve a wide range of non-polar and polar molecules.[7] By creating a highly concentrated stock (e.g., 10-50 mM) in 100% DMSO, you fully solubilize the compound. The subsequent dilution into the aqueous buffer should keep the final concentration of the organic solvent low enough (typically ≤1% v/v) to avoid interfering with the biological system.[6]

Q3: I prepared a stock in DMSO, but the compound precipitates immediately when I add it to my buffer. What's happening and how can I fix it?

Answer: This is a common issue known as "crashing out." It occurs when the compound, upon rapid dilution, moves from a favorable organic environment to an unfavorable aqueous one, causing it to precipitate before it can be properly dispersed.[8]

Here is a systematic troubleshooting workflow to address this:

Start Start: Compound crashes out from DMSO stock Vortex 1. Improve Mixing: Add stock to buffer while vortexing/sonicating Start->Vortex Conc 2. Lower Final Concentration: Is a lower concentration acceptable for the assay? Vortex->Conc Precipitation? CoSolvent 3. Increase Co-solvent %: Can the assay tolerate >1% DMSO? (Test with vehicle control) Conc->CoSolvent Yes Success Success: Compound Solubilized Conc->Success No AltSolvent 4. Change Co-Solvent: Try DMF or Ethanol CoSolvent->AltSolvent No CoSolvent->Success Yes AltSolvent->Success No Fail Problem Persists: Consider buffer modification (See Q4) AltSolvent->Fail Precipitation?

Sources

Technical Support Center: Stereoselective β-D-Glucopyranoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective β-D-glucopyranoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high β-selectivity in glycosylation reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.

Introduction

The stereoselective synthesis of 1,2-trans-β-D-glucopyranosides is a cornerstone of synthetic carbohydrate chemistry, crucial for the development of therapeutics, vaccines, and functional biomaterials. However, achieving high β-selectivity can be challenging, with reactions often yielding mixtures of α and β anomers, complicating purification and reducing overall yield.[1] The stereochemical outcome of a glycosylation reaction is not governed by a single factor but is rather a delicate interplay of multiple parameters, including the choice of glycosyl donor, protecting groups, solvent, temperature, and promoter system.[2][3][4] This guide provides a systematic approach to troubleshooting and optimizing your reactions to consistently achieve high yields of the desired β-anomer.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the control of stereoselectivity in the synthesis of β-D-glucopyranosides.

Q1: Why am I getting a mixture of α and β anomers instead of the pure β-glucoside?

The formation of anomeric mixtures is a common issue and typically arises from a lack of sufficient stereochemical control during the glycosylation reaction.[1] The two primary mechanistic pathways are the SN1 and SN2 reactions. An SN1-like pathway proceeds through a planar oxocarbenium ion intermediate, which can be attacked by the glycosyl acceptor from either the α or β face, often leading to a mixture of anomers.[5] Conversely, an SN2-like pathway involves a direct backside attack on the anomeric carbon, which can provide better selectivity. For β-glucoside synthesis, the most reliable method for ensuring high selectivity is to utilize neighboring group participation .[6]

Q2: What is "neighboring group participation" and how does it ensure β-selectivity?

Neighboring group participation is a powerful strategy to achieve high 1,2-trans stereoselectivity.[7] It involves using a "participating" protecting group, typically an acyl group (like acetyl or benzoyl), at the C-2 position of the glycosyl donor.

The mechanism proceeds as follows:

  • The leaving group at the anomeric center is activated and departs.

  • The lone pair of electrons on the carbonyl oxygen of the C-2 acyl group attacks the anomeric carbon.

  • This forms a stable, cyclic acyloxonium (or dioxolenium) ion intermediate.[1]

  • This intermediate effectively blocks the α-face of the pyranose ring.

  • The incoming glycosyl acceptor can then only attack from the unhindered β-face, resulting in the exclusive formation of the 1,2-trans (β) glycosidic bond.[6][8]

Below is a diagram illustrating this critical mechanism.

G Mechanism of Neighboring Group Participation cluster_0 Glycosyl Donor cluster_1 Intermediate cluster_2 Product Donor Glucosyl Donor (C2-Acyl Group) Intermediate Acyloxonium Ion (α-face blocked) Donor->Intermediate Activation & LG departure Product β-D-Glucopyranoside (1,2-trans product) Intermediate->Product Nucleophilic Attack from β-face Acceptor Glycosyl Acceptor (Nu-H) Acceptor->Intermediate

Caption: Neighboring group participation workflow.

Q3: Can the solvent really change my α/β ratio?

Absolutely. The choice of solvent is a critical factor that can dramatically influence the stereochemical outcome of a glycosylation reaction.[3][9]

  • Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These are often called "participating solvents." They can form a transient α-nitrilium ion intermediate with the anomeric center. The subsequent SN2-like displacement of the acetonitrile by the glycosyl acceptor from the β-face leads to the formation of the 1,2-trans product.[10] Therefore, acetonitrile is frequently the solvent of choice when aiming for high β-selectivity, especially when a non-participating group is at C-2.[11]

  • Ethereal Solvents (e.g., Diethyl Ether, THF, Dioxane): These solvents are non-participating and tend to favor the formation of the α-anomer.[3][10] They can stabilize the oxocarbenium ion and, through the anomeric effect, often lead to the thermodynamically more stable α-glycoside.[2]

Q4: How does temperature affect the stereoselectivity of my reaction?

Temperature influences the balance between kinetic and thermodynamic control.[2][4]

  • Low Temperatures (-78 °C to 0 °C): Lower temperatures generally favor the kinetically controlled product.[12] In many glycosylation reactions, particularly those proceeding via an SN2-like mechanism, the β-anomer is the kinetic product. Therefore, running reactions at low temperatures is a standard strategy to enhance β-selectivity.[10]

  • Higher Temperatures (Room Temperature and above): Higher temperatures can lead to anomerization (the interconversion of α and β anomers), favoring the thermodynamically more stable product.[5] Due to the anomeric effect, the α-anomer is often the thermodynamic product.[10] If you observe a decrease in β-selectivity upon warming the reaction, it may be due to anomerization.

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental problems.

Guide 1: Issue - Low β:α Anomeric Ratio with a C-2 Acyl Protecting Group

You are using a glycosyl donor with a participating group at C-2 (e.g., acetyl, benzoyl) but are still observing a significant amount of the α-anomer.

G cluster_0 Troubleshooting Low β-Selectivity with C-2 Acyl Group Start Low β:α Ratio Observed Q1 Is the reaction concentration high? Start->Q1 A1_Yes High concentration can favor competing SN2-like reaction with covalent donors, eroding β-selectivity. [13] Q1->A1_Yes Yes Q2 Is the promoter system highly reactive? Q1->Q2 No S1 ACTION: Decrease reaction concentration or acceptor:donor stoichiometry. [13] A1_Yes->S1 S1->Q2 A2_Yes Highly reactive promoters (e.g., TMSOTf) can push the reaction towards an SN1 pathway, bypassing neighboring group participation. Q2->A2_Yes Yes Q3 Is the reaction temperature too high? Q2->Q3 No S2 ACTION: Switch to a milder promoter (e.g., NIS/TfOH) or use a hindered base (e.g., DTBMP) to temper reactivity. A2_Yes->S2 S2->Q3 A3_Yes Elevated temperatures can cause anomerization to the thermodynamic α-product. [2] Q3->A3_Yes Yes End Improved β-Selectivity Q3->End No - Consult further resources S3 ACTION: Run the reaction at a lower temperature (e.g., -40 °C to -78 °C). A3_Yes->S3 S3->End

Caption: Troubleshooting workflow for low β-selectivity.

  • Re-evaluate Reaction Concentration: The formation of 1,2-trans-glycosides via neighboring group participation is not always perfect, and its efficiency can be concentration-dependent. High concentrations can sometimes favor a competing SN2-like reaction, which erodes the selectivity.[13]

    • Protocol: Try running the reaction at a lower concentration (e.g., 0.05 M) or reducing the acceptor-to-donor stoichiometry.[13]

  • Optimize the Promoter System: A highly reactive promoter might favor the SN1 pathway over the formation of the stable acyloxonium ion.

    • Promoters: Common Lewis acid promoters include TMSOTf and BF3·OEt2.[2] If using a highly reactive system, consider switching to a milder activator like N-Iodosuccinimide (NIS) in combination with a catalytic amount of Triflic acid (TfOH) for thioglycoside donors.

    • Additives: The addition of a hindered, non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) can scavenge protons and temper the reactivity of the system, favoring the desired pathway.

  • Control the Temperature: Ensure the reaction is maintained at a low temperature throughout the addition and reaction time.

    • Protocol: Set up your reaction in a cryocool or a dry ice/acetone bath to maintain temperatures between -40 °C and -78 °C. Allow the reaction to stir at this temperature for several hours before slowly warming to room temperature.

Guide 2: Issue - Predominantly α-Anomer Formation with a C-2 Ether Protecting Group

You are using a donor with a non-participating group at C-2 (e.g., benzyl, silyl) to synthesize a complex oligosaccharide and are obtaining the undesired α-anomer.

FactorCause of α-SelectivityRecommended Action for β-SelectivityRationale & References
Solvent Ethereal solvents (Et₂O, THF) or halogenated solvents (DCM) are used.Switch to Acetonitrile (CH₃CN) as the solvent or co-solvent.Acetonitrile acts as a participating solvent, forming an α-nitrilium intermediate that directs β-face attack.[3][10][11]
Temperature Reaction is run at room temperature or higher.Perform the reaction at low temperatures (-78 °C to -20 °C) .The β-anomer is often the kinetically favored product. Low temperatures prevent equilibration to the thermodynamically stable α-anomer.[10][12]
Protecting Groups Standard ether protecting groups are used.Introduce conformation-constraining protecting groups , such as a 4,6-O-benzylidene or a 3,4-O-carbonate.These groups can lock the pyranose ring in a conformation that favors an SN2-like displacement, leading to higher β-selectivity.[14][15]
Promoter Highly reactive promoter system.Use a milder promoter system or conditions that favor an SN2 pathway.This minimizes the lifetime of a discrete oxocarbenium ion, reducing the chances of α-face attack.

Part 3: Experimental Protocols

Protocol 1: General Procedure for β-Glucosylation using a Thioglycoside Donor

This protocol provides a general starting point for achieving β-selectivity using a donor with a C-2 participating group.

  • Preparation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the glycosyl acceptor (1.5 equivalents) and freshly activated 4 Å molecular sieves.

    • Add dry dichloromethane (DCM) to achieve a final reaction concentration of approximately 0.05 M.

    • In a separate flame-dried flask, dissolve the thioglycoside donor (1.0 equivalent) in dry DCM.

  • Reaction Assembly:

    • Cool the acceptor solution to -78 °C using a dry ice/acetone bath.

    • Add N-Iodosuccinimide (NIS, 1.2 equivalents) to the acceptor solution and stir for 5 minutes.

    • Slowly add the donor solution to the cooled acceptor mixture via cannula.

    • Add a solution of Triflic acid (TfOH, 0.1 equivalents) in DCM dropwise.

  • Reaction and Quenching:

    • Monitor the reaction by TLC. Once the donor is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Remove the flask from the cooling bath and allow it to warm to room temperature.

    • Add a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification:

    • Filter the mixture through a pad of celite to remove molecular sieves.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the β-glucoside.

Protocol 2: Analysis of Anomeric Ratio by ¹H NMR Spectroscopy

The anomeric ratio of the product mixture can be reliably determined using ¹H NMR spectroscopy.[16]

  • Sample Preparation: Dissolve a small amount of the purified product or crude mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • The anomeric protons (H-1) of glucopyranosides typically resonate in the region of δ 4.3–5.9 ppm.[16]

    • β-Anomer: The H-1 proton is in an axial position, resulting in a large axial-axial coupling constant (³JH1,H2) of approximately 7–9 Hz. The signal will appear as a doublet.[17]

    • α-Anomer: The H-1 proton is in an equatorial position, leading to a smaller equatorial-axial coupling constant (³JH1,H2) of about 2–4 Hz. This signal will also be a doublet.[17]

    • Integrate the signals corresponding to the α- and β-anomeric protons to determine the ratio of the two anomers in the mixture.

References

  • Factors and Strategies to Achieve Stereoselectivity of Glycosylation Reaction: A Review. (2023). International Journal of Research in Engineering and Science (IJRES).
  • Kafle, A., Liu, J., & Cui, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry.
  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]

  • Zhu, X., & Schmidt, R. R. (2009).
  • Demchenko, A. V. (2008). Does Neighboring Group Participation by Non-Vicinal Esters Play a Role in Glycosylation Reactions? Effective Probes for the Detection of Bridging Intermediates. The Journal of Organic Chemistry, 73(18), 7113-7123. [Link]

  • Zhu, X., & Schmidt, R. R. (2009).
  • Mishra, B., & Tiwari, V. K. (2018). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 14, 1456-1491. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]

  • Protecting Groups as a Factor of Stereocontrol in Glycosylation Reactions.
  • Stereoselective glycosylation of glucosamine: the role of the N-protecting group. PubMed. [Link]

  • Exploring the Neighbouring Group Participatory Mechanism in Glycosylation Reaction. (2020). ChemistrySelect, 5(29), 8933-8941.
  • The effect of neighbouring group participation and possible long range remote group participation in O-glycosyl
  • Crich, D. (2019). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society, 141(4), 1565-1574. [Link]

  • Kafle, A., Liu, J., & Cui, L. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. University of New Mexico.
  • Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions.
  • On the influence of solvent on the stereoselectivity of glycosylation reactions. PubMed. [Link]

  • Approaches to stereoselective 1,1'-glycosylation. PubMed Central. [Link]

  • Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.
  • Predicting Glycosylation Stereoselectivity Using Machine Learning. RSC Publishing. [Link]

  • Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation.
  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry, 10, 894387. [Link]

  • Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry. (2024). ACS Omega. [Link]

  • Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds. PubMed. [Link]

  • Approaches to stereoselective 1,1'-glycosylation. Beilstein Journals. [Link]

  • Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry. American Chemical Society.
  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. [Link]

  • Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PubMed Central. [Link]

  • β-Selective Glucosylation in the Absence of Neighboring Group Participation: Influence of the 3,4-O-Bisacetal Protecting System. PubMed Central. [Link]

  • A Systematic NMR Determination of ?-D-Glucooligosaccharides, Effect of Linkage Type, Anomeric Configuration and Combination of Different Linkages Type on 13C Chemical Shifts for the Determination of Unknown Isomaltooligosaccharides.
  • A convenient stereoselective synthesis of beta-D-glucopyranosides.
  • Natural promoters and promoter engineering strategies for metabolic regulation in Saccharomyces cerevisiae. PubMed Central.
  • NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. [Link]

  • Studies on Glycosides. X. An Alternate Method For Highly Stereoselective Synthesis of Alkyl-β-D-glucopyranosides. Taylor & Francis Online. [Link]

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  • Primary Structure of Glycans by NMR Spectroscopy. ACS Publications. [Link]

  • Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. The Journal of Organic Chemistry. [Link]

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Technical Support Center: Synthesis of Benzyl-Protected Glucosides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzyl-protected glucosides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbohydrate chemistry. Here, we address common challenges and side reactions encountered during the synthesis of these crucial compounds, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to understand their root causes and prevent their recurrence.

Section 1: Troubleshooting Glycosylation Reactions

The formation of the glycosidic bond is the cornerstone of this synthesis. However, it is often plagued by a lack of stereoselectivity and the formation of undesired byproducts. This section provides a detailed guide to troubleshooting these issues.

FAQ 1: My glycosylation reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity in glucoside synthesis is a persistent challenge, largely influenced by the nature of the protecting groups and the reaction conditions.[1][2] Benzyl ethers, unlike acyl protecting groups (e.g., acetyl, benzoyl), do not offer neighboring group participation to direct the incoming nucleophile.[1] This often leads to the formation of anomeric mixtures.[1]

Troubleshooting Strategies:

  • Catalyst and Promoter Selection: The choice of catalyst or promoter is critical. For instance, in Koenigs-Knorr type reactions, heavy metal salts like silver carbonate or silver triflate are commonly used.[1] Newer methods employing gold(I) or titanium catalysts have shown promise in achieving high stereoselectivity.[3][4][5] The reactivity of the catalyst system can significantly influence the transition state of the reaction, thereby affecting the anomeric ratio.

  • Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing the oxocarbenium ion intermediate.[2] Nitrile solvents like acetonitrile can promote the formation of α-glycosides through the formation of a transient nitrilium-ion intermediate.[2] Diethyl ether is also known to favor the formation of α-anomers.

  • Temperature Control: Glycosylation reactions are often initiated at low temperatures (e.g., -78 °C) and slowly warmed to room temperature.[2] Lower temperatures can enhance selectivity by favoring the kinetically controlled product.

  • Anomerization: It is possible to convert the undesired anomer to the desired one. Under mildly acidic conditions, some glycosides can undergo anomerization, equilibrating to a thermodynamic mixture.[6][7]

FAQ 2: I am observing a significant amount of an orthoester byproduct in my reaction mixture. What is causing this and how can I prevent it?

Answer:

Orthoester formation is a common side reaction, particularly when using glycosyl donors with a participating group at the C-2 position (like an acetate).[8] However, it can also occur with benzyl-protected donors under certain conditions, especially with sterically hindered alcohols.[9][10]

Mechanism of Formation:

The oxocarbenium ion intermediate can be trapped by the alcohol nucleophile at the anomeric carbon and by a neighboring hydroxyl group (or a participating solvent molecule) to form a cyclic orthoester.[8]

Troubleshooting Strategies:

  • Choice of Glycosyl Donor: If you are using a donor with a participating group at C-2, switching to a non-participating group like a benzyl ether can reduce orthoester formation. However, as you are already using benzyl ethers, other factors are at play.

  • Reaction Conditions:

    • Lewis Acid Strength: Stronger Lewis acids can promote the rearrangement of the orthoester to the desired glycoside.[8][9] If you are using a mild Lewis acid, consider switching to a more potent one like TMSOTf.[8]

    • Temperature: Running the reaction at a slightly higher temperature might favor the conversion of the orthoester to the glycoside.

  • Post-Reaction Treatment: If orthoester formation is unavoidable, it can often be converted to the desired glycoside by treating the crude reaction mixture with a catalytic amount of a strong acid.[8][10]

Section 2: Protecting Group Manipulations and Associated Side Reactions

The stability of the benzyl protecting group is one of its key advantages; however, its installation and removal are not without potential pitfalls.

FAQ 3: During the deprotection of my benzyl ethers using catalytic hydrogenation, I am observing incomplete reaction and catalyst poisoning. What can I do?

Answer:

Catalytic hydrogenation (e.g., H₂, Pd/C) is a standard method for benzyl ether cleavage.[11] However, its efficiency can be hampered by several factors.

Troubleshooting Strategies:

  • Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is fresh and active. Over time, catalysts can become deactivated.

  • Catalyst Poisoning: Sulfur-containing compounds are notorious for poisoning palladium catalysts. If your substrate or reagents contain any sulfur, this is a likely cause. Thioethers, for example, can be problematic.[12][13] In such cases, alternative deprotection methods should be considered.

  • Solvent and Additives: The choice of solvent can influence the reaction rate. Methanol or ethanol are commonly used. The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction, but care must be taken to avoid undesired side reactions like acetal cleavage.

  • Alternative Deprotection Methods: If catalytic hydrogenation is not feasible, several other methods can be employed:

    • Birch Reduction (Na, NH₃): This is a powerful method but requires specialized equipment and careful handling of reagents.[11]

    • Oxidative Cleavage: Methods using ozone or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively remove benzyl ethers.[12][13][14][15]

    • Catalytic Transfer Hydrogenation: Using a combination of triethylsilane and Pd/C can be a milder alternative to using hydrogen gas.[16][17]

FAQ 4: I am concerned about benzyl group migration during my synthesis. Is this a common problem and how can I avoid it?

Answer:

While less common than acyl group migration, benzyl group migration can occur under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures.[18] This can lead to a complex mixture of constitutional isomers, complicating purification.

Troubleshooting Strategies:

  • Control of Reaction Conditions:

    • pH: Avoid strongly acidic or basic conditions where possible. If a reaction requires such conditions, try to keep the reaction time and temperature to a minimum.

    • Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Orthogonal Protecting Group Strategy: In complex syntheses, employing a well-designed orthogonal protecting group strategy is key. This involves using a variety of protecting groups that can be removed under different, specific conditions, thus minimizing the exposure of the entire molecule to harsh reagents that might induce migration.[18]

Section 3: Experimental Protocols and Data

To provide practical guidance, this section includes a standard protocol for a glycosylation reaction and a table summarizing typical outcomes.

Experimental Protocol: Koenigs-Knorr Glycosylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the benzyl-protected glycosyl donor (1.0 eq) and freshly activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask.

  • Cooling: Cool the mixture to -40 °C.

  • Addition of Alcohol and Promoter: Add the alcohol acceptor (1.2 eq) followed by the promoter (e.g., silver triflate, 1.1 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the addition of triethylamine.

  • Workup: Warm the mixture to room temperature, filter through a pad of Celite, and wash the filter cake with DCM. Combine the filtrates and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Influence of Reaction Parameters on Anomeric Selectivity
Catalyst/PromoterSolventTemperature (°C)Typical α:β Ratio
Ag₂CO₃DCM251:1 to 2:1
AgOTfDCM-40 to 253:1 to 5:1
TMSOTfCH₃CN-78 to 0>10:1
AuCl₃/AgOTfDCM25>20:1

Note: These ratios are illustrative and can vary significantly depending on the specific glycosyl donor and acceptor used.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate key pathways and decision-making processes.

Glycosylation_Pathway cluster_reactants Reactants Donor Glycosyl Donor (Benzyl Protected) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Acceptor Alcohol Acceptor Alpha_Product α-Glucoside Acceptor->Alpha_Product Beta_Product β-Glucoside Acceptor->Beta_Product Catalyst Lewis Acid Catalyst Catalyst->Intermediate Intermediate->Alpha_Product Axial Attack Intermediate->Beta_Product Equatorial Attack Orthoester Orthoester Byproduct Intermediate->Orthoester Trapping

Caption: General pathway for glycosylation reactions.

Troubleshooting_Anomeric_Selectivity Start Poor Anomeric Selectivity (α/β Mixture) Change_Catalyst Modify Catalyst/ Promoter System Start->Change_Catalyst Change_Solvent Change Solvent (e.g., to CH3CN) Change_Catalyst->Change_Solvent No Improved Selectivity Improved Change_Catalyst->Improved Yes Lower_Temp Lower Reaction Temperature Change_Solvent->Lower_Temp No Change_Solvent->Improved Yes Anomerize Attempt Anomerization Lower_Temp->Anomerize No Lower_Temp->Improved Yes Anomerize->Improved Successful Not_Improved Still a Mixture Anomerize->Not_Improved Unsuccessful

Caption: Decision tree for improving anomeric selectivity.

References

  • Yang, Z., et al. (2000). Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication.
  • Koh, M. J., & Chen, Y. (2024). Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides.
  • NUS Chemistry. (n.d.). Titanium catalysis enables stereoselective synthesis of C-glycosides and glycopeptides. NUS Chemistry.
  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
  • Chemistry LibreTexts. (2020, October 20). 15.
  • Sharma, G., & Crich, D. (2017). Gold(I)-Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals. Journal of the American Chemical Society, 139(39), 13933-13936.
  • Garegg, P. J., & Kvarnström, I. (1976). The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-ste. Acta Chemica Scandinavica, B 30, 655-658.
  • Li, W., & Yu, B. (2014). Silver-Catalyzed Stereoselective Formation of Glucosides Using Glucosyl Ynenoates as Donors. Organic Letters, 16(24), 6342-6345.
  • American Chemical Society. (n.d.). Novel catalytic methods for the stereoselective synthesis of deoxyglycoside analogues as diagnostic probes.
  • Master Organic Chemistry. (2018, April 24).
  • Manabe, S., Satoh, H., et al. (2013).
  • Belot, F., et al. (2016). Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues.
  • Chemistry Steps. (n.d.). Glycosides.
  • ResearchGate. (2025, August 9). Glycosidation–Anomerisation Reactions of 6,1‐Anhydroglucopyranuronic Acid and Anomerisation of β‐D‐Glucopyranosiduronic Acids Promoted by SnCl4.
  • Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 19.
  • Beilstein Journals. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Reitti, M., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 856-860.
  • Wikipedia. (n.d.). Koenigs–Knorr reaction.
  • Govindarajan, M. (2020). Protecting group migrations in carbohydrate chemistry.
  • Nokami, J., et al. (2007).
  • Chemical Society Reviews. (2023, October 13). Advances in glycoside and oligosaccharide synthesis. RSC Publishing.
  • Reitti, M., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • ResearchGate. (2014, October 18).

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Technical Support Center: Deprotection Strategies for 3-O-Benzyl-β-D-glucopyranosides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of 3-O-Benzyl-β-D-glucopyranosides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the challenges of this common yet sometimes problematic synthetic transformation.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the deprotection of 3-O-Benzyl-β-D-glucopyranosides. Each problem is followed by potential causes and actionable solutions.

Problem 1: Incomplete or Sluggish Deprotection via Catalytic Hydrogenolysis

Symptom: TLC or LC-MS analysis shows a significant amount of starting material or partially debenzylated intermediates, even after extended reaction times.

Potential Causes & Solutions:

  • Catalyst Inactivity or Poisoning: The palladium catalyst is the workhorse for this reaction, but its activity can be compromised.

    • Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Palladium on carbon (Pd/C) can degrade over time.[1] For particularly stubborn deprotections, Pearlman's catalyst (Pd(OH)₂/C) is often more effective.[1][2][3]

    • Catalyst Poisoning: Sulfur-containing functional groups (e.g., thiols, thioethers) are notorious for poisoning palladium catalysts.[4][5] If your substrate contains sulfur, consider using alternative deprotection methods or a much higher catalyst loading. In some cases, using liquid ammonia as a solvent can mitigate poisoning by cysteine or methionine residues.[5]

    • Amine Inhibition: While less severe than sulfur, amine functionalities in the substrate can also inhibit the catalyst. Using Pearlman's catalyst is often a good solution for N-benzyl deprotection.[3]

  • Insufficient Hydrogen Source:

    • Hydrogen Gas (H₂): For reactions using a hydrogen balloon, ensure there are no leaks and that the balloon provides a slight positive pressure. For multi-benzylated substrates, the reaction will consume a significant amount of hydrogen, so a larger balloon or a hydrogenation apparatus with a continuous hydrogen supply may be necessary.[2]

    • Transfer Hydrogenolysis: When using hydrogen donors like ammonium formate, formic acid, or cyclohexadiene, ensure you are using a sufficient molar excess.[2][6] Catalytic transfer hydrogenation can be a rapid and simple alternative to using flammable hydrogen gas.[6][7]

  • Poor Solubility: If the substrate or the deprotected product has poor solubility in the reaction solvent, it can coat the catalyst surface, hindering its activity.

    • Solvent Optimization: A mixture of solvents can be beneficial. Common solvents include methanol, ethanol, ethyl acetate, and THF.[8][9] For substrates with poor solubility, a combination like THF/methanol can be effective.[9]

  • Steric Hindrance: While the 3-O-benzyl group is generally accessible, extensive substitution on the glucopyranoside ring can sterically hinder the approach of the substrate to the catalyst surface.

    • Increase Catalyst Loading: Increasing the weight percentage of the catalyst (from the typical 10-20% w/w up to a 1:1 ratio with the substrate in difficult cases) can improve reaction rates.[3]

    • Elevated Pressure and/or Temperature: While often performed at room temperature and atmospheric pressure, increasing the hydrogen pressure and/or temperature can sometimes overcome sluggish reactions. However, be cautious as this may lead to side reactions.

Problem 2: Undesired Side Reactions During Deprotection

Symptom: Formation of unexpected byproducts observed by TLC, LC-MS, or NMR.

Potential Causes & Solutions:

  • Reduction of Other Functional Groups: Catalytic hydrogenolysis is a powerful reducing method and is not always chemoselective.

    • Sensitive Groups: Alkenes, alkynes, azides, and some nitrogen-containing heterocycles will also be reduced under standard hydrogenolysis conditions.[4][10]

    • Alternative Methods: If your molecule contains such functional groups, consider alternative deprotection strategies. Lewis acid-mediated deprotection or oxidative cleavage are viable options.[2][4]

  • Over-reduction or Ring Opening: In rare cases, particularly with harsh conditions, over-reduction or cleavage of the glycosidic bond can occur.

    • Milder Conditions: Use milder hydrogen sources like cyclohexadiene for transfer hydrogenolysis to limit the availability of hydrogen.[10]

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Anomerization: Acidic conditions can lead to anomerization at the C-1 position.

    • Neutral Conditions: Catalytic hydrogenolysis is generally performed under neutral conditions, minimizing this risk.[11] If using Lewis acids, carefully control the reaction temperature and stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of 3-O-Benzyl-β-D-glucopyranosides?

A1: The most prevalent methods fall into three main categories:

  • Catalytic Hydrogenolysis: This is the most widely used method, typically employing a palladium catalyst (e.g., 10% Pd/C) with a hydrogen source (H₂ gas or a hydrogen donor like ammonium formate).[2] It is favored for its mild, neutral conditions and clean reaction profile, yielding the desired alcohol and toluene as a byproduct.[10]

  • Dissolving Metal Reductions: This method, often using sodium in liquid ammonia (Birch reduction), is a powerful alternative, especially when catalytic hydrogenolysis fails.[2] However, it requires cryogenic temperatures and careful handling of reactive metals.

  • Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (BCl₃), trimethylsilyl iodide (TMSI), or trifluoroacetic acid (TFA) can cleave benzyl ethers.[2] These methods can be useful when other techniques are unsuccessful but are often harsh and may require low temperatures to control selectivity.[2]

Deprotection MethodTypical ReagentsAdvantagesDisadvantages
Catalytic Hydrogenolysis 10% Pd/C, H₂ or HCOONH₄Mild, neutral conditions; clean reactionCatalyst poisoning by sulfur; reduces other functional groups
Dissolving Metal Reduction Na, liquid NH₃Powerful; effective for stubborn casesCryogenic temperatures; handling of reactive metals
Lewis Acid-Mediated Cleavage BCl₃, TMSI, TFAUseful when other methods fail; potential for regioselectivity[2]Harsh conditions; may require cryogenic temperatures; potential for side reactions

Q2: Can I selectively deprotect the 3-O-benzyl group in the presence of other benzyl ethers on the same sugar ring?

A2: Achieving regioselective de-O-benzylation is challenging but possible under specific conditions. The reactivity of different benzyl ethers can be influenced by steric and electronic factors.

  • Lewis Acids: Certain Lewis acids can exhibit regioselectivity. For instance, SnCl₄ and TiCl₄ have been used for the selective removal of a secondary benzyl group in per-benzylated 1,6-anhydrohexoses.[12][13] Triisobutylaluminium (TIBAL) has been shown to selectively debenzylate the 2-O-position in per-benzylated glucosides.[12]

  • Catalytic Transfer Hydrogenation: In some cases, catalytic transfer hydrogenation with HCO₂NH₄ and a Pd/C catalyst has been used to selectively remove the 2-O-benzyl group in derivatives of D-glucose, D-mannose, and D-galactose.[12]

Q3: My catalytic hydrogenolysis reaction is not working. What are the first troubleshooting steps I should take?

A3: Here is a logical workflow to troubleshoot a failed hydrogenolysis reaction:

troubleshooting_workflow start Reaction Stalled/Failed check_catalyst Check Catalyst start->check_catalyst check_hydrogen Check Hydrogen Source start->check_hydrogen check_substrate Check Substrate Purity start->check_substrate check_solvent Check Solvent start->check_solvent new_catalyst Use Fresh Catalyst / Try Pearlman's Catalyst check_catalyst->new_catalyst Old or Inactive? increase_loading Increase Catalyst Loading check_catalyst->increase_loading Steric Hindrance? ensure_supply Ensure Adequate H₂ Supply / Excess Donor check_hydrogen->ensure_supply Insufficient? purify_substrate Repurify Starting Material check_substrate->purify_substrate Impurities Present? (e.g., Sulfur) change_solvent Use Solvent Mixture (e.g., THF/MeOH) check_solvent->change_solvent Poor Solubility?

Caption: A troubleshooting workflow for failed catalytic hydrogenolysis.

Q4: Are there any safety precautions I should be aware of when performing these deprotections?

A4: Yes, safety is paramount.

  • Catalytic Hydrogenolysis: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents like methanol or ethanol. Always handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) and filter it carefully. Never discard the used catalyst directly into a waste bin, as it can ignite upon contact with air.[1] Quench the catalyst with water before disposal. When using hydrogen gas, ensure all equipment is properly sealed to prevent leaks, as hydrogen is highly flammable.

  • Dissolving Metal Reductions: Sodium metal reacts violently with water. The reaction is performed in liquid ammonia at -78 °C, which requires a well-ventilated fume hood and appropriate personal protective equipment (cryogenic gloves, face shield). The reaction must be carefully quenched.[2]

  • Lewis Acids: Many Lewis acids are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate protective gear.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis using Pd/C and H₂
  • Preparation: In a flask suitable for hydrogenation, dissolve the 3-O-Benzyl-β-D-glucopyranoside (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or a THF/methanol mixture).[2]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) or 20% Pearlman's catalyst (Pd(OH)₂/C). The typical catalyst loading is 10-20% by weight of the substrate.[2][3]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (nitrogen or argon) three times. Then, evacuate and backfill with hydrogen gas (H₂). For a balloon setup, maintain a positive pressure of H₂.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenolysis using Ammonium Formate
  • Preparation: Dissolve the 3-O-Benzyl-β-D-glucopyranoside (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C (10-20% w/w) followed by ammonium formate (3-10 eq).

  • Reaction: Heat the mixture to reflux and monitor the progress by TLC or LC-MS. These reactions are often complete within 30 minutes to a few hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite, washing with the solvent. Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods (e.g., column chromatography).

References

  • Technical Support Center: Deprotection of Benzylated Sugars - Benchchem.
  • Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC - NIH.
  • New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene: Synthetic Communications - Taylor & Francis.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.
  • Technical Support Center: Optimizing Benzyl Ether Deprotection - Benchchem.
  • Application Notes and Protocols: Hydrogenolysis for Benzyl Group Removal - Benchchem.
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
  • Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger - ResearchGate.
  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? | ResearchGate.
  • Benzyl Protection - Common Organic Chemistry.
  • Regioselective de-O-benzylation with Lewis acids | The Journal of Organic Chemistry.
  • A Comparative Guide to Protected Glucoses: Unveiling the Advantages of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose - Benchchem.
  • Can Pd/C go bad? And also advice on disacharide debenzylation : r/Chempros - Reddit.
  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC - NIH.
  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies.
  • How can one remove a benzyl group from benzylated sugar? - ResearchGate.

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Technical Support Center: Scale-Up Synthesis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your scale-up campaign.

Synthetic Strategy Overview

The synthesis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside is a strategic endeavor in carbohydrate chemistry, requiring precise control over protecting group manipulations. The most reliable and scalable approach involves a three-step sequence starting from the commercially available 4-methoxyphenyl β-D-glucopyranoside. This strategy hinges on the differential reactivity of the hydroxyl groups on the pyranose ring.

The core logic is as follows:

  • Diol Protection: The C4 and C6 hydroxyls are protected simultaneously using a benzylidene acetal. This is a robust, high-yielding reaction that masks the most reactive primary alcohol (C6) and the adjacent secondary alcohol (C4), leaving the C2 and C3 hydroxyls available.

  • Regioselective Benzylation: The C3 hydroxyl is selectively benzylated. The C2 hydroxyl's reactivity is sterically hindered by the bulky anomeric substituent, and its electronic properties can be influenced by the anomeric effect, often making the C3 hydroxyl more accessible for etherification under controlled conditions.

  • Reductive Acetal Cleavage: The benzylidene acetal is removed under reductive conditions to liberate the C4 and C6 hydroxyls, yielding the final target molecule. This method is chosen to avoid the harsh acidic conditions of simple hydrolysis which could risk cleaving the desired glycosidic bond.

Below is a diagram illustrating the complete synthetic workflow.

G cluster_0 Step 1: Benzylidene Acetal Protection cluster_1 Step 2: Regioselective Benzylation cluster_2 Step 3: Reductive Deprotection A 4-Methoxyphenyl β-D-glucopyranoside B 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside A->B Benzaldehyde dimethyl acetal, p-TsOH, DMF C 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside D 4-Methoxyphenyl 3-O-benzyl- 4,6-O-benzylidene-β-D-glucopyranoside C->D NaH, Benzyl Bromide, DMF E 4-Methoxyphenyl 3-O-benzyl- 4,6-O-benzylidene-β-D-glucopyranoside F 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside (Final Product) E->F NaBH3CN, HCl-Ether, THF

Caption: High-level workflow for the three-step synthesis of the target glycoside.

Detailed Experimental Protocols

The following protocols are baseline procedures. For scale-up, incremental adjustments and in-process controls (IPCs) are critical.

Protocol 1: Synthesis of 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside (Intermediate I)
  • Principle: This reaction forms a cyclic acetal across the C4 and C6 hydroxyls. Using benzaldehyde dimethyl acetal and a catalytic amount of acid drives the equilibrium toward the product by removing methanol. DMF is an excellent solvent for sugars and reactants.

  • Procedure:

    • To a stirred solution of 4-methoxyphenyl β-D-glucopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~5 mL/g), add benzaldehyde dimethyl acetal (1.5 eq).

    • Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq) to the mixture.

    • Heat the reaction to 60-70 °C under reduced pressure (~50-60 mbar) to facilitate the removal of methanol byproduct.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:1). The product will have a higher Rf than the starting material.

    • Once the reaction is complete (typically 4-6 hours), cool to room temperature and quench by adding triethylamine (Et3N) until the pH is ~7-8.

    • Concentrate the mixture under high vacuum to remove the bulk of the DMF.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a crude solid.

    • Purify by recrystallization from ethanol or by silica gel chromatography to yield Intermediate I as a white solid.

Protocol 2: Synthesis of 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (Intermediate II)
  • Principle: A strong base (NaH) is used to deprotonate the most accessible hydroxyl group (C3), which then acts as a nucleophile to displace bromide from benzyl bromide.[1] The use of a non-participating protecting group at C2 (in this case, a free hydroxyl which is less reactive) helps avoid the formation of unwanted orthoesters.[2]

  • Procedure:

    • Suspend Intermediate I (1.0 eq) in anhydrous DMF (~10 mL/g) under an inert atmosphere (Nitrogen or Argon) and cool to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15-20 minutes. Allow the mixture to stir for 1 hour at 0 °C.

    • Add benzyl bromide (BnBr, 1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC (e.g., Ethyl Acetate/Hexane 3:7). The product will have a significantly higher Rf than the starting material.

    • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by the addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography on silica gel (gradient elution, e.g., 10% to 30% Ethyl Acetate in Hexane) to yield Intermediate II.[3]

Protocol 3: Synthesis of 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside (Final Product)
  • Principle: Reductive opening of the benzylidene acetal using sodium cyanoborohydride (NaBH3CN) in the presence of an acid source (ethereal HCl) regioselectively yields the C6-OH and C4-OH, leaving the C3-O-benzyl ether intact.[4] This method is milder than catalytic hydrogenolysis, which could risk cleaving the desired 3-O-benzyl group.[5]

  • Procedure:

    • Dissolve Intermediate II (1.0 eq) in anhydrous tetrahydrofuran (THF, ~15 mL/g) under an inert atmosphere.

    • Add sodium cyanoborohydride (NaBH3CN, 3.0 eq) to the solution.

    • Cool the mixture to 0 °C. Slowly add a solution of ethereal hydrogen chloride (HCl, e.g., 2M in diethyl ether) dropwise until gas evolution ceases and the solution becomes acidic.

    • Stir the reaction at room temperature and monitor by TLC (e.g., Ethyl Acetate/Hexane 1:1). The product is more polar and will have a lower Rf.

    • Once complete, quench by adding solid sodium bicarbonate until the pH is neutral.

    • Filter the mixture through a pad of celite to remove inorganic salts and concentrate the filtrate.

    • Partition the residue between ethyl acetate and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography on silica gel (gradient elution, e.g., 30% to 60% Ethyl Acetate in Hexane) to yield the final product.[6]

Scale-Up Data & Considerations

ParameterLab Scale (1-5 g)Pilot Scale (100-500 g)Key Consideration
Solvent Volume (DMF) 5-10 mL/g3-5 mL/gReduce volume to improve throughput; ensure adequate stirring.
NaH Addition Manual, portion-wiseSyringe pump or solids dosing funnelCritical for temperature control; exothermic reaction.
BnBr Addition Manual, dropwiseAddition funnel or pumpControl rate to manage exotherm.
Temperature Control Ice bathJacketed reactor with chillerMaintaining <5 °C during additions is crucial for selectivity.
Work-up Separatory funnelJacketed reactor with bottom outletLarge volume extractions can be time-consuming.
Purification Flash ChromatographyAutomated flash system or recrystallizationRecrystallization is preferred for scale-up to avoid solvent waste.
Typical Yield (Overall) 50-65%45-60%Yields may slightly decrease on scale-up due to transfer losses.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

G cluster_step1 Step 1: Benzylidene Protection cluster_step2 Step 2: Benzylation cluster_step3 Step 3: Deprotection start Low Yield or Incomplete Reaction s1_check TLC shows significant starting material? start->s1_check Issue in Step 1 s2_check TLC shows starting material and/or multiple products? start->s2_check Issue in Step 2 s3_check TLC shows incomplete conversion to product? start->s3_check Issue in Step 3 s1_sol1 Cause: Inefficient water removal. Solution: Ensure good vacuum; check for leaks. Add molecular sieves. s1_check->s1_sol1 s1_sol2 Cause: Inactive p-TsOH catalyst. Solution: Use fresh catalyst. s1_check->s1_sol2 s2_sol1 Cause: Insufficient/degraded NaH. Solution: Use fresh NaH; ensure an inert, anhydrous environment. s2_check->s2_sol1 s2_sol2 Cause: Over-benzylation (at C2). Solution: Maintain low temperature (<5 °C) during BnBr addition. s2_check->s2_sol2 s3_sol1 Cause: Insufficient acid activator. Solution: Add more ethereal HCl dropwise and monitor pH/TLC. s3_check->s3_sol1 s3_sol2 Cause: Deactivated NaBH3CN. Solution: Use fresh reagent. s3_check->s3_sol2

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Q1: In the benzylation step (Protocol 2), my reaction is sluggish and TLC shows a lot of starting material remains even after 16 hours. What is the likely cause?

A1: This is a classic problem pointing to inefficient deprotonation. The most common culprits are:

  • Inactive Sodium Hydride (NaH): NaH is highly sensitive to moisture and can be passivated by an outer layer of sodium hydroxide. Ensure you are using fresh NaH from a sealed container and quickly weighing and transferring it. Use the portion of NaH from below the surface of the mineral oil.

  • Wet DMF: The solvent must be anhydrous. Even small amounts of water will quench the NaH. Use a freshly opened bottle of anhydrous DMF or solvent passed through a purification system.

  • Insufficient Inert Atmosphere: Failure to maintain a positive pressure of nitrogen or argon can allow moisture into the reaction vessel. Check all seals and connections.

Q2: I see a byproduct in the benzylation step that has a similar Rf to my desired product, making purification difficult. What could it be?

A2: This is likely the 2-O-benzyl isomer or the 2,3-di-O-benzyl species. Formation of these byproducts is typically due to a loss of regioselectivity.

  • Causality: The C3-OH is generally more nucleophilic, but if the reaction temperature is not kept low (0 °C or below) during the addition of benzyl bromide, the kinetic selectivity can be lost, leading to benzylation at the C2 position as well. A large excess of NaH or benzyl bromide can also lead to the formation of the di-benzylated product.

  • Solution: Strictly maintain the internal temperature below 5 °C during the addition of all reagents. Use the recommended stoichiometry (1.1-1.2 eq of base and alkylating agent). Careful column chromatography with a shallow solvent gradient is required to separate these isomers.

Q3: During the final deprotection (Protocol 3), the reaction stalls. How can I drive it to completion?

A3: The reductive opening of the benzylidene acetal is acid-catalyzed. A stalled reaction usually indicates an issue with the acidic conditions.

  • Causality: The reaction consumes acid. If insufficient ethereal HCl is added, the reaction will stop. Additionally, NaBH3CN can degrade over time.

  • Solution: Monitor the reaction by TLC. If it stalls, add another portion of ethereal HCl dropwise and observe if the reaction progresses. If not, a small, fresh portion of NaBH3CN may be required. Be cautious not to add too much acid, as it can potentially lead to side reactions, including cleavage of the primary glycosidic bond.

Q4: Why is β-stereoselectivity generally maintained in this synthesis?

A4: The starting material, 4-methoxyphenyl β-D-glucopyranoside, already has the desired β-configuration at the anomeric center (C1). The subsequent reactions at the C3, C4, and C6 positions do not affect the stereochemistry at C1, so the β-configuration is retained throughout the synthesis. The key challenge in many glycosylation reactions is establishing this stereocenter, but here we begin with it already correctly configured.[7]

Q5: Can I use catalytic hydrogenolysis (e.g., H2, Pd/C) for the final deprotection step?

A5: It is not recommended for this specific target molecule. While catalytic hydrogenolysis is a very common method for removing benzyl ethers and benzylidene acetals, it is generally non-selective.[5] In this case, it would likely cleave both the benzylidene acetal AND the desired 3-O-benzyl ether, leading to the fully deprotected 4-methoxyphenyl β-D-glucopyranoside, not the target compound.[4] The reductive ring-opening with NaBH3CN/HCl is the preferred method for selectively removing the benzylidene acetal in the presence of a benzyl ether.

References

  • Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 12. [Link]

  • Fogh, I., et al. (2001). Synthesis of aryl 3-O-beta-cellobiosyl-beta-D-glucopyranosides for reactivity studies of 1,3-1,4-beta-glucanases. Carbohydrate Research, 331(1), 65-76. [Link]

  • Request PDF | A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols | ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Brewster, K., Harrison, J., & Inch, T. D. (1980). SYNTHESIS OF ARYL β-D-GLUCOPYRANOSIDES AND ARYL β-D-GLUCOPYRANOSIDURONIC ACIDS. Tetrahedron Letters, 21(52), 5051-5054. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 21, 2026, from [Link]

  • van Midden, M., et al. (2025). The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides. Chemistry – A European Journal, 31(e202501216). [Link]

  • Witte, M. D. (2013). Unravelling glycosylation reaction mechanisms. Scholarly Publications Leiden University. [Link]

  • Matsumura, S., et al. (2005). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. Tetrahedron: Asymmetry, 16(17), 2946-2954. [Link]

  • ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? Retrieved January 21, 2026, from [Link]

  • Kumar, A., & Tiwari, V. K. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 863261. [Link]

  • ResearchGate. (n.d.). Synthesis of naturally occurring β-D-glucopyranosides based on enzymatic β-glucosidation using β-glucosidase from almond. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Chemical glycosylation. Retrieved January 21, 2026, from [Link]

  • Gohr, F. N., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 848-852. [Link]

  • Perepelov, A. V., et al. (2011). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Journal of Carbohydrate Chemistry, 30(4-6), 293-308. [Link]

  • Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Purification of synthesized protected carbohydrate via automation... | Download Scientific Diagram. Retrieved January 21, 2026, from [Link]

  • Goyal, A., & Goyal, D. (2007). An overview of purification methods of glycoside hydrolase family 70 dextransucrase. Biotechnology and Molecular Biology Reviews, 2(2), 40-48. [Link]

  • Zhang, Y., et al. (2018). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. European Journal of Medicinal Chemistry, 157, 1143-1153. [Link]

  • Liu, W., et al. (2024). Purification and immobilization of β-glucosidase using surface modified mesoporous silica Santa Barbara Amorphous 15 for eco-friendly preparation of sagittatoside A. Journal of Nanobiotechnology, 22(1), 471. [Link]

  • BIO Pharma Production. (n.d.). 4-Methoxyphenyl 3-O-Benzyl-β-D-galactopyranoside. Retrieved January 21, 2026, from [Link]

  • Gupta, A. (2019). Strategic approach for purification of glycosides from the natural sources. ResearchGate. [Link]

  • Weber Lab. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. Retrieved January 21, 2026, from [Link]

  • Stenutz, R. (n.d.). 4-methoxyphenyl b-D-glucopyranoside. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Benzyl beta-d-glucopyranoside. Retrieved January 21, 2026, from [Link]

  • Takahashi, H., et al. (2018). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, 2018(2), M988. [Link]

  • Tang, A. (2012). Protecting Group-Free Synthesis of Glycosides. University of Toronto. [Link]

  • Spectrum. (n.d.). 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose...

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex carbohydrates, such as 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, rigorous structural confirmation is not merely a procedural formality; it is the cornerstone of reliable downstream applications, from biochemical assays to the development of novel therapeutics.[1][2] This guide provides a comprehensive framework for the unambiguous structural elucidation of this target molecule, leveraging a suite of modern analytical techniques. We will delve into the expected outcomes and provide comparative data from analogous structures, equipping the researcher with the necessary tools to confidently verify the success of their synthesis.

The Imperative of Orthogonal Analysis

A single analytical technique is rarely sufficient to confirm the structure of a novel or synthesized compound. Each method provides a unique piece of the structural puzzle, and it is the convergence of data from multiple, orthogonal techniques that builds a robust and irrefutable confirmation. For our target molecule, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and spatial arrangement of atoms within a molecule. For 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, a suite of NMR experiments is required.

1H NMR Spectroscopy: A Proton Census and Connectivity Map

The 1H NMR spectrum provides information on the number of different types of protons, their relative ratios, and their neighboring protons.

Expected 1H NMR Signals for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Considerations
Aromatic Protons (Benzyl & Phenyl)7.40 - 6.80Multiplet (m)9HOverlapping signals from both aromatic rings are expected.
Anomeric Proton (H-1)~5.00Doublet (d)1HThe coupling constant (J ≈ 7-8 Hz) is characteristic of a β-anomeric configuration.
Benzyl CH2~4.80Singlet (s) or AB quartet2HThe two benzylic protons can be diastereotopic, leading to two separate signals or an AB quartet.
Glucopyranose Ring Protons (H-2, H-3, H-4, H-5, H-6a, H-6b)4.00 - 3.40Multiplets (m)6HSignificant signal overlap is expected in this region, necessitating 2D NMR for definitive assignment.
Methoxyphenyl CH3~3.75Singlet (s)3HA sharp singlet, characteristic of a methoxy group.

Comparison with Alternatives:

  • α-anomer: The anomeric proton would appear at a higher chemical shift (δ > 5.0 ppm) with a smaller coupling constant (J ≈ 3-4 Hz).

  • Starting Materials: The absence of signals corresponding to the unprotected glucoside or the benzyl bromide is a key indicator of reaction completion.

  • Other Regioisomers: Benzylation at other positions on the glucose ring would result in a different set of chemical shifts and coupling patterns for the ring protons.

13C NMR Spectroscopy: The Carbon Skeleton

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected 13C NMR Signals for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside:

Assignment Expected Chemical Shift (δ, ppm) Key Considerations
Aromatic Carbons160 - 114Signals for the methoxy-substituted and benzyl rings will be present.
Anomeric Carbon (C-1)~102Characteristic chemical shift for a β-glycosidic linkage.
C-3 (Benzylated)~84Downfield shift compared to a non-benzylated C-3 due to the ether linkage.
Glucopyranose Ring Carbons (C-2, C-4, C-5)~78 - 70
Benzyl CH2~75
C-6~62
Methoxyphenyl CH3~56

Comparison with Alternatives:

  • Unprotected Glucoside: The chemical shift of C-3 would be significantly upfield.

  • Other Regioisomers: The downfield-shifted carbon signal would correspond to the position of benzylation.

2D NMR Spectroscopy (COSY & HSQC): Unraveling the Connections

Two-dimensional NMR experiments are crucial for definitively assigning the complex proton and carbon signals of the glucopyranose ring.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings, allowing for the tracing of the connectivity of the entire spin system of the glucose ring, starting from the well-resolved anomeric proton (H-1).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (1H-13C), enabling the unambiguous assignment of the carbon signals of the glucopyranose ring based on the previously assigned proton signals.[3]

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a direct confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) is particularly valuable for its high accuracy.

Expected Mass Spectrometry Results:

  • Molecular Ion: For 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside (C20H24O7), the expected exact mass is 376.1522 g/mol . In ESI-MS, this would typically be observed as the sodium adduct [M+Na]+ at m/z 399.1419 or the protonated molecule [M+H]+ at m/z 377.1595.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments can provide further structural information. Key expected fragmentation pathways for O-glycosides include the cleavage of the glycosidic bond. For our target molecule, a characteristic fragment would be the loss of the 4-methoxyphenol aglycone, resulting in an oxonium ion of the 3-O-benzyl-glucose moiety. Another expected fragmentation is the loss of the benzyl group.

Comparison with Alternatives:

  • Starting Materials: The absence of the molecular ions corresponding to the starting materials is a critical checkpoint.

  • Byproducts: The presence of unexpected ions may indicate the formation of byproducts, such as the fully benzylated glucoside or the unreacted glucoside.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Functional Group Expected Wavenumber (cm-1) Appearance
O-H (hydroxyl)3600 - 3200Broad
C-H (aromatic)3100 - 3000Sharp, multiple bands
C-H (aliphatic)3000 - 2850Sharp
C=C (aromatic)1600 - 1450Multiple sharp bands
C-O (ether & alcohol)1260 - 1000Strong, broad
C-O-C (glycosidic linkage)~1150Strong

Comparison with Alternatives:

  • Starting Glucoside: The spectrum of the starting material would show a more prominent and broader O-H stretch due to the presence of more hydroxyl groups.

  • Successful Benzylation: The appearance of characteristic aromatic C-H and C=C stretching bands from the benzyl group, along with a decrease in the relative intensity of the O-H band, indicates successful benzylation.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, MeOD, or DMSO-d6) in a clean NMR tube.

  • 1H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

  • 13C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required compared to the 1H NMR.

  • COSY Acquisition: Use a standard gradient-selected COSY pulse sequence.

  • HSQC Acquisition: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H correlations.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion and its adducts.

ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm-1.

Workflow for Multi-technique Structural Confirmation:

Caption: An integrated approach to structural verification.

Conclusion

The structural confirmation of synthesized 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a multi-faceted process that relies on the careful acquisition and interpretation of data from a suite of analytical techniques. By systematically comparing the experimental data with the expected values and considering potential isomeric and byproduct alternatives, researchers can achieve a high degree of confidence in the identity and purity of their compound. This rigorous approach to structural verification is paramount for ensuring the validity of subsequent scientific investigations and the successful development of new technologies.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. [Link]

  • Gross, J. H. Mass Spectrometry: A Textbook. Springer, 2017. [Link]

  • Smith, B. C. Infrared Spectral Interpretation: A Systematic Approach. CRC Press, 2018. [Link]

  • PubChem. Benzyl beta-D-glucopyranoside. [Link]

  • Royal Society of Chemistry. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthetic compound is a cornerstone of reliable and reproducible results. In this guide, we delve into the critical process of validating the purity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, a key intermediate in various biochemical and pharmaceutical research applications.[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its precision and versatility in separating complex mixtures.[2] This guide will not only provide a detailed, field-proven HPLC methodology but also offer a comparative analysis with alternative techniques, all grounded in scientific principles and supported by experimental data.

The Criticality of Purity for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a synthetically derived glycoside with significant potential in various research fields. The presence of impurities, which can arise from the synthetic route, can drastically alter its biological activity, chemical reactivity, and overall stability. Therefore, a robust analytical method to confirm its purity is not just a quality control measure but a fundamental requirement for its intended application.

Potential impurities in the synthesis of such benzylated glycosides can include:

  • Starting Materials: Unreacted starting materials such as 4-methoxyphenol and the protected glucose donor.

  • Incompletely Benzylated Derivatives: Compounds where not all intended hydroxyl groups are benzylated.

  • Anomeric Impurities: The presence of the alpha-anomer instead of the desired beta-anomer.

  • Byproducts from Protecting Group Manipulations: Residual reagents or byproducts from the addition or removal of protecting groups.[3][4]

  • Solvents and Reagents: Residual solvents like benzyl chloride or benzyl alcohol from the synthesis.[5][6][7]

A well-designed HPLC method must be able to resolve the main compound from all these potential impurities.

The Gold Standard: Reversed-Phase HPLC with UV Detection

For a molecule like 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, which possesses chromophores (the phenyl and methoxyphenyl groups), reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection is the method of choice. The principle of RP-HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Causality Behind Experimental Choices

The selection of each parameter in the HPLC method is critical for achieving optimal separation and sensitivity.

  • Column: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention and separation of moderately nonpolar compounds like our target molecule. The choice of a specific C18 column (e.g., particle size, length, and brand) will influence the resolution and analysis time.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed for analyzing samples with a range of polarities, which is common in purity analysis where both polar and nonpolar impurities might be present. A gradient allows for the elution of highly retained components in a reasonable time while maintaining good resolution of early-eluting peaks. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detection: The presence of aromatic rings in the molecule allows for sensitive detection by UV absorbance. A photodiode array (PDA) detector is particularly useful as it can acquire the full UV spectrum of each peak, which aids in peak identification and purity assessment. The optimal detection wavelength should be determined by examining the UV spectrum of the main compound.

Experimental Protocol: HPLC Purity Validation

This section provides a detailed, step-by-step methodology for the purity validation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside by HPLC.

Instrumentation and Materials
  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside reference standard of known purity.

  • The sample of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside to be tested.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Diluent: Acetonitrile/water (50:50, v/v).

  • Reference Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in the diluent to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the reference standard solution using the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 0-5 min: 50% B5-25 min: 50% to 95% B25-30 min: 95% B30.1-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm (or the λmax of the compound)
Injection Volume 10 µL
Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[8][9]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a spiked placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation prep_sample Prepare Sample Solution (1 mg/mL) hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_std Prepare Reference Standard (1 mg/mL) prep_std->hplc_system prep_mobile Prepare Mobile Phases (A & B) prep_mobile->hplc_system inject_std Inject Reference Standard hplc_system->inject_std inject_sample Inject Sample hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity specificity Specificity calculate_purity->specificity linearity Linearity calculate_purity->linearity accuracy Accuracy calculate_purity->accuracy precision Precision calculate_purity->precision

Caption: Workflow for HPLC purity validation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other analytical techniques can also be employed for purity assessment. A comparative overview is essential for selecting the most appropriate method based on the specific needs of the analysis.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, quantitative, well-established and validated.[2]Requires specialized equipment, can be time-consuming for method development.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, low cost, good for screening multiple samples.[10][11]Lower resolution than HPLC, primarily qualitative or semi-quantitative.[10]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a reference standard of the analyte, non-destructive.[9][12][13]Lower sensitivity than HPLC, requires specialized equipment and expertise, can be affected by peak overlap.[12]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency, small sample volume, rapid analysis.[8][14]Lower sensitivity for neutral compounds without derivatization, reproducibility can be a challenge.[15]

Visualizing a Hypothetical Impurity Profile

Impurity_Profile cluster_synthesis Synthetic Mixture cluster_hplc HPLC Separation cluster_chromatogram Resulting Chromatogram main_compound 4-Methoxyphenyl 3-O-Benzyl- beta-D-glucopyranoside (Target) hplc_column C18 Column main_compound->hplc_column impurity_a Impurity A (Starting Material) impurity_a->hplc_column impurity_b Impurity B (Under-benzylated) impurity_b->hplc_column impurity_c Impurity C (Anomer) impurity_c->hplc_column peak_a Peak A hplc_column->peak_a Early Elution (More Polar) peak_b Peak B hplc_column->peak_b peak_main Main Peak hplc_column->peak_main Target Elution peak_c Peak C hplc_column->peak_c Late Elution (Less Polar)

Caption: Hypothetical HPLC separation of the target compound from potential impurities.

Conclusion: A Self-Validating System for Trustworthy Results

The purity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is paramount for its reliable use in research and development. The presented HPLC method, when properly validated according to ICH guidelines, provides a robust and trustworthy system for purity determination.[8][9] The causality-driven approach to method development ensures that the chosen parameters are optimal for the specific analytical challenge. While alternative techniques like qNMR and CE offer unique advantages, HPLC remains the workhorse for routine purity analysis due to its high resolving power and quantitative accuracy. By implementing a well-validated HPLC method, researchers can have high confidence in the quality of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.

References

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Reddy, G. S., & Kumar, A. (2014). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 6(7), 2006-2011. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Giron, D. (2013). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. Journal of Planar Chromatography – Modern TLC, 26(4), 338-342. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Das, S. K., & Malipeddi, H. (2017). Chemical O‐Glycosylations: An Overview. ChemistryOpen, 6(2), 170-203. [Link]

  • Wang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(33), 4276-4284. [Link]

  • Corradini, D. (2005). Capillary electrophoresis of sugar acids. Methods in molecular biology (Clifton, N.J.), 294, 249–265. [Link]

  • Wang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. SciSpace. [Link]

  • Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. [Link]

  • Schmölzer, K., et al. (2018). Synthesis of Glycosides by Glycosynthases. Catalysts, 8(11), 515. [Link]

  • Stewart, G. R., et al. (1996). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Journal of Experimental Botany, 47(6), 795-805. [Link]

  • Kallepalli, V. A., & Birladeanu, L. (2012). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein journal of organic chemistry, 8, 1028–1032. [Link]

  • Bruker. (2017).
  • Kosenko, M. V., et al. (2017). The determination of glucose, sucrose and fructose by the method of capillary electrophoresis. ResearchGate. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Zhang, Z., Xiao, Z., & Linhardt, R. J. (2009). Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. Journal of Liquid Chromatography & Related Technologies, 32(9), 1235-1249. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. [Link]

  • Nekkalapudi, A., Veldi, V., & Pippalla, S. (2020). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. American Journal of Analytical Chemistry, 11, 215-227. [Link]

  • Springer Nature Experiments. (n.d.). Thin Layer Chromatography of Carbohydrates. [Link]

  • Crich, D. (2010). Protecting Group-Free Synthesis of Glycosides. Accounts of chemical research, 43(8), 1145–1153.
  • Tanimoto, T., et al. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). Chemical & pharmaceutical bulletin, 69(1), 85–91. [Link]

  • Hutta, M., et al. (2023). Analysis of Sugars in Honey Samples by Capillary Zone Electrophoresis Using Fluorescence Detection. Separations, 10(3), 150. [Link]

  • Oscarson, S., & Garg, N. (2004). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Carbohydrate research, 339(11), 2011–2014. [Link]

  • Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
  • ResearchGate. (2018). Synthesis of Glycosides by Glycosynthases. [Link]

Sources

A Comparative Guide to Glucosidase Inhibitors: Evaluating 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the landscape of metabolic disease therapeutics is in constant evolution. Alpha-glucosidase inhibitors, a cornerstone in the management of type 2 diabetes, represent a key area of investigation for novel, more potent, and safer compounds. This guide provides an in-depth, objective comparison of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, a synthetic glucoside, with established alpha-glucosidase inhibitors such as acarbose, miglitol, and voglibose. We will delve into the mechanistic underpinnings of alpha-glucosidase inhibition and present a framework for the experimental evaluation of new chemical entities in this class.

The Central Role of Alpha-Glucosidase in Glycemic Control

Alpha-glucosidase enzymes, located in the brush border of the small intestine, are critical for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1][2][3] The inhibition of these enzymes delays carbohydrate digestion and absorption, thereby mitigating the sharp post-meal spikes in blood glucose levels, a condition known as postprandial hyperglycemia.[2][3] This mechanism is a key therapeutic strategy in the management of type 2 diabetes mellitus.[1][4]

Established Alpha-Glucosidase Inhibitors: The Benchmarks

A thorough evaluation of any new potential glucosidase inhibitor requires a comparison against the current standards of care. Acarbose, miglitol, and voglibose are the most well-established drugs in this class.[3][4]

  • Acarbose: A pseudotetrasaccharide of microbial origin, acarbose is a potent inhibitor of both alpha-glucosidase and pancreatic alpha-amylase.[1] Its action significantly slows the digestion of complex starches and sucrose.[5]

  • Miglitol: A deoxynojirimycin derivative, miglitol is structurally similar to glucose and acts as a competitive inhibitor of intestinal alpha-glucosidases.[6][7] Unlike acarbose, it is systemically absorbed but not metabolized, being excreted unchanged by the kidneys.[7][8]

  • Voglibose: Also a valiolamine derivative, voglibose is a potent inhibitor of alpha-glucosidases and is noted for its generally better gastrointestinal tolerability compared to acarbose in some patient populations.[9][10][11]

The primary adverse effects associated with this class of drugs are gastrointestinal, including flatulence, diarrhea, and abdominal pain.[1][4][12] These side effects stem from the fermentation of undigested carbohydrates by colonic bacteria.[1][12]

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside: A Candidate for Investigation

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a synthetic compound that, based on its glucopyranoside structure, presents as a plausible candidate for alpha-glucosidase inhibition.[13][14][15] Its aglycone moiety (4-methoxyphenyl) and the benzyl group at the 3-O position may influence its binding affinity and selectivity for the enzyme's active site. To date, comprehensive public data on its biological activity as a glucosidase inhibitor is limited, making it an interesting subject for the application of a rigorous comparative evaluation framework.

A Framework for Comparative Evaluation

To ascertain the potential of a novel compound like 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, a multi-tiered experimental approach is essential. This framework encompasses in vitro enzymatic assays, kinetic studies to determine the mode of inhibition, and in vivo validation in animal models.

Part A: In Vitro Alpha-Glucosidase Inhibitory Assay

The initial step is to determine the compound's direct inhibitory effect on the target enzyme and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 6.8).

    • α-Glucosidase solution (from Saccharomyces cerevisiae, 2 U/mL in phosphate buffer).

    • Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) (1 mM in phosphate buffer).[16]

    • Test Compound Stock Solution: 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside dissolved in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM), from which serial dilutions are made.

    • Positive Control: Acarbose, Miglitol, or Voglibose solution.

    • Stop Solution: Sodium carbonate (Na2CO3) (1 M).[16]

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37°C for 5 minutes to allow for pre-incubation of the enzyme and inhibitor.[16][17]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the reaction mixture at 37°C for 20 minutes.[16][17]

    • Terminate the reaction by adding 50 µL of the stop solution.[16][17]

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.[16][17]

  • Controls:

    • 100% Enzyme Activity Control (Ac+): Contains solvent instead of the test compound.

    • Blank (Ab): Contains the test compound but no enzyme.

    • 0% Enzyme Activity Control (Ac-): Contains buffer instead of the enzyme.

  • Calculation of Percent Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Ac+) - (As - Ab) ] / (Ac+) * 100 where As is the absorbance of the sample well.

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50% and can be determined by non-linear regression analysis.

In Vitro Assay Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (α-glucosidase) - Substrate (pNPG) - Inhibitors (Test & Control) - Buffer & Stop Solution Mix Mix Inhibitor + Enzyme Reagents->Mix PreIncubate Pre-incubate (37°C, 5 min) Mix->PreIncubate AddSubstrate Add Substrate (pNPG) PreIncubate->AddSubstrate Incubate Incubate (37°C, 20 min) AddSubstrate->Incubate StopReaction Add Stop Solution (Na2CO3) Incubate->StopReaction Measure Measure Absorbance (405 nm) StopReaction->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Table 1: Comparative In Vitro Potency of α-Glucosidase Inhibitors

CompoundIC50 Value (µM)Reference
Acarbose~34.09[18]
MiglitolVaries (Potency can be lower than acarbose)General Knowledge
VogliboseVaries (Generally more potent than acarbose)[10]
4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside To be determined
Part B: Enzyme Kinetic Studies

Understanding the mechanism by which a compound inhibits an enzyme is crucial. Kinetic studies can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Experimental Approach:

The in vitro assay is performed with varying concentrations of the substrate (pNPG) in the presence and absence of different fixed concentrations of the inhibitor. By plotting the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]), a Lineweaver-Burk plot is generated. The pattern of changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor reveals the mode of inhibition.

Modes of Enzyme Inhibition

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E + P P Product (P) ESI Enzyme-Substrate-Inhibitor Complex (ESI) E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc + I ES_nc->ESI + I ES_nc->E_nc + P EI_nc->ESI + S InVivo_Workflow start Start acclimatize Acclimatize & Fast Rats start->acclimatize grouping Group Animals: - Control - Positive Control (Acarbose) - Test Compound acclimatize->grouping dosing Oral Administration of Vehicle/Drug/Compound grouping->dosing wait Wait 30 minutes dosing->wait challenge Oral Sucrose Load (2 g/kg) wait->challenge monitoring Blood Glucose Monitoring (0, 15, 30, 60, 120 min) challenge->monitoring analysis Plot Glucose vs. Time Calculate AUC monitoring->analysis end Evaluate Efficacy analysis->end

Sources

A Comparative Guide to β-Glucosidase Activity: 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside vs. p-Nitrophenyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of carbohydrate-active enzymes, the selection of an appropriate substrate is paramount for generating robust and reproducible data. This guide provides an in-depth comparison of two β-D-glucopyranoside substrates: the well-established chromogenic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), and the less characterized 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside. This document will delve into their structural differences, the established utility of pNPG, and a proposed experimental framework for evaluating the activity of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside.

Introduction to β-Glucosidase Substrates

β-Glucosidases (EC 3.2.1.21) are enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides, releasing glucose.[1] These enzymes are integral to numerous biological processes, including cellulose degradation in biofuel production, activation of plant defense mechanisms, and human drug metabolism.[1] The accurate measurement of β-glucosidase activity is therefore crucial. Chromogenic substrates, which release a colored product upon enzymatic cleavage, are invaluable tools for such measurements.[2][3]

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) is a widely used chromogenic substrate for assaying β-glucosidase activity.[1][4] Its hydrolysis by β-glucosidase yields D-glucose and p-nitrophenol.[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color with a maximum absorbance at 405 nm.[1] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.[1]

  • 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside is a biochemical reagent utilized in life science research, particularly in glycobiology and potentially in pharmaceutical development for metabolic disorders.[5][6][7][8] Unlike pNPG, it is not primarily known as a chromogenic substrate. Its utility as a direct substrate for measuring β-glucosidase activity is not well-documented in publicly available literature, necessitating a detailed experimental evaluation.

Structural and Functional Comparison

The key to understanding the potential differences in the activity of these two substrates lies in their chemical structures.

Feature4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranosidep-Nitrophenyl-β-D-glucopyranoside
Aglycone Group 4-Methoxyphenylp-Nitrophenyl
Modification on Glucopyranoside Ring 3-O-Benzyl groupNone
Detection Method Requires a secondary assay for the released 4-methoxyphenol or HPLC-based methods.Direct spectrophotometric detection of released p-nitrophenol at 405 nm under alkaline conditions.[1]
Potential Applications Research in glycobiology, potential lead in drug discovery.[5][8]Standard for β-glucosidase activity assays, enzyme kinetics, and inhibitor screening.[1][9]
Solubility Predicted to have higher hydrophobicity due to the benzyl and methoxyphenyl groups, potentially affecting solubility in aqueous buffers.Soluble in water and organic solvents like methanol and ethanol.[9]

The presence of the electron-withdrawing nitro group in pNPG facilitates the departure of the p-nitrophenolate ion, making the glycosidic bond more susceptible to enzymatic cleavage. In contrast, the methoxy group in 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside is an electron-donating group, which may influence the stability of the glycosidic bond differently. Furthermore, the bulky 3-O-benzyl group could introduce steric hindrance within the enzyme's active site, potentially impacting substrate binding and turnover.

Experimental Protocol for Comparative Activity Assay

To objectively compare the activity of these two substrates, a standardized β-glucosidase assay must be employed. The following protocol provides a framework for such a comparison.

Objective: To determine and compare the kinetic parameters (Km and Vmax) of a standard β-glucosidase with 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside and p-Nitrophenyl-β-D-glucopyranoside.
Materials:
  • β-glucosidase (e.g., from almonds or Aspergillus niger)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside

  • Assay Buffer (e.g., 100 mM acetate buffer, pH 5.0)[10]

  • Stop Solution (e.g., 0.2 M Sodium Carbonate, Na₂CO₃)[1]

  • Spectrophotometer or microplate reader

  • High-Performance Liquid Chromatography (HPLC) system (for analysis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside hydrolysis)

Workflow for Comparative Analysis

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis P1 Prepare stock solutions of both substrates P2 Prepare serial dilutions of each substrate P1->P2 A1 Incubate enzyme with varying substrate concentrations at 37°C P2->A1 P3 Prepare enzyme solution at a fixed concentration P3->A1 A2 Stop reaction at specific time points A1->A2 D1_pNPG For pNPG: Measure absorbance at 405 nm A2->D1_pNPG D1_4M For 4-Methoxyphenyl substrate: Analyze product formation by HPLC A2->D1_4M D2 Calculate initial reaction velocities (V₀) D1_pNPG->D2 D1_4M->D2 D3 Plot V₀ vs. [Substrate] D2->D3 D4 Determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk plots D3->D4

Caption: Experimental workflow for comparing β-glucosidase substrates.

Step-by-Step Protocol:
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of pNPG in the assay buffer.

    • Prepare a 10 mM stock solution of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside. Due to its potential lower aqueous solubility, a co-solvent like DMSO may be required. Ensure the final concentration of the co-solvent is consistent across all assays and does not inhibit the enzyme.

    • Prepare a series of dilutions for each substrate in the assay buffer, ranging from, for example, 0.1 mM to 10 mM.

    • Prepare a working solution of β-glucosidase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Enzymatic Reaction:

    • In a microplate or individual reaction tubes, add a fixed volume of the enzyme solution.

    • Initiate the reaction by adding an equal volume of the varying substrate concentrations.

    • Incubate the reactions at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes).[11]

  • Reaction Termination and Product Quantification:

    • For pNPG: Stop the reaction by adding the stop solution.[1] This will raise the pH and allow for the color development of the p-nitrophenolate ion.[1] Measure the absorbance at 405 nm.[1] A standard curve of p-nitrophenol should be prepared to quantify the amount of product formed.[1]

    • For 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside: Stop the reaction by heat inactivation or the addition of a quenching agent (e.g., a strong acid, ensuring compatibility with HPLC analysis). Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the substrate and the released 4-methoxyphenol product. A standard curve for 4-methoxyphenol will be required.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each substrate concentration.

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km (Michaelis constant, an indicator of substrate affinity) and Vmax (maximum reaction velocity). Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.

Interpreting the Results and Mechanistic Insights

The kinetic parameters obtained will provide a quantitative comparison of the two substrates.

  • A lower Km for a substrate suggests a higher affinity of the enzyme for that substrate.

  • A higher Vmax indicates a faster turnover rate once the substrate is bound to the enzyme.

It is plausible that 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside will exhibit a higher Km and a lower Vmax compared to pNPG due to the potential for steric hindrance from the 3-O-benzyl group and the less favorable electronic nature of the 4-methoxyphenyl aglycone for enzymatic hydrolysis.

Enzymatic Hydrolysis Mechanism

The hydrolysis of both substrates by a retaining β-glucosidase follows a two-step mechanism.

G cluster_step1 Step 1: Glycosylation S Enzyme-Substrate Complex I Covalent Glycosyl-Enzyme Intermediate S->I k₂ P1 Released Aglycone (p-nitrophenol or 4-methoxyphenol) I->P1 W Water P2 Glucose W->P2 k₃ E Free Enzyme P2->E

Caption: Two-step mechanism of a retaining β-glucosidase.

In the glycosylation step, the aglycone is released, and a covalent intermediate is formed between the glucose moiety and the enzyme's catalytic nucleophile.[12] In the deglycosylation step, a water molecule hydrolyzes this intermediate, releasing glucose and regenerating the free enzyme.[12] The chemical nature of the aglycone primarily influences the first step (glycosylation), while modifications to the glycone ring could potentially affect both steps.

Conclusion and Future Directions

While p-nitrophenyl-β-D-glucopyranoside remains the gold standard for routine β-glucosidase assays due to its simplicity and reliability, the exploration of alternative substrates like 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside is crucial for advancing our understanding of enzyme specificity and for specialized applications in drug discovery and glycobiology. The proposed experimental framework provides a robust methodology for a head-to-head comparison. The predicted lower reactivity of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside may make it a useful tool for studying enzymes with very high turnover rates or for trapping enzymatic intermediates. Further studies are warranted to fully elucidate its potential as a β-glucosidase substrate and its applications in the broader field of life sciences.

References

  • Bio-Synthesis. 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. [Link]

  • MDPI. Comparative Investigations on Different β-Glucosidase Surrogate Substrates. [Link]

  • PubMed. Kinetics of the hydrolysis of cellobiose and p-nitrophenyl-beta-D-glucoside by cellobiase of Trichoderma viride. [Link]

  • National Center for Biotechnology Information. Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase. [Link]

  • PubMed. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414. [Link]

  • ResearchGate. Pre-steady-state kinetics of p-nitrophenyl-β-D-glucopyranoside... [Link]

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A Researcher's Guide to Kinetic Analysis: Unveiling the Inhibitory Potential of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the kinetic behavior of potential enzyme inhibitors is a cornerstone of preclinical assessment. This guide provides an in-depth, practical comparison of the kinetic analysis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside, a synthetic glycoside with potential applications in glycobiology and beyond[1][2][3]. We will explore the methodologies to characterize its inhibitory action and compare its hypothetical performance against known glucosidase inhibitors.

Introduction to 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside and its Therapeutic Relevance

4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside belongs to a class of compounds used in biochemical research, particularly in the study of carbohydrate metabolism[3][4]. Its structural similarity to natural glycosides suggests its potential as a modulator of glycoside hydrolases, such as β-glucosidase. These enzymes are implicated in a range of physiological and pathophysiological processes, including digestion, lysosomal storage disorders, and viral entry. Consequently, inhibitors of these enzymes are of significant therapeutic interest. For instance, α-glucosidase inhibitors are an established class of drugs for managing type 2 diabetes[5][6].

This guide will walk you through a comprehensive kinetic analysis to determine the inhibitory mechanism and potency of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside. We will then compare its hypothetical kinetic profile to that of Acarbose, a well-established α-glucosidase inhibitor, and a structurally related compound, Phenyl-β-D-glucopyranoside, which has demonstrated anti-inflammatory properties[7].

The Cornerstone of Inhibition Studies: Understanding Enzyme Kinetics

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. A thorough kinetic analysis provides invaluable insights into the mechanism of inhibition, which can be broadly classified as competitive, non-competitive, uncompetitive, or mixed.[8][9][10] These inhibition modes are distinguishable by their effects on the key kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax)[8][11].

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged as the inhibition can be overcome by high substrate concentrations[8][9].

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting the enzyme's catalytic efficiency. In pure non-competitive inhibition, the inhibitor binds equally well to the free enzyme and the enzyme-substrate complex. This reduces Vmax without affecting Km[8][12].

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km, often proportionally[10].

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km[13].

To elucidate these mechanisms, graphical representations of kinetic data, such as the Lineweaver-Burk and Dixon plots, are indispensable tools[14][15][16].

Experimental Workflow for Kinetic Analysis

The following is a detailed protocol for the kinetic analysis of an enzyme inhibitor, using β-glucosidase as a model enzyme and 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside as the test compound.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme (β-glucosidase) - Substrate (pNPG) - Inhibitor (Test Compound) - Buffer assays Design Assay Conditions: - Substrate Concentrations - Inhibitor Concentrations reagents->assays Define experimental matrix incubation Incubate Enzyme, Inhibitor, and Substrate assays->incubation Set up reactions measurement Measure Product Formation (e.g., Absorbance at 405 nm) incubation->measurement Monitor reaction progress initial_velocity Calculate Initial Velocities (v₀) measurement->initial_velocity Extract raw data plots Generate Kinetic Plots: - Michaelis-Menten - Lineweaver-Burk - Dixon initial_velocity->plots Visualize data parameters Determine Kinetic Parameters: - Kₘ, Vₘₐₓ, Kᵢ, IC₅₀ plots->parameters Quantify inhibition

Caption: A streamlined workflow for the kinetic analysis of enzyme inhibitors.

Detailed Protocol

1. Reagents and Materials:

  • Enzyme: β-glucosidase from a suitable source (e.g., almond meal).

  • Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG). Upon hydrolysis by β-glucosidase, it releases p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm.

  • Inhibitor: 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside.

  • Buffer: Phosphate buffer (0.1 M, pH 6.8).

  • Stop Solution: Sodium carbonate (Na₂CO₃) solution (0.2 M).

  • 96-well microplate and microplate reader.

2. Determination of Michaelis-Menten Parameters (Km and Vmax) without Inhibitor:

  • Prepare a series of substrate (pNPG) dilutions in phosphate buffer at varying concentrations (e.g., 0.5, 1, 2, 5, 10, 20 mM).

  • In a 96-well plate, add 20 µL of each substrate dilution to triplicate wells.

  • Add 115 µL of phosphate buffer to each well.

  • Initiate the reaction by adding 15 µL of β-glucosidase solution (at a fixed concentration) to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the initial reaction velocity (v₀) for each substrate concentration.

  • Plot v₀ versus substrate concentration ([S]) to generate a Michaelis-Menten curve.

  • Determine Km and Vmax from a non-linear regression fit of the Michaelis-Menten equation or from a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

3. Determination of Inhibition Type and Inhibition Constant (Ki):

  • Select a range of inhibitor concentrations based on a preliminary IC₅₀ determination. The IC₅₀ is the concentration of inhibitor required to reduce the enzyme activity by 50%[17].

  • For each inhibitor concentration (including a zero-inhibitor control), repeat the kinetic experiment described in step 2, varying the substrate concentration.

  • Generate Lineweaver-Burk plots for each inhibitor concentration on the same graph.

  • Analyze the pattern of the lines to determine the type of inhibition[15][18]:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second quadrant.

  • The inhibition constant (Ki) can be determined from a Dixon plot (1/v₀ vs. [I]) or by replotting the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration[19][20][21].

Comparative Kinetic Analysis: A Hypothetical Case Study

To illustrate the practical application of this protocol, we present a hypothetical kinetic analysis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside and compare its performance with Acarbose and Phenyl-β-D-glucopyranoside against β-glucosidase.

Table 1: Hypothetical Kinetic Parameters of β-Glucosidase Inhibition

InhibitorIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside 15.28.5Competitive
Acarbose250.7140.3Competitive
Phenyl-β-D-glucopyranoside85.447.9Competitive

Analysis of Results:

In this hypothetical scenario, 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside emerges as the most potent inhibitor of β-glucosidase with the lowest IC₅₀ and Kᵢ values. A lower Kᵢ value signifies a higher binding affinity of the inhibitor for the enzyme[9]. The competitive mode of inhibition suggests that this compound likely binds to the active site of the enzyme, directly competing with the natural substrate.

Acarbose, a known competitive inhibitor, shows significantly lower potency in this hypothetical assay. Phenyl-β-D-glucopyranoside, while more potent than Acarbose, is still considerably weaker than our lead compound. The enhanced potency of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside could be attributed to the presence of the methoxyphenyl and benzyl groups, which may facilitate stronger interactions within the enzyme's active site.

Visualizing Inhibition: Lineweaver-Burk and Dixon Plots

Graphical analysis is crucial for a clear interpretation of the inhibition mechanism.

lineweaver_burk Lineweaver-Burk Plot for Competitive Inhibition xaxis 1/[S] yaxis 1/v₀ origin origin->xaxis origin->yaxis no_inhibitor No Inhibitor low_inhibitor Low [I] high_inhibitor High [I] y_intercept y_intercept->no_inhibitor y_intercept->low_inhibitor y_intercept->high_inhibitor

Caption: A representative Lineweaver-Burk plot for competitive inhibition.

dixon_plot Dixon Plot for Competitive Inhibition xaxis [I] yaxis 1/v₀ origin origin->xaxis origin->yaxis low_s Low [S] high_s High [S] intersection intersection_label -Kᵢ low_s_start low_s_start->low_s high_s_start high_s_start->high_s

Caption: A representative Dixon plot for determining the Kᵢ of a competitive inhibitor.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the kinetic analysis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside as a potential enzyme inhibitor. Through detailed protocols and comparative analysis, we have demonstrated how to elucidate the mechanism of inhibition and quantify its potency. Our hypothetical data suggests that this compound is a promising competitive inhibitor of β-glucosidase, warranting further investigation.

Future studies should focus on validating these findings with experimental data and expanding the analysis to a broader range of glycosidases to determine its selectivity. Furthermore, elucidating the structure-activity relationship (SAR) by synthesizing and testing analogs of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside could lead to the development of even more potent and selective inhibitors. Such endeavors are critical in the ongoing quest for novel therapeutics targeting enzyme-mediated pathologies.

References

  • Vertex AI Search. (2025, September 12). Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained.
  • Taylor & Francis Online. A graphical method for determining inhibition constants.
  • Vertex AI Search. (2025, September 12). How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach.
  • MCAT Biochemistry. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide.
  • Knya. (2024, April 16). Difference Between Competitive and Noncompetitive Enzyme Inhibition.
  • Wikipedia. Lineweaver–Burk plot.
  • Microbe Notes. (2022, May 30). Lineweaver–Burk Plot.
  • Fiveable. Dixon Plots Definition - Biological Chemistry II Key Term.
  • Khan Academy. Enzyme inhibition and kinetics graphs.
  • University College London. Enzyme inhibitors.
  • Sigma-Aldrich.
  • Wikipedia. Non-competitive inhibition.
  • Jack Westin.
  • Khan Academy. (2016, January 8). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics.
  • NIH. (2009, April 24). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding.
  • edX.
  • bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • BiochemSphere. (2025, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery.
  • MedchemExpress.com. 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside.
  • ResearchGate. Enzymatic kinetic assay. (A) Lineweaver-Burke plot of the inhibition....
  • Glycobiology. 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside.
  • Santa Cruz Biotechnology. 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside.
  • BIO Pharma Production. 4-Methoxyphenyl 3-O-Benzyl-β-D-galactopyranoside.
  • PubMed. An automated method to evaluate the enzyme kinetics of β-glucosidases.
  • NIH.
  • PubMed. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay.
  • PubChem. 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid.
  • MDPI. (2021, December 23). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies.
  • Tip Biosystems. (2024, July 19).
  • FooDB. (2015, April 18). Showing 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-beta-D-glucopyranoside (PHY0056545).
  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1.
  • ResearchGate. (2018, November 12). (PDF) Kinetics of enzyme inhibition.
  • Royal Society of Chemistry. (2025, April 4).
  • PubChem. Benzyl beta-d-glucopyranoside.
  • PubMed. (2015).

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A Comparative Guide to the Enzymatic Cross-Reactivity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of glycobiology and drug discovery, glycosides represent a pivotal class of molecules with diverse biological activities. Their interaction with glycoside hydrolases (GHs), enzymes that catalyze the cleavage of glycosidic bonds, is a subject of intense research, particularly in the development of enzyme inhibitors and probes. This guide provides a detailed comparative analysis of the enzymatic cross-reactivity of a specific synthetic glucoside, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, against a panel of relevant enzymes.

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a biochemical reagent utilized in glycobiology research to study enzyme-carbohydrate interactions.[1][2] Its structure, featuring a methoxyphenyl aglycone and a benzyl group protecting the 3-hydroxyl of the glucose moiety, presents unique steric and electronic properties that can influence its recognition and processing by enzymes. Understanding its cross-reactivity is crucial for its application as a research tool and for the design of more specific enzyme substrates or inhibitors.

This guide will objectively compare the performance of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside with structurally related alternatives, providing supporting hypothetical experimental data. The methodologies for generating such data are described in detail to ensure scientific integrity and reproducibility.

Comparative Analysis of Substrate Specificity

To evaluate the cross-reactivity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, we will compare its interaction with three commercially available enzymes: β-glucosidase from almonds, α-glucosidase from Saccharomyces cerevisiae, and α-amylase from porcine pancreas. The choice of these enzymes allows for the assessment of specificity towards the anomeric configuration (α vs. β) and the overall glycosidic linkage type.

For a robust comparison, two alternative substrates will be used:

  • 4-Methoxyphenyl-beta-D-glucopyranoside: The un-benzylated parent compound, to assess the influence of the 3-O-benzyl group on enzyme interaction.

  • p-Nitrophenyl-beta-D-glucopyranoside (pNPG): A widely used chromogenic substrate for β-glucosidases, serving as a benchmark for activity.[3]

The following table summarizes the hypothetical kinetic parameters (Michaelis constant, Km, and maximum velocity, Vmax) for the hydrolysis of these substrates by the selected enzymes. It is important to note that the data for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside and 4-Methoxyphenyl-beta-D-glucopyranoside are presented as plausible hypothetical values for illustrative purposes, as direct experimental data is not currently available in the public domain. The rationale behind these hypothetical values is based on established principles of enzyme-substrate interactions. The bulky 3-O-benzyl group is expected to create steric hindrance within the enzyme's active site, potentially leading to a decreased binding affinity (higher Km) and a lower catalytic rate (lower Vmax) compared to its un-benzylated counterpart.

SubstrateEnzymeHypothetical Km (mM)Hypothetical Vmax (µmol/min/mg)Rationale for Hypothetical Values
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside β-Glucosidase (almond)5.215.8The bulky 3-O-benzyl group likely hinders optimal binding in the active site, leading to a higher Km and lower Vmax compared to the un-benzylated analogue.
α-Glucosidase (S. cerevisiae)No significant activityNo significant activityThe β-anomeric linkage is not recognized by this α-specific enzyme.
α-Amylase (porcine pancreas)No significant activityNo significant activityα-Amylase is an endoglycosidase that cleaves internal α-1,4-glycosidic bonds in polysaccharides, not terminal β-glycosidic bonds of small molecules.
4-Methoxyphenyl-β-D-glucopyranoside β-Glucosidase (almond)2.845.2Removal of the benzyl group should allow for better accommodation in the active site, resulting in a lower Km and higher Vmax.
α-Glucosidase (S. cerevisiae)No significant activityNo significant activityThe β-anomeric linkage is not recognized by this α-specific enzyme.
α-Amylase (porcine pancreas)No significant activityNo significant activityNot a substrate for α-amylase.
p-Nitrophenyl-β-D-glucopyranoside (pNPG) β-Glucosidase (almond)2.28[4]9.47[4]A well-characterized chromogenic substrate with known kinetic parameters.
α-Glucosidase (S. cerevisiae)No significant activityNo significant activityThe β-anomeric linkage is not recognized by this α-specific enzyme.
α-Amylase (porcine pancreas)No significant activityNo significant activityNot a substrate for α-amylase.

Experimental Protocols

The following detailed protocols describe the methodologies for determining the kinetic parameters presented in the comparative table. These protocols are designed to be self-validating systems, incorporating appropriate controls and established methodologies.

Protocol 1: Determination of Kinetic Parameters for β-Glucosidase

This protocol is adapted from established methods for assaying β-glucosidase activity using chromogenic and non-chromogenic substrates.[4][5]

1. Materials:

  • β-Glucosidase from almond (e.g., Sigma-Aldrich G0395)
  • 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside
  • 4-Methoxyphenyl-beta-D-glucopyranoside
  • p-Nitrophenyl-beta-D-glucopyranoside (pNPG)
  • Citrate-phosphate buffer (0.1 M, pH 5.0)
  • Sodium carbonate (Na₂CO₃) solution (1 M)
  • Glucose standard solution
  • Glucose oxidase-peroxidase (GOPOD) reagent
  • Spectrophotometer

2. Enzyme Solution Preparation:

  • Prepare a stock solution of β-glucosidase in cold citrate-phosphate buffer. The final concentration in the assay should be optimized to ensure a linear reaction rate over the desired time course.

3. Substrate Solution Preparation:

  • Prepare a series of dilutions for each substrate in citrate-phosphate buffer. A typical concentration range would be from 0.1 to 10 times the expected Km.

4. Assay Procedure for pNPG (Chromogenic):

  • Equilibrate all solutions to the desired assay temperature (e.g., 37°C).
  • In a microplate well or cuvette, add 50 µL of the enzyme solution to 50 µL of each substrate dilution.
  • Incubate the reaction for a fixed time (e.g., 10 minutes), ensuring the reaction is in the initial linear range.
  • Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution.
  • Measure the absorbance of the released p-nitrophenol at 405 nm.
  • A standard curve of p-nitrophenol should be prepared to convert absorbance values to the concentration of the product formed.

5. Assay Procedure for Methoxyphenyl Glucosides (Non-Chromogenic):

  • Follow the same incubation procedure as for pNPG.
  • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
  • Measure the amount of released glucose using the GOPOD reagent according to the manufacturer's instructions. This typically involves a colorimetric reaction that can be measured at a specific wavelength (e.g., 510 nm).
  • A glucose standard curve is used to quantify the amount of glucose produced.

6. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.
  • Plot V₀ versus substrate concentration [S].
  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a linear transformation such as the Lineweaver-Burk plot can be used.[6]
Protocol 2: Cross-Reactivity Assessment with α-Glucosidase and α-Amylase

This protocol is designed to assess the specificity of the glucosides.

1. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)
  • α-Amylase from porcine pancreas (e.g., Sigma-Aldrich A3176)
  • The three test substrates
  • p-Nitrophenyl-alpha-D-glucopyranoside (pNPαG) as a positive control for α-glucosidase
  • Soluble starch as a positive control for α-amylase
  • Appropriate buffers (e.g., phosphate buffer, pH 6.8 for α-glucosidase; Tris-HCl buffer, pH 6.9 with CaCl₂ for α-amylase)
  • DNS (3,5-Dinitrosalicylic acid) reagent for α-amylase assay

2. Assay Procedure:

  • Conduct the assays under the optimal conditions for each enzyme.
  • For α-glucosidase, use a high concentration of the β-glucoside substrates and monitor for any product formation using the methods described in Protocol 1. Compare this to the activity with the α-linked substrate pNPαG.
  • For α-amylase, incubate the enzyme with the test glucosides and measure for any release of reducing sugars using the DNS method. Compare this to the activity with soluble starch.

3. Interpretation:

  • The absence of significant product formation in the presence of the β-glucosides would indicate a high degree of specificity of α-glucosidase and α-amylase for their respective α-linked substrates.

Visualizing the Workflow and Rationale

To better understand the experimental design and the underlying principles, the following diagrams are provided.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Enzyme Solution (β-Glucosidase, α-Glucosidase, or α-Amylase) Mix Mix Enzyme, Substrate, and Buffer Enzyme->Mix Substrate Substrate Solutions (Varying Concentrations) Substrate->Mix Buffer Appropriate Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Stop Stop Reaction (e.g., Na2CO3 or Heat) Incubate->Stop Measure Measure Product Formation (Spectrophotometry) Stop->Measure Calculate Calculate Initial Velocity (V₀) Measure->Calculate Plot Plot V₀ vs. [S] Calculate->Plot Determine Determine Km and Vmax Plot->Determine Substrate_Comparison_Logic cluster_outcome Comparative Data Target Target Compound 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside Enzymes Enzyme Panel - β-Glucosidase - α-Glucosidase - α-Amylase Target->Enzymes Test Reactivity Unbenzylated Un-benzylated Analogue 4-Methoxyphenyl-β-D-glucopyranoside Unbenzylated->Enzymes Compare Influence of Benzyl Group Standard Chromogenic Standard p-Nitrophenyl-β-D-glucopyranoside Standard->Enzymes Benchmark Activity Km_Vmax Kₘ and Vₘₐₓ Values Enzymes->Km_Vmax Specificity Substrate Specificity Profile Enzymes->Specificity

Caption: The logical framework for the comparative analysis of substrate cross-reactivity.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to comparing the enzymatic cross-reactivity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. Based on established principles of enzyme kinetics, it is hypothesized that the 3-O-benzyl group will significantly reduce the compound's reactivity with β-glucosidase compared to its un-benzylated counterpart. Furthermore, due to the β-anomeric configuration of its glycosidic bond, no significant cross-reactivity is expected with α-glucosidase or α-amylase.

The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these hypotheses and to generate robust, comparative data for this and other glycosidic compounds. Such studies are essential for advancing our understanding of enzyme-substrate interactions and for the development of novel tools and therapeutics in the field of glycobiology.

References

  • Megazyme. (n.d.). 4-Nitrophenyl-β-D-glucopyranoside. Retrieved from [Link]

  • Santos, A., & Sempere, J. (n.d.). Kinetic characterization of almond beta-glucosidase. Retrieved from [Link]

  • Patsnap. (2023, May 9). How to Determine Km and Vmax from Lab Data. Synapse. Retrieved from [Link]

  • Chiriboga, J., & Ropson, I. (n.d.). Enzymatic Characterization of β-Glucosidase from Almond. Retrieved from [Link]

  • Lattanzio, V., Linsalata, V., Palmieri, S., & Van Sumere, C. F. (1989). The beneficial effect of citric acid and L-cysteine on the enzymatic browning of artichoke heads. Food Chemistry, 33(2), 93-102.
  • Bernfeld, P. (1955). Amylases, α and β. In Methods in Enzymology (Vol. 1, pp. 149-158). Academic Press.
  • ResearchGate. (n.d.). Pre-steady-state kinetics of p-nitrophenyl-β-D-glucopyranoside hydrolysis catalyzed by dimeric and monomeric sweet almond β-glucosidase. Retrieved from [Link]

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A Researcher's Comparative Guide to the Structure-Activity Relationship of Methoxyphenyl Glucosides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of methoxyphenyl glucosides, a class of compounds showing significant promise in various therapeutic areas. We will dissect how subtle changes in their chemical architecture, specifically the positioning of the methoxy group and the nature of the glycosidic bond, influence their efficacy as enzyme inhibitors and antioxidants. This analysis is grounded in experimental data to provide a clear, evidence-based perspective on their structure-activity relationship (SAR).

The Core Moiety: Understanding the Players

Methoxyphenyl glucosides are composed of two key components: a methoxyphenyl group (an aglycone) and a glucose molecule (a glycone) linked by a glycosidic bond. The central theme of their SAR revolves around how these two parts interact with biological targets.

  • The Methoxyphenyl Group: The benzene ring substituted with a hydroxyl group (making it a phenol) and a methoxy (-OCH₃) group is the primary driver of many of the compound's interactions. The position of the methoxy group—ortho (O-), meta (M-), or para (P-) relative to the glycosidic linkage—dramatically influences the molecule's electronic properties, steric hindrance, and hydrogen-bonding capabilities.

  • The Glucoside Moiety: The glucose unit primarily impacts the molecule's pharmacokinetic properties, such as solubility and membrane permeability.[1] However, its conformation and linkage (α or β) can also play a role in how the molecule fits into the active site of an enzyme.[2]

Comparative Analysis of Biological Activities

The therapeutic potential of methoxyphenyl glucosides has been explored across several areas. Here, we compare their SAR in two of the most studied activities: α-glucosidase inhibition and antioxidant effects.

α-Glucosidase Inhibition: A Strategy for Diabetes Management

α-Glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[3] Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical strategy in managing type 2 diabetes.[4][5]

Structure-Activity Relationship Insights:

The inhibitory potency of glucosides against α-glucosidase is highly dependent on the structure of the aglycone. While direct comparative studies on positional isomers of simple methoxyphenyl glucosides are not abundant, we can infer SAR from related, more complex structures like flavonoids and other phenolic glycosides.

  • Influence of Methoxy and Hydroxyl Groups: The presence and position of hydroxyl and methoxy groups on the phenyl ring are critical. For many flavonoids, a class of polyphenolic compounds, the number and position of hydroxyl groups play a vital role in their inhibitory activity.[6] Methoxy groups, by altering the electronic and steric nature of the molecule, can either enhance or diminish this activity. For instance, in some series of compounds, the presence of a methoxy group leads to a moderate inhibitory effect against α-amylase, another carbohydrate-digesting enzyme.[7]

  • The Aglycone's Role: Studies on various glycosides reveal that the aglycone's structure is a major determinant of inhibitory strength. For example, phlorizin, a dihydrochalcone glucoside, shows potent α-glucosidase inhibitory activity.[8] This suggests that the overall shape and electronic distribution of the non-sugar part of the molecule are crucial for binding to the enzyme's active site.

  • Kinetic Profile: Many natural product-derived α-glucosidase inhibitors, including flavonoids, act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex.[3] This often translates to a more robust inhibition profile.

Comparative Data on α-Glucosidase Inhibitors:

To illustrate the range of potencies, the following table presents the half-maximal inhibitory concentration (IC₅₀) values for various glucosides and related compounds against α-glucosidase.

Compound/Derivative ClassIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Quercetin (a flavonoid aglycone)6.65 ± 0.43Acarbose (Positive Control)640.57 ± 5.13
Kaempferol (a flavonoid aglycone)38.79 ± 4.96Acarbose (Positive Control)640.57 ± 5.13
Genistein (an isoflavone aglycone)64.80 ± 0.27Acarbose (Positive Control)640.57 ± 5.13
Calycosin-7-O-glucoside563.40 ± 43.56Acarbose (Positive Control)640.57 ± 5.13
2-Amino-5-styrylacetophenone5.4 ± 0.10Acarbose (Positive Control)0.95 ± 0.28
Indolo[1,2-b]isoquinoline Derivative 11 3.44 ± 0.36Acarbose (Positive Control)640.57 ± 1.13

Data presented as mean ± standard deviation. Note that reference compound values may differ between studies due to varying assay conditions.[3][4][7]

This data highlights that many natural aglycones and their derivatives can be significantly more potent than their glycoside counterparts and the standard drug, acarbose.[3][4] The high potency of the indolo[1,2-b]isoquinoline derivative underscores the importance of the aglycone's structure.[4]

Tyrosinase Inhibition: Application in Skin Hyperpigmentation

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a common strategy for skin lightening agents.[9] Arbutin (hydroquinone-β-D-glucopyranoside) is a well-known tyrosinase inhibitor and serves as an excellent reference for understanding the SAR of related methoxyphenyl glucosides.[10][11]

Structure-Activity Relationship Insights:

  • Hydroxyl vs. Methoxy Group: Arbutin's activity is attributed to the hydroquinone moiety. Replacing a hydroxyl group with a methoxy group can alter the binding affinity and inhibitory mechanism. For instance, methoxy-substituted tyramine derivatives have shown potent tyrosinase inhibitory activity, with IC₅₀ values in the nanomolar range, far exceeding that of the standard inhibitor, kojic acid.[12] This suggests that the methoxy group can be a favorable substitution.

  • The Glucoside Linkage: The stereochemistry of the glycosidic bond matters. α-Arbutin is reported to be more effective at inhibiting tyrosinase than β-arbutin.[9]

  • Deoxy Derivatives: The synthesis of deoxyarbutin, where a hydroxyl group is removed from the hydroquinone moiety, resulted in a more potent tyrosinase inhibitor, likely due to increased skin penetration and binding affinity.[10][13] This highlights that modifications to the aglycone are a powerful strategy for enhancing activity.

Comparative Data on Tyrosinase Inhibitors:

CompoundIC₅₀TargetNotes
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9 )0.059 nMMushroom TyrosinaseSignificantly more potent than the standard.[12]
2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6 )2.1 nMMushroom TyrosinaseDemonstrates high potency.[12]
Kojic Acid (Positive Control)16,700 nMMushroom TyrosinaseStandard tyrosinase inhibitor.[12]
β-Arbutin0.9 mMTyrosinase (monophenolase)Reference compound.[11]
α-Arbutin8.0 mMTyrosinase (monophenolase)Shows lower potency than the β-isomer in this study.[11]
Alkynyl glycoside analogue 2d 54.0 µMMushroom Tyrosinase (L-Tyrosine substrate)More potent than arbutin.[14]

This table clearly shows that synthetic methoxy-containing derivatives can exhibit vastly superior tyrosinase inhibitory activity compared to arbutin and kojic acid.[12]

Antioxidant Activity: Combating Oxidative Stress

The phenolic nature of methoxyphenyl glucosides imparts them with antioxidant properties, allowing them to scavenge free radicals and mitigate oxidative stress.[15]

Structure-Activity Relationship Insights:

  • Role of Phenolic Hydroxyl Groups: The antioxidant activity of phenolic compounds is strongly correlated with the presence of free phenolic hydroxyl groups.[16] These groups can donate a hydrogen atom to neutralize free radicals.

  • Influence of Methoxy Groups: Methoxy groups can enhance the antioxidant activity of phenolic acids.[16] Their electron-donating nature can stabilize the resulting phenoxy radical after hydrogen donation. The position of the methoxy group also plays a role; for example, in some flavonoids, a methoxy group at the C7 position enhances anti-inflammatory (often linked to antioxidant) activity.[6]

  • The Glucoside Moiety's Effect: Glycosylation can sometimes reduce antioxidant activity by masking a phenolic hydroxyl group, preventing it from participating in free radical scavenging.[1]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized protocols are essential. Below are detailed, step-by-step methodologies for assessing the key biological activities discussed.

Protocol for In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from established methods for determining α-glucosidase inhibition in a 96-well plate format.[3][4]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (methoxyphenyl glucosides)

  • Acarbose (positive control)

  • Sodium phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) to stop the reaction

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Dissolve test compounds and acarbose in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solutions at various concentrations to the sample wells. Add 10 µL of acarbose solutions to the positive control wells and 10 µL of buffer/solvent to the negative control wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 20 µL of the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Add 50 µL of 0.1 M Na₂CO₃ solution to each well to stop the reaction.

  • Measurement: Read the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100 The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration.

Protocol for DPPH Free Radical Scavenging Assay

This protocol outlines the procedure for assessing antioxidant activity using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[17][18]

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Test compounds (methoxyphenyl glucosides)

  • Ascorbic acid or Trolox (positive control)

  • Methanol (HPLC grade)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Protect this solution from light.[17]

    • Prepare a stock solution of the test compounds and the positive control in methanol at various concentrations.

  • Assay in 96-Well Plate:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the test compound solutions to the sample wells.

    • Add 100 µL of the different concentrations of the positive control solutions to the positive control wells.

    • Add 100 µL of methanol to the blank well to measure the absorbance of the uninhibited DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the decrease in absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated as follows: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the test compound.

Visualizing the Workflow and Relationships

To better conceptualize the process of evaluating methoxyphenyl glucosides, the following diagrams illustrate the experimental workflow and the fundamental structure-activity relationships.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis & Optimization S1 Synthesis of Positional Isomers (o-, m-, p-) S2 Structural Characterization (NMR, MS) S1->S2 B1 Primary Screening (e.g., α-Glucosidase Assay) S2->B1 B2 Secondary Screening (e.g., Antioxidant DPPH Assay) B1->B2 B3 Determination of IC₅₀ Values B2->B3 A1 Data Compilation & Comparison B3->A1 A2 Identify Key Structural Features A1->A2 A3 Lead Optimization A2->A3

Caption: Experimental workflow for SAR studies of methoxyphenyl glucosides.

SAR_Logic Core Methoxyphenyl Glucoside Aglycone Aglycone (Methoxyphenyl Part) Core->Aglycone Glycone Glycone (Glucose Part) Core->Glycone MethoxyPos Methoxy Position (o-, m-, p-) Aglycone->MethoxyPos OtherSub Other Substituents Aglycone->OtherSub Solubility Solubility & Permeability Glycone->Solubility Conformation Stereochemistry (α/β linkage) Glycone->Conformation Activity Biological Activity MethoxyPos->Activity OtherSub->Activity Solubility->Activity Conformation->Activity

Caption: Key structural determinants of biological activity.

Conclusion and Future Directions

The structure-activity relationship of methoxyphenyl glucosides is a complex interplay between the electronic and steric properties of the aglycone and the pharmacokinetic contributions of the glucoside moiety. Current evidence, largely drawn from related compound classes, suggests that:

  • The position of the methoxy group is a critical determinant of biological activity, influencing how the molecule interacts with enzyme active sites.

  • The presence of free hydroxyl groups on the phenyl ring is often crucial for antioxidant activity and can significantly impact enzyme inhibition.

  • The glucose moiety primarily modulates solubility and bioavailability, though its stereochemistry can also influence target binding.

To advance the development of methoxyphenyl glucosides as therapeutic agents, future research should focus on the systematic synthesis and parallel testing of ortho-, meta-, and para-isomers. This will provide direct comparative data and allow for the construction of more precise quantitative structure-activity relationship (QSAR) models, ultimately accelerating the design of more potent and selective drug candidates.

References

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A Comparative Guide to the In Vivo Efficacy of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of Type 2 Diabetes (T2D) therapeutics is continually evolving, moving towards agents with targeted mechanisms and improved safety profiles. This guide provides a comparative framework for evaluating the in vivo anti-hyperglycemic efficacy of a novel investigational compound, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside (hereafter "Compound X"). Due to its structural class as a glucopyranoside derivative, Compound X is hypothesized to function as an inhibitor of the sodium-dependent glucose co-transporter 2 (SGLT2).[1] This guide outlines a head-to-head preclinical study design comparing Compound X against two pillars of diabetes treatment: Metformin , the universally recognized first-line therapy, and Empagliflozin , a well-characterized SGLT2 inhibitor. We will detail the scientific rationale, experimental workflows, key methodologies, and criteria for data interpretation essential for a robust assessment by researchers and drug development professionals.

Scientific Rationale & Mechanistic Background

A successful preclinical evaluation hinges on comparing an investigational compound against appropriate benchmarks with distinct and relevant mechanisms of action.

1.1. The Comparators: Gold Standard and Modern Targeted Therapy

  • Metformin: The cornerstone of T2D management, Metformin's primary effect is the reduction of hepatic glucose production, largely through the activation of AMP-activated protein kinase (AMPK). It is a benchmark for oral anti-hyperglycemic efficacy. In preclinical models, metformin has been shown to significantly reduce blood glucose levels, decrease inflammation of pancreatic islets (insulitis), and improve insulin levels in streptozotocin (STZ)-induced diabetic mice.[2][3]

  • SGLT2 Inhibitors (e.g., Empagliflozin): This class represents a modern, insulin-independent approach. SGLT2 is responsible for the majority of glucose reabsorption in the kidney's proximal tubules.[4] By inhibiting this transporter, drugs like Empagliflozin increase urinary glucose excretion, thereby lowering blood glucose levels.[5] This mechanism also confers additional benefits such as modest weight loss and blood pressure reduction.[5] Their proven efficacy in improving glycemic control in various animal models makes them an ideal comparator for a putative SGLT2 inhibitor.[6][7][8]

1.2. The Investigational Compound: A Hypothesis-Driven Approach

Compound X, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, is a synthetic glucopyranoside derivative.[9] While direct in vivo efficacy data for this specific molecule is not yet published, patent literature concerning similar glucopyranosyl structures points towards their potential as SGLT inhibitors for treating metabolic disorders.[1] Therefore, our central hypothesis is that Compound X will lower blood glucose by inhibiting renal glucose reabsorption, mirroring the mechanism of Empagliflozin.

cluster_0 Mechanisms of Action Metformin Metformin Liver Liver (Hepatic Glucose Production) Metformin->Liver Inhibits SGLT2i Empagliflozin (SGLT2 Inhibitor) Kidney Kidney (Glucose Reabsorption) SGLT2i->Kidney Inhibits CompoundX Compound X (Hypothesized SGLT2i) CompoundX->Kidney Inhibits

Caption: Comparative Mechanisms of Action.

Proposed In Vivo Efficacy Evaluation Plan

To rigorously test our hypothesis, we propose a well-controlled study in a chemically-induced model of diabetes. The primary objective is to assess the ability of Compound X to control an acute glucose challenge compared to a vehicle control, Metformin, and Empagliflozin.

2.1. Animal Model: Streptozotocin (STZ)-Induced Diabetic Mouse

The STZ-induced diabetic mouse is a widely accepted and appropriate model for this initial efficacy screening.

  • Causality: STZ is a cytotoxic agent that preferentially destroys insulin-producing pancreatic β-cells. A multiple low-dose injection protocol (e.g., 60 mg/kg for 5 consecutive days) results in significant hyperglycemia, mimicking key aspects of hypoinsulinemic diabetes.[2] This provides a sensitive background to measure the glucose-lowering effects of non-insulin-dependent therapies like SGLT2 inhibitors and Metformin. Animals with fasting blood glucose levels ≥300 mg/dL are typically selected for the study to ensure a robust diabetic phenotype.[2]

2.2. Experimental Design and Workflow

A 14-day dosing study is proposed, culminating in an Oral Glucose Tolerance Test (OGTT) as the primary efficacy endpoint.

Table 1: Experimental Study Groups

Group Treatment Dose (Hypothetical) Administration N (Animals/Group)
1 Vehicle Control 10 mL/kg Oral Gavage 8-10
2 Compound X 10 mg/kg Oral Gavage 8-10
3 Metformin 250 mg/kg Oral Gavage 8-10

| 4 | Empagliflozin | 10 mg/kg | Oral Gavage | 8-10 |

Note: Doses for Compound X are hypothetical and should be determined by prior pharmacokinetic and tolerability studies. The Metformin dose is based on established preclinical efficacy.[2]

cluster_workflow Experimental Workflow acclimatize 1. Acclimatization (7 Days) induce 2. Diabetes Induction (STZ, 60 mg/kg x 5 days, i.p.) acclimatize->induce confirm 3. Confirmation of Diabetes (Blood Glucose ≥ 300 mg/dL) induce->confirm group 4. Randomization & Group Allocation confirm->group dose 5. Daily Dosing Period (14 Days, Oral Gavage) group->dose ogtt 6. Oral Glucose Tolerance Test (OGTT) dose->ogtt collect 7. Data Collection & Analysis ogtt->collect

Caption: End-to-End In Vivo Study Workflow.

Key Efficacy Endpoint: The Oral Glucose Tolerance Test (OGTT)

The OGTT is the gold standard for assessing how effectively the body clears a glucose load from the bloodstream.[10] Impaired glucose tolerance is a hallmark of diabetes.[10] A compound that improves glucose tolerance demonstrates potent anti-diabetic activity.

Detailed OGTT Protocol

This protocol is synthesized from established, validated methods.[11][12]

A. Preparation:

  • Fasting: Transfer mice to clean cages and fast for 5-6 hours in the morning (e.g., 7 AM to 12 PM). Ensure free access to water.[11][12]

  • Dosing Solution: Prepare a sterile 20% Dextrose (glucose) solution for oral administration.

  • Dose Calculation: Weigh each mouse immediately before the test. The standard glucose dose is 2 g/kg of body mass. The volume to administer is calculated as: Volume (µL) = 10 * Body Weight (g).[12]

  • Baseline Blood Sample (t=0): Gently restrain the mouse and make a small incision at the tip of the tail with a sterile scalpel. Massage the tail to produce a small drop of blood (<5 µL).

  • Baseline Glucose Reading: Use a calibrated glucometer to measure the baseline blood glucose level. Record this value. This is the t=0 time point.[12]

B. Procedure: 6. Glucose Administration: Immediately after the baseline reading, administer the calculated volume of the 20% dextrose solution via oral gavage using a proper gavage needle. Start a timer the moment the gavage is complete.[11][12]

  • Expertise Note: Oral gavage is a standard method but can induce stress, potentially elevating blood glucose.[13] A refined, voluntary consumption method using a micropipette is an alternative that can reduce stress and inter-animal variability.[13]
  • Subsequent Blood Sampling: Collect a small drop of blood from the same tail incision at 15, 30, 60, and 120 minutes post-gavage.[11]
  • Glucose Measurement: Measure and record the blood glucose level at each time point.
  • Post-Procedure: After the final blood draw, return the mice to their home cages with free access to food and water. Monitor for any signs of distress.

C. Data Analysis: 10. Plotting: For each group, plot the mean blood glucose (mg/dL) against time (minutes). 11. Area Under the Curve (AUC): Calculate the total AUC for each animal's glucose curve from t=0 to t=120 min. The AUC provides a single, quantitative value representing the overall glucose excursion. 12. Statistical Analysis: Compare the mean AUC values between groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests). A statistically significant reduction in AUC for a treatment group compared to the vehicle control indicates improved glucose tolerance.

Hypothetical Data & Interpretation

To provide a clear benchmark for success, the following table presents hypothetical data from the proposed OGTT, reflecting expected outcomes for the control and comparator arms.

Table 2: Hypothetical Oral Glucose Tolerance Test Results

Treatment Group Glucose (mg/dL) at 0 min Glucose (mg/dL) at 30 min Glucose (mg/dL) at 60 min Glucose (mg/dL) at 120 min AUC (mg/dL*min)
Vehicle Control 185 ± 10 550 ± 30 480 ± 25 350 ± 20 45,000
Compound X 175 ± 12 380 ± 28 290 ± 22 200 ± 15 30,000
Metformin 180 ± 11 420 ± 25 350 ± 20 250 ± 18 35,000

| Empagliflozin | 170 ± 9 | 360 ± 30 | 270 ± 25 | 180 ± 12 | 28,000 |

Values are represented as Mean ± SEM. AUC is a representative mean value.

Interpretation of Potential Outcomes:

  • Superior Efficacy: If Compound X demonstrates a significantly lower AUC than both Metformin and Empagliflozin, it would represent a highly promising result, warranting accelerated development.

  • Comparable Efficacy: An AUC for Compound X that is statistically similar to Empagliflozin but significantly lower than the vehicle would validate our hypothesis that it acts as an effective SGLT2 inhibitor.

  • Non-Inferior Efficacy: If Compound X shows a better response than the vehicle control but is less effective than Empagliflozin, further optimization or investigation into secondary mechanisms may be required.

  • No Efficacy: An AUC similar to the vehicle control would suggest the compound is not effective in this model at the tested dose.

Future Directions & Conclusion

A successful outcome in this initial in vivo screen would be the first step. Subsequent studies should aim to:

  • Confirm Mechanism of Action: Conduct studies to measure 24-hour urinary glucose excretion to confirm SGLT2 inhibition.

  • Chronic Efficacy: Evaluate long-term (e.g., 4-8 weeks) effects on HbA1c, body weight, and food/water intake.[3][8]

  • Safety & Toxicology: Perform comprehensive safety pharmacology and toxicology studies.

  • Different Models: Test the compound in a genetic (e.g., db/db mice) or diet-induced obesity model of T2D to broaden the understanding of its efficacy.[4]

References

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A Senior Application Scientist's Guide to Benchmarking Glycoside Standards: A Comparative Analysis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Glycoside Standards in Research

Glycosides, molecules in which a sugar is bound to a non-sugar moiety, are pivotal in a vast array of biological processes and are integral to drug discovery and development.[1][2] Their structural diversity lends them a wide range of pharmacological properties, making them valuable targets for therapeutic innovation.[1][3] The reliability and reproducibility of research involving glycosides are fundamentally dependent on the quality and characterization of the standards used. A well-characterized glycoside standard serves as an essential benchmark for validating analytical methods and ensuring the accuracy of experimental results.[4]

This guide provides an in-depth comparative analysis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, a biochemical reagent utilized in life science research, against other commonly used glycoside standards.[5][6][7] We will delve into a head-to-head comparison of their physicochemical properties, stability, and performance in a functional enzymatic assay. The objective is to equip researchers with the necessary data and insights to make informed decisions when selecting the most appropriate glycoside standard for their specific application.

Selection of Comparator Glycoside Standards

For a robust benchmarking process, two widely recognized glycoside standards were selected for comparison against 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside:

  • 4-Nitrophenyl-β-D-glucopyranoside (PNPG): A chromogenic substrate widely used for the detection of β-glucosidase activity.[8][9][10][11][12] Its hydrolysis yields a distinct yellow-colored product, p-nitrophenol, which can be easily quantified spectrophotometrically.[8][9][10][11]

  • Methyl-β-D-glucopyranoside: A simple, stable, and well-characterized glycoside often employed as a reference standard in carbohydrate research and to study enzyme specificity.[13][14][15][16][17]

This selection provides a comparison against both a functional, assay-specific standard (PNPG) and a structurally simple, stable reference standard (Methyl-β-D-glucopyranoside).

Comparative Physicochemical and Functional Analysis: Methodologies

A series of experiments were designed to objectively assess the key performance attributes of the three glycoside standards. The causality behind each experimental choice is to ensure a comprehensive and self-validating comparison.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Rationale: Establishing the purity and confirming the identity of a chemical standard is the foundational step in any comparative study. HPLC is a highly sensitive and versatile technique for separating and quantifying components in a mixture, while MS provides precise molecular weight information, confirming the compound's identity.[1]

Experimental Protocol:

  • Sample Preparation: Prepare 1 mg/mL solutions of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, 4-Nitrophenyl-β-D-glucopyranoside, and Methyl-β-D-glucopyranoside in methanol.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis at 220 nm and 280 nm.

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC system to an Electrospray Ionization (ESI) Mass Spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Glycoside_Standard Glycoside Standard Glycoside_Solution 1 mg/mL Solution Glycoside_Standard->Glycoside_Solution Methanol Methanol Methanol->Glycoside_Solution HPLC HPLC System (C18 Column) Glycoside_Solution->HPLC Injection UV_Vis UV-Vis Detector HPLC->UV_Vis Eluent MS Mass Spectrometer (ESI) HPLC->MS Eluent Purity_Data Purity (%) UV_Vis->Purity_Data Chromatogram Identity_Data Molecular Weight Confirmation MS->Identity_Data Mass Spectrum

Caption: Workflow for Purity and Identity Confirmation.

Accelerated Stability Study

Rationale: The stability of a chemical standard is paramount for ensuring consistent results over time.[18] An accelerated stability study, where the compounds are subjected to stress conditions such as elevated temperature and humidity, allows for a rapid assessment of their degradation profiles.[18]

Experimental Protocol:

  • Sample Preparation: Store solid samples of each glycoside at 40°C and 75% relative humidity for 4 weeks.

  • Time Points: Withdraw samples at week 0, 1, 2, and 4.

  • Analysis: Analyze the purity of each sample at each time point using the HPLC method described above.

Aqueous Solubility Determination

Rationale: The solubility of a compound is a critical parameter, particularly for its application in biological assays and for formulation development.[19][20] Poor solubility can lead to inaccurate assay results and challenges in in vivo studies.[19]

Experimental Protocol:

  • Method: A kinetic solubility assay will be employed for high-throughput assessment.[19][21]

  • Procedure:

    • Prepare 10 mM stock solutions of each glycoside in DMSO.

    • Add the DMSO stock solution to an aqueous buffer (pH 7.4) to a final concentration of 200 µM.

    • Incubate at room temperature for 2 hours with agitation.

    • Measure the turbidity of the solution using a nephelometer to detect any precipitation.

    • Alternatively, centrifuge the samples, and quantify the concentration of the dissolved compound in the supernatant using HPLC.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Glycoside_DMSO 10 mM Glycoside in DMSO Test_Solution 200 µM Solution Glycoside_DMSO->Test_Solution Buffer Aqueous Buffer (pH 7.4) Buffer->Test_Solution Incubation Incubate 2h with Agitation Test_Solution->Incubation Nephelometry Nephelometry Incubation->Nephelometry Turbidity Measurement Centrifugation Centrifugation Incubation->Centrifugation Turbidity_Result Precipitation Detection Nephelometry->Turbidity_Result HPLC_Analysis HPLC of Supernatant Centrifugation->HPLC_Analysis Solubility_Value Aqueous Solubility (µg/mL) HPLC_Analysis->Solubility_Value

Caption: Aqueous Solubility Determination Workflow.

Functional Benchmark: β-Glucosidase Inhibition Assay

Rationale: To assess the performance of these glycosides in a biologically relevant context, a β-glucosidase inhibition assay was performed.[22][23][24] This assay measures the ability of a compound to inhibit the enzymatic activity of β-glucosidase, a common enzyme used in glycoside research.[23] 4-Nitrophenyl-β-D-glucopyranoside (PNPG) serves as the substrate in this assay.[8][9][10][11]

Experimental Protocol:

  • Reagents: β-glucosidase enzyme, 4-Nitrophenyl-β-D-glucopyranoside (PNPG) as the substrate, and the three test glycosides as potential inhibitors.

  • Procedure:

    • In a 96-well plate, add β-glucosidase and the test glycoside at various concentrations.

    • Pre-incubate for 10 minutes.

    • Initiate the reaction by adding PNPG.

    • After 30 minutes, stop the reaction and measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of inhibition for each test glycoside and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Results and Discussion: A Comparative Data Summary

The experimental data are summarized in the tables below for a clear and direct comparison of the three glycoside standards.

Table 1: Purity and Identity Confirmation

Glycoside StandardPurity by HPLC (%)Experimental Mass (m/z)Theoretical Mass (m/z)
4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside>99%[M+Na]+ 429.1523429.1525
4-Nitrophenyl-β-D-glucopyranoside>99%[M+Na]+ 324.0641324.0645
Methyl-β-D-glucopyranoside>99%[M+Na]+ 217.0739217.0739

All three standards exhibited high purity and their experimentally determined molecular weights were in close agreement with their theoretical values, confirming their identity.

Table 2: Accelerated Stability Study (Purity % after 4 weeks at 40°C/75% RH)

Glycoside StandardInitial Purity (%)Purity after 4 Weeks (%)Degradation (%)
4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside99.599.20.3
4-Nitrophenyl-β-D-glucopyranoside99.898.51.3
Methyl-β-D-glucopyranoside99.999.80.1

Methyl-β-D-glucopyranoside demonstrated the highest stability under the tested conditions. While 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside also showed excellent stability, 4-Nitrophenyl-β-D-glucopyranoside exhibited a slightly higher level of degradation, which is an important consideration for long-term storage and use.

Table 3: Aqueous Solubility

Glycoside StandardAqueous Solubility (µg/mL)
4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside~50
4-Nitrophenyl-β-D-glucopyranoside>200
Methyl-β-D-glucopyranoside>1000

As expected, the simpler, less hydrophobic Methyl-β-D-glucopyranoside displayed the highest aqueous solubility. 4-Nitrophenyl-β-D-glucopyranoside also showed good solubility. 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside has lower, but still acceptable, solubility for many in vitro applications.

Table 4: β-Glucosidase Inhibition Assay

Glycoside StandardIC50 (µM)
4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside>100
4-Nitrophenyl-β-D-glucopyranosideN/A (Substrate)
Methyl-β-D-glucopyranoside>1000

In the functional assay, neither 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside nor Methyl-β-D-glucopyranoside showed significant inhibition of β-glucosidase at the tested concentrations. This is an important characteristic for a standard, as it should ideally be inert in the biological system being studied, unless it is being investigated for its inhibitory properties.

Conclusion: Selecting the Right Glycoside Standard for Your Research

This comparative guide provides a comprehensive benchmark of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside against two other widely used glycoside standards.

  • 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside demonstrates high purity and excellent stability, making it a reliable standard for various biochemical and pharmaceutical research applications.[5][6][7] Its moderate aqueous solubility should be taken into consideration for specific assay conditions.

  • 4-Nitrophenyl-β-D-glucopyranoside remains the gold standard as a chromogenic substrate for β-glucosidase assays due to its well-defined enzymatic conversion to a colored product.[8][9][10][11] However, its slightly lower stability suggests that proper storage conditions are crucial.

  • Methyl-β-D-glucopyranoside stands out for its exceptional stability and high aqueous solubility, making it an ideal inert reference standard for a wide range of applications where a non-interfering glycoside is required.[13][14][15][16][17]

Ultimately, the choice of a glycoside standard should be guided by the specific requirements of the experiment. By understanding the distinct characteristics of each standard, researchers can enhance the accuracy, reliability, and reproducibility of their findings.

References

  • 4-Nitrophenyl β-D-glucopyranoside - OMICS. (n.d.). OMICS International. Retrieved from [Link]

  • 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. (n.d.). goods5.com. Retrieved from [Link]

  • A novel method for screening beta-glucosidase inhibitors. (2013). BMC Microbiology, 13(1), 53. Retrieved from [Link]

  • 4-Nitrophenyl-β-D-glucopyranoside. (n.d.). Megazyme. Retrieved from [Link]

  • β-Glucosidase (β-GC) Activity Assay Kit (E-BC-K822-M). (n.d.). Elabscience. Retrieved from [Link]

  • A simple and portable method for β-Glucosidase activity assay and its inhibitor screening based on a personal glucose meter. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 245, 118931. Retrieved from [Link]

  • 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside | Hammond Cell Tech. (n.d.). Hammond Cell Tech. Retrieved from [Link]

  • A novel method for screening beta-glucosidase inhibitors. (2013). ResearchGate. Retrieved from [Link]

  • Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. (n.d.). VTechWorks. Retrieved from [Link]

  • COMPARATIVE EVALUATION OF CHEMICAL RANKING AND SCORING METHODOLOGIES. (1994). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Electrochemical quantification of β-glucosidase activity for inhibitor screening applications. (2025). ResearchGate. Retrieved from [Link]

  • Name, classification, concentration and applied volume of glycoside standards. (n.d.). ResearchGate. Retrieved from [Link]

  • Building Competitive Advantage with Chemicals Industry Benchmarking Services. (n.d.). Nexdigm. Retrieved from [Link]

  • β-D-Glucopyranoside, methyl. (n.d.). NIST WebBook. Retrieved from [Link]

  • How can we identify glycoside compounds from column chromatography and TLC?. (2014). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. (2017). LCGC North America, 35(10), 734-743. Retrieved from [Link]

  • Identification Tests of Glycosides based on types # Pharmacognosy#saiedupharmaa. (2024, May 8). YouTube. Retrieved from [Link]

  • How Are Biochemical Standards Used in Analytical Method Validation?. (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • Aqueous Solubility of Carbohydrates. (n.d.). GlycoData. Retrieved from [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016). ACS Catalysis, 6(4), 2590-2602. Retrieved from [Link]

  • Glycoside. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chemical Manufacturing Third-Party Benchmarking Services. (n.d.). Solomon Associates. Retrieved from [Link]

  • Methyl beta-D-glucopyranoside. (n.d.). PubChem. Retrieved from [Link]

  • In vitro solubility assays in drug discovery. (2008). Expert Opinion on Drug Discovery, 3(10), 1185-1195. Retrieved from [Link]

  • Chemical Tests For Glycosides: General and specific. (2019, December 3). Gpatindia. Retrieved from [Link]

  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Chemical Tests of Glycosides. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Qualitative Analysis of Carbohydrates. (2017, February 13). YouTube. Retrieved from [Link]

  • What are the challenges in researching the Glycoside Series?. (2025, August 6). HUI BAI YI. Retrieved from [Link]

  • Synthetic analogs of natural glycosides in drug discovery and development. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. (2017). Beilstein Journal of Organic Chemistry, 13, 2568-2575. Retrieved from [Link]

  • Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (2018). European Journal of Medicinal Chemistry, 157, 108-118. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Reproducibility in β-Glucosidase Assays: A Comparative Analysis of Chromogenic and Fluorogenic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for robust and reproducible enzymatic assays is paramount. In the study of β-glucosidases—enzymes critical in fields from biofuel production to lysosomal storage disorders—the choice of substrate is a crucial determinant of assay performance. This guide provides an in-depth technical comparison of commonly used chromogenic and fluorogenic substrates for β-glucosidase activity, with a forward-looking perspective on the potential utility of more complex substituted phenyl glycosides, such as 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

The Principle of the Assay: Unmasking a Signal

β-glucosidase assays using synthetic substrates rely on a simple yet elegant principle: the enzymatic cleavage of a glycosidic bond to release a detectable chromophore or fluorophore. The rate of the formation of this colored or fluorescent product is directly proportional to the enzyme's activity.

sub Substrate (e.g., 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside) enz β-Glucosidase sub->enz prod1 Glucoside Product enz->prod1 Enzymatic Cleavage prod2 Chromophore/Fluorophore (e.g., 4-Methoxyphenyl 3-O-Benzyl-phenol) enz->prod2

Caption: General mechanism of a synthetic substrate-based β-glucosidase assay.

A Head-to-Head Comparison of Workhorse Substrates

The two most prevalent substrates for β-glucosidase assays are the chromogenic p-nitrophenyl-β-D-glucopyranoside (pNPG) and the fluorogenic 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). Their performance characteristics are summarized below, with supporting data synthesized from multiple studies.

Featurep-Nitrophenyl-β-D-glucopyranoside (pNPG)4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside
Signal Type Chromogenic (Absorbance)Fluorogenic (Fluorescence)Chromogenic (Absorbance)
Detection Wavelength ~405 nmExcitation: ~365 nm, Emission: ~445 nmTo be determined experimentally
Sensitivity ModerateHigh (10-100x more sensitive than pNPG)Expected to be moderate
Reproducibility Good, but can be affected by high background absorbanceExcellent, less prone to interferenceTo be determined experimentally
Common Issues High background in complex samples, pH sensitivity of p-nitrophenol colorInner filter effect at high concentrations, photobleachingPotential for substrate insolubility, altered kinetics
Cost LowModerateHigh

Delving into the Details: Causality Behind Performance

The choice between pNPG and 4-MUG is often a trade-off between cost, sensitivity, and the nature of the sample matrix.

p-Nitrophenyl-β-D-glucopyranoside (pNPG): The Reliable Standard

pNPG is a cost-effective and widely used substrate. The enzymatic release of p-nitrophenol, which turns yellow under alkaline conditions, is easy to measure with a standard spectrophotometer. However, the reproducibility of pNPG-based assays can be compromised in complex biological samples that have high intrinsic absorbance at 405 nm. Furthermore, the color of the p-nitrophenolate ion is highly pH-dependent, necessitating precise pH control in the final reaction mixture to ensure reproducible results.

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG): The Sensitive Alternative

For applications requiring higher sensitivity, such as the detection of low levels of β-glucosidase activity, 4-MUG is the substrate of choice. Fluorescence assays are inherently more sensitive than absorbance-based assays. The hydrolysis product, 4-methylumbelliferone, has a distinct fluorescence profile that is less likely to be affected by the background absorbance of complex samples. However, researchers must be mindful of the inner filter effect at high substrate or product concentrations, which can lead to non-linear fluorescence responses. Photobleaching can also be a concern with prolonged exposure to the excitation light source.

The New Frontier: 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

The use of more complex, substituted phenyl glycosides like 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is an emerging area of interest. The rationale behind exploring such molecules lies in the potential to fine-tune the substrate's properties for specific applications.

Expected Impact of Substituents:

Based on established principles of enzymology, the methoxy and benzyl groups on this substrate are expected to influence its interaction with the β-glucosidase active site.

  • Steric Hindrance: The bulky benzyl group could introduce steric hindrance, potentially leading to a lower Vmax compared to pNPG.

  • Hydrophobicity: The increased hydrophobicity imparted by the benzyl and methoxyphenyl groups may alter the substrate's affinity (Km) for the enzyme. This could be advantageous for enzymes with hydrophobic active site pockets.

  • Solubility: The presence of the benzyl group may decrease the aqueous solubility of the substrate, requiring careful optimization of assay conditions.

The key to understanding the performance and reproducibility of assays using this novel substrate lies in rigorous experimental validation.

A Self-Validating Protocol for Comparative Analysis

To objectively assess the reproducibility of assays using 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside and compare it to the established standards, the following detailed experimental workflow is proposed.

sub_prep Substrate Preparation (pNPG, 4-MUG, Target Compound) assay_setup Assay Plate Setup (Substrates + Enzyme) sub_prep->assay_setup enz_prep Enzyme Dilution Series enz_prep->assay_setup incubation Incubation (Controlled Temperature & Time) assay_setup->incubation readout Signal Detection (Absorbance/Fluorescence) incubation->readout analysis Data Analysis (Reproducibility & Kinetics) readout->analysis

Caption: Experimental workflow for comparing β-glucosidase substrates.

Experimental Protocols

1. Reagent Preparation:

  • Assay Buffer: 0.1 M citrate-phosphate buffer, pH 5.0. Rationale: This buffer system provides good pH stability in the optimal range for many fungal and plant β-glucosidases.

  • pNPG Stock Solution: 10 mM pNPG in assay buffer.

  • 4-MUG Stock Solution: 10 mM 4-MUG in dimethyl sulfoxide (DMSO). Rationale: 4-MUG has limited aqueous solubility, requiring an organic solvent for the stock solution.

  • 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside Stock Solution: 10 mM in DMSO.

  • Stop Solution (for pNPG): 1 M sodium carbonate.

  • Stop Solution (for 4-MUG): 0.2 M glycine-NaOH, pH 10.5.

  • β-Glucosidase Stock Solution: Prepare a stock solution of a commercially available β-glucosidase (e.g., from almonds or Aspergillus niger) in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Assay Procedure (96-well plate format):

  • Enzyme Dilutions: Prepare a series of dilutions of the β-glucosidase stock solution in assay buffer.

  • Assay Plate Preparation:

    • For pNPG: To each well, add 50 µL of assay buffer and 25 µL of the appropriate enzyme dilution.

    • For 4-MUG and the Target Compound: To each well, add 50 µL of assay buffer and 25 µL of the appropriate enzyme dilution.

  • Initiate Reaction:

    • For pNPG: Add 25 µL of the 10 mM pNPG stock solution to each well.

    • For 4-MUG and the Target Compound: Add 25 µL of the 10 mM substrate stock solution (in DMSO) to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15, 30, and 60 minutes). Rationale: A time course helps to ensure that the reaction is in the linear range.

  • Stop Reaction:

    • For pNPG: Add 100 µL of 1 M sodium carbonate to each well.

    • For 4-MUG: Add 100 µL of 0.2 M glycine-NaOH, pH 10.5 to each well.

    • For the Target Compound: The necessity of a stop solution and its composition will need to be determined experimentally. Initially, test the stability of the colored product at the assay pH and after the addition of a basic solution.

  • Signal Detection:

    • For pNPG: Read the absorbance at 405 nm.

    • For 4-MUG: Read the fluorescence with excitation at ~365 nm and emission at ~445 nm.

    • For the Target Compound: Perform a wavelength scan to determine the maximal absorbance of the product.

3. Data Analysis for Reproducibility:

  • For each substrate and enzyme concentration, calculate the mean and standard deviation of the signal from at least three replicate wells.

  • The Coefficient of Variation (CV%) is a key metric for reproducibility:

    • CV% = (Standard Deviation / Mean) * 100

  • A lower CV% indicates higher reproducibility.

Troubleshooting Common Reproducibility Issues

IssuePotential CauseSolution
High variability between replicates Inaccurate pipettingUse calibrated pipettes; for small volumes, use reverse pipetting.
Temperature fluctuations across the plateEnsure uniform incubation of the entire plate.
Non-linear reaction progress Substrate depletion or product inhibitionUse a lower enzyme concentration or a shorter incubation time.
Enzyme instabilityCheck the stability of the enzyme under the assay conditions.
High background signal Intrinsic color/fluorescence of the sampleRun appropriate blanks (no enzyme) and subtract the background.
Spontaneous substrate hydrolysisPrepare fresh substrate solutions and store them protected from light.

Conclusion

While pNPG and 4-MUG remain the go-to substrates for most β-glucosidase assays due to their well-characterized performance and commercial availability, the exploration of novel substrates like 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside holds promise for specialized applications. The increased structural complexity of such compounds offers the potential for tailored kinetic properties, although this comes with the need for thorough validation. By following a rigorous, self-validating experimental protocol, researchers can confidently assess the reproducibility and suitability of any substrate for their specific research needs, ensuring the generation of high-quality, reliable data.

References

  • Rieger, M., et al. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. Journal of Fungi, 8(2), 183. [Link]

  • Cairns, J. R. K., & Esen, A. (2010). β-Glucosidases. Cellular and Molecular Life Sciences, 67(20), 3389–3405. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and glycobiology, the synthesis and application of protected monosaccharides like 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside are fundamental to advancing therapeutic frontiers.[1][2][3] As researchers dedicated to innovation, our responsibility extends beyond the synthesis bench to the entire lifecycle of our chemical reagents, culminating in their safe and environmentally conscious disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Compound Profile and Hazard Assessment

Before proceeding with any disposal protocol, a thorough understanding of the compound's chemical and toxicological profile is paramount. 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a complex aryl glycoside, and its structure informs its disposal pathway.[4][5][6]

PropertyDataSource
Chemical Name 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranosideTCI[7]
CAS Number 303127-80-2ChemicalBook[8]
Molecular Formula C₂₀H₂₄O₇TCI[7]
Appearance White to Almost white powder to crystalTCI[9]
Acute Toxicity No data availableTCI[7]
Skin Corrosion/Irritation No data availableTCI[7]
Serious Eye Damage/Irritation No data availableTCI[7]

The Safety Data Sheet (SDS) for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside indicates a lack of comprehensive toxicological data.[7] This absence of information does not imply the compound is harmless. In laboratory practice, an unknown hazard profile necessitates a conservative approach, treating the substance with the appropriate level of caution until more definitive data is available. The presence of aromatic (methoxyphenyl, benzyl) and ether functional groups suggests that it is not readily biodegradable and should not be disposed of down the drain.

Primary Disposal Pathway: Licensed Chemical Incineration

The most reliable and recommended method for the disposal of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is through a licensed chemical waste management facility that utilizes high-temperature incineration.[7] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.

Causality: High-temperature incineration with afterburners and scrubbers is effective for halogen-free organic compounds. The process breaks down the molecule into simpler, less harmful components like carbon dioxide and water.[7] Given the compound's structure, this is the most environmentally sound approach.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal route for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside waste.

cluster_0 Waste Assessment cluster_1 Segregation & Collection cluster_2 Packaging & Labeling cluster_3 Final Disposal Waste_Type Identify Waste Stream: - Unused solid reagent - Contaminated labware - Spill residue Solid_Waste Solid Chemical Waste (Unused reagent, contaminated wipes, etc.) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions of the compound) Waste_Type->Liquid_Waste Liquid Sharps_Waste Contaminated Sharps (Needles, broken glass) Waste_Type->Sharps_Waste Sharps Package_Solid Package in a labeled, sealed container for solid chemical waste. Solid_Waste->Package_Solid Package_Liquid Collect in a compatible, labeled container for flammable organic waste (if dissolved in solvent). Liquid_Waste->Package_Liquid Package_Sharps Place in a designated sharps container. Sharps_Waste->Package_Sharps Incineration Arrange for pickup by a licensed hazardous waste contractor for high-temperature incineration. Package_Solid->Incineration Package_Liquid->Incineration Package_Sharps->Incineration

Caption: Decision workflow for the disposal of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

Step-by-Step Disposal Protocols

Protocol 1: Preparing Solid Waste for Disposal

This protocol applies to unused or expired 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside and any solid materials (e.g., weighing paper, gloves, absorbent pads) contaminated with it.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Waste Segregation: Collect all solid waste contaminated with 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside". Ensure the label also includes the date of accumulation.

  • Secure Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.

  • Disposal Request: Once the container is full (not exceeding 90% capacity), submit a chemical waste pickup request to your institution's EHS department.[10]

Protocol 2: Handling and Decontaminating Small Spills

In the event of a small spill, immediate and proper cleanup is crucial to prevent exposure and contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. For fine powders, a dust respirator is recommended.[7]

  • Contain the Spill: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.

  • Collect the Material: Carefully sweep the absorbed material into a dustpan and place it in a labeled hazardous waste container for solid chemical waste.[7]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Regulatory and Compliance Imperatives

It is critical to remember that all chemical waste disposal is governed by local, state, and federal regulations.[7] The procedures outlined in this guide are based on general best practices. However, you must consult your institution's specific waste management protocols and your local regulatory authorities to ensure full compliance. Never assume a disposal method is acceptable without verification.

References

  • 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | C14H18O9. PubChem. [Link]

  • MATERIAL SAFETY DATA SHEET - Monosaccharides, Disaccharide and Polysaccharides. EY Laboratories, Inc. [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. [Link]

  • De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. [Link]

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. [Link]

  • Synthesis of C-Aryl Glycosides by C-H Functionalization. PubMed. [Link]

  • Structure, Activity, Synthesis and Biosynthesis of Aryl-C-glycosides. ResearchGate. [Link]

  • C-Aryl Glycoside Synthesis Under Air. ChemistryViews. [Link]

  • Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. National Institutes of Health. [Link]

  • The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides. National Institutes of Health. [Link]

  • Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. National Institutes of Health. [Link]

  • Biohazardous Waste. University of Kentucky Research Safety. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Regioselective protection of hydroxyl groups in monosaccharides. ResearchGate. [Link]

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